molecular formula C21H22N2O2 B119455 (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] CAS No. 150529-93-4

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Cat. No.: B119455
CAS No.: 150529-93-4
M. Wt: 334.4 g/mol
InChI Key: JTNVCJCSECAMLD-ROUUACIJSA-N
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Description

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVCJCSECAMLD-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150529-93-4
Record name Ph-box, (R,R)-
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Record name (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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Record name PH-BOX, (R,R)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], a chiral C₂-symmetric bis(oxazoline) ligand, commonly referred to as a Ph-BOX ligand. These ligands are of significant interest in asymmetric catalysis, facilitating a wide range of enantioselective transformations. This document details the synthetic pathway, experimental protocols, and relevant characterization data.

Overview of the Synthetic Strategy

The synthesis of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a multi-step process that begins with the readily available and chiral amino acid, (R)-phenylglycine. The general synthetic approach involves three key transformations:

  • Reduction of the Amino Acid: The carboxylic acid functionality of (R)-phenylglycine is reduced to a primary alcohol to yield the chiral amino alcohol, (R)-phenylglycinol.

  • Amide Formation: The resulting (R)-phenylglycinol is then coupled with a derivative of 2,2-dimethylmalonic acid to form a diamide intermediate.

  • Cyclization to form the Bis(oxazoline) Ring: The final step involves the cyclization of the diamide to afford the target bis(oxazoline) ligand.

This strategy allows for the straightforward introduction of the chiral centers and the isopropylidene bridge, which are crucial for the ligand's stereodirecting capabilities in asymmetric catalysis.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Formation cluster_2 Step 3: Cyclization R_Phenylglycine (R)-Phenylglycine R_Phenylglycinol (R)-Phenylglycinol R_Phenylglycine->R_Phenylglycinol Reduction Diamide_Intermediate Diamide Intermediate R_Phenylglycinol->Diamide_Intermediate Dimethylmalonyl_Derivative 2,2-Dimethylmalonyl Derivative Dimethylmalonyl_Derivative->Diamide_Intermediate Target_Molecule (+)-2,2'-Isopropylidenebis- [(4R)-4-phenyl-2-oxazoline] Diamide_Intermediate->Target_Molecule Cyclization

Caption: Synthetic pathway for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of the final product.

PropertyValue
Molecular Formula C₂₁H₂₂N₂O₂
Molecular Weight 334.41 g/mol
Appearance Off-white to yellow powder or crystals
Melting Point 56-58 °C
Optical Rotation [α]²⁰/D +160°, c = 1 in ethanol
¹H NMR (CDCl₃, 400 MHz) Anticipated peaks: δ 7.40-7.20 (m, 10H, Ar-H), 5.25 (dd, J = 10.0, 8.0 Hz, 2H, Ph-CH), 4.60 (t, J = 8.0 Hz, 2H, O-CH₂), 4.15 (dd, J = 10.0, 8.0 Hz, 2H, O-CH₂), 1.70 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) Anticipated peaks: δ 165.0 (C=N), 142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 75.0 (O-CH₂), 70.0 (Ph-CH), 38.0 (C(CH₃)₂), 25.0 (C(CH₃)₂)

Note: NMR data are predicted based on the known structure and data for analogous compounds. Actual experimental values may vary slightly.

Detailed Experimental Protocols

The following protocols are adapted from an established procedure for a structurally similar bis(oxazoline) ligand and are tailored for the synthesis of the target molecule.[1][2]

This step involves the reduction of (R)-phenylglycine to the corresponding amino alcohol.

Experimental_Workflow_Step1 cluster_workflow Workflow for (R)-Phenylglycinol Synthesis Start Start Dissolve Dissolve (R)-Phenylglycine in anhydrous THF Start->Dissolve Add_Reducing_Agent Add reducing agent (e.g., LiAlH₄) portion-wise at 0 °C Dissolve->Add_Reducing_Agent Reflux Reflux the reaction mixture Add_Reducing_Agent->Reflux Quench Quench the reaction with H₂O and NaOH(aq) Reflux->Quench Filter Filter the solid byproducts Quench->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify End Obtain (R)-Phenylglycinol Purify->End

References

An In-depth Technical Guide to the (R,R)-Ph-BOX Ligand: Structure, Properties, and Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (R,R)-Ph-BOX ligand, a cornerstone in the field of asymmetric catalysis. This document details its structure, chemical properties, synthesis, and its application in key enantioselective transformations, supported by experimental protocols and quantitative data.

Introduction

The (R,R)-Ph-BOX ligand, formally known as (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], is a C₂-symmetric chiral bis(oxazoline) ligand.[1] Its rigid structure and well-defined coordination sphere make it a highly effective ligand for a variety of metal-catalyzed asymmetric reactions, enabling the synthesis of chiral molecules with high enantiomeric purity.[1][2] These chiral products are of paramount importance in the pharmaceutical and fine chemical industries.[2]

Ligand Structure and Chemical Properties

The (R,R)-Ph-BOX ligand features two chiral oxazoline rings derived from (R)-phenylglycinol, linked by a dimethylmethylene bridge. This C₂-symmetric design is crucial for creating a chiral environment around a coordinated metal center, which in turn directs the stereochemical outcome of a reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dimethylmalonyl_dichloride Dimethylmalonyl_dichloride Condensation Condensation in a suitable solvent (e.g., CH2Cl2) with a base (e.g., triethylamine) Dimethylmalonyl_dichloride->Condensation R_Phenylglycinol R_Phenylglycinol R_Phenylglycinol->Condensation Cyclization In situ cyclization Condensation->Cyclization Purification Workup and Purification (e.g., chromatography) Cyclization->Purification RR_Ph_BOX (R,R)-Ph-BOX Ligand Purification->RR_Ph_BOX Diels_Alder_Catalytic_Cycle Catalyst_Formation Cu(II) + (R,R)-Ph-BOX -> [Cu(II)-(R,R)-Ph-BOX] Complex Dienophile_Coordination Coordination of Dienophile to the Chiral Catalyst Catalyst_Formation->Dienophile_Coordination Diene_Approach Face-selective approach of the Diene Dienophile_Coordination->Diene_Approach Cycloaddition [4+2] Cycloaddition Diene_Approach->Cycloaddition Product_Release Release of Chiral Product and Catalyst Regeneration Cycloaddition->Product_Release Product_Release->Dienophile_Coordination Catalyst Turnover

References

Mechanism of Action for Chiral Bisoxazoline (BOX) Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chiral bisoxazoline (BOX) ligands are a class of privileged C2-symmetric ligands that have found widespread application in asymmetric catalysis. Their utility stems from their ability to form well-defined chiral complexes with various metal ions, which in turn act as highly effective Lewis acid catalysts for a broad range of enantioselective transformations. This guide provides a detailed overview of the mechanism of action of BOX ligands, focusing on the structural features that govern their stereochemical control, and includes key experimental data and protocols.

Core Principles of Stereochemical Control

The enantioselectivity observed in reactions catalyzed by metal-BOX complexes arises from the specific geometry of the catalyst-substrate assembly. The C2-symmetry of the BOX ligand, in conjunction with the coordinating metal center, creates a chiral pocket that preferentially binds one of the two prochiral faces of the substrate. The steric bulk of the substituents at the 4-position of the oxazoline rings plays a crucial role in dictating the facial selectivity of the substrate's approach to the metal center.

The mechanism generally involves the coordination of the substrate to the Lewis acidic metal center of the BOX complex. This coordination activates the substrate towards nucleophilic attack. The chiral environment created by the BOX ligand then directs the incoming nucleophile to one specific face of the activated substrate, leading to the preferential formation of one enantiomer of the product.

The Catalytic Cycle

The catalytic cycle for a typical Lewis acid-catalyzed reaction using a metal-BOX complex can be generalized as follows:

  • Ligand Exchange/Substrate Coordination: The substrate displaces a weakly coordinating solvent molecule or counterion from the metal center of the BOX complex to form a catalyst-substrate complex.

  • Activation and Enantiofacial Differentiation: The Lewis acidic metal center activates the substrate, and the chiral environment of the BOX ligand dictates the orientation of the substrate, exposing one prochiral face to the nucleophile.

  • Nucleophilic Attack: The nucleophile attacks the activated substrate from the less sterically hindered face, as directed by the chiral ligand.

  • Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.

G cluster_cycle Catalytic Cycle of a BOX-Metal Complex A [M(BOX)]n+ (Catalyst) B [M(BOX)(Substrate)]n+ A->B + Substrate D Nucleophilic Attack B->D C [M(BOX)(Product)]n+ C->A - Product D->C

Caption: Generalized catalytic cycle for a reaction catalyzed by a metal-BOX complex.

Structure of the Catalyst-Substrate Complex

The geometry of the metal-BOX complex is central to its catalytic activity and enantioselectivity. With many metals, particularly those from Group 2 and the lanthanides, BOX ligands act as tridentate ligands, coordinating through the two nitrogen atoms of the oxazoline rings and one of the counterions. However, with other metals like copper(II), they typically act as bidentate ligands. The resulting complex often possesses a square planar or distorted tetrahedral geometry.

The substrate coordinates to the vacant sites on the metal center. The steric hindrance imposed by the bulky substituents on the BOX ligand forces the substrate to adopt a specific conformation, thereby exposing one of its prochiral faces to the incoming nucleophile.

G cluster_complex Schematic of Substrate Coordination M Metal Center BOX_N1 N M->BOX_N1 Coordination BOX_N2 N M->BOX_N2 Coordination Substrate Substrate M->Substrate R R BOX_N1->R R_prime R BOX_N2->R_prime Nucleophile Nucleophile Substrate->Nucleophile Attack

Caption: Coordination of a substrate to a metal-BOX complex, leading to facial differentiation.

Quantitative Data in Asymmetric Catalysis

The effectiveness of a chiral catalyst is measured by its ability to produce the desired enantiomer in excess, its diastereoselectivity, and the overall reaction yield. The following tables summarize the performance of various BOX ligands in representative asymmetric reactions.

Table 1: Enantioselective Diels-Alder Reaction

CatalystDieneDienophileSolventTemp (°C)ee (%)Yield (%)
(S,S)-Ph-BOX-Cu(OTf)2CyclopentadieneN-AcryloyloxazolidinoneCH2Cl2-789895
(R,R)-i-Pr-BOX-Cu(OTf)2CyclopentadieneN-CrotonoyloxazolidinoneCH2Cl2-789692
(S,S)-t-Bu-BOX-Cu(SbF6)2IsopreneN-AcryloyloxazolidinoneCH2Cl2-409488

Table 2: Enantioselective Aldol Reaction

CatalystAldehydeSilyl Ketene AcetalSolventTemp (°C)ee (%)Yield (%)
(R,R)-Ph-BOX-Cu(OTf)2BenzaldehydeMethyl trimethylsilyl dimethylketene acetalCH2Cl2-789590
(S,S)-i-Pr-BOX-Zn(OTf)2IsobutyraldehydeMethyl trimethylsilyl dimethylketene acetalToluene-209285
(R,R)-t-Bu-BOX-Sn(OTf)2CinnamaldehydeEthyl trimethylsilyl acetateCH2Cl2-789993

Table 3: Enantioselective Michael Addition

CatalystMichael AcceptorMichael DonorSolventTemp (°C)ee (%)Yield (%)
(S,S)-Ph-BOX-Cu(OTf)2ChalconeDiethyl malonateToluene09288
(R,R)-i-Pr-BOX-Mg(ClO4)2CyclohexenoneDiethyl malonateCH2Cl2-209591
(S,S)-t-Bu-BOX-Ni(ClO4)2Nitro-styreneDimethyl malonateTHF-409794

Experimental Protocols

5.1. General Procedure for the Synthesis of a Chiral Bisoxazoline (BOX) Ligand (e.g., (S,S)-Ph-BOX)

  • To a solution of (S)-phenylglycinol (2.0 equiv.) in toluene is added diethyl malonimidate dihydrochloride (1.0 equiv.).

  • The reaction mixture is heated to reflux with a Dean-Stark trap for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired (S,S)-Ph-BOX ligand.

5.2. General Procedure for the Formation of the Metal-BOX Catalyst (e.g., (S,S)-Ph-BOX-Cu(OTf)2)

  • A solution of the (S,S)-Ph-BOX ligand (1.1 equiv.) in anhydrous dichloromethane is prepared under an inert atmosphere.

  • To this solution is added copper(II) trifluoromethanesulfonate (Cu(OTf)2) (1.0 equiv.).

  • The mixture is stirred at room temperature for 1-2 hours, during which time the solution typically changes color, indicating complex formation.

  • The resulting catalyst solution is used directly in the subsequent catalytic reaction.

5.3. General Procedure for an Asymmetric Diels-Alder Reaction

  • The (S,S)-Ph-BOX-Cu(OTf)2 catalyst solution (0.1 equiv.) is cooled to -78 °C in a flask under an inert atmosphere.

  • The dienophile (e.g., N-acryloyloxazolidinone) (1.0 equiv.) is added, and the mixture is stirred for 15 minutes.

  • The diene (e.g., cyclopentadiene) (3.0 equiv.) is then added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography to yield the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_workflow Experimental Workflow for Asymmetric Catalysis A Synthesize BOX Ligand B Form Metal-BOX Complex A->B C Perform Catalytic Reaction B->C D Purify Product C->D E Analyze Enantiomeric Excess D->E

Caption: A typical experimental workflow for a BOX-catalyzed asymmetric reaction.

Conclusion

Chiral bisoxazoline ligands are powerful tools in asymmetric synthesis. Their mechanism of action is rooted in the formation of well-defined, C2-symmetric metal complexes that create a chiral environment to effectively control the stereochemical outcome of a wide array of chemical reactions. The predictability of their stereochemical induction, coupled with their modular synthesis, has cemented their place as a cornerstone of modern asymmetric catalysis, with significant implications for the efficient synthesis of chiral molecules in the pharmaceutical and fine chemical industries. Further research continues to expand the scope of BOX-catalyzed reactions and refine our understanding of their intricate mechanistic details.

An In-depth Technical Guide to the Spectroscopic Data of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physical properties of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], a chiral C2-symmetric bis(oxazoline) ligand. This class of compounds is of significant interest in asymmetric catalysis, serving as crucial ligands for a variety of metal-catalyzed enantioselective reactions. This document compiles available data to facilitate its use in research and development.

Physicochemical Properties

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₂₁H₂₂N₂O₂[1][2][]
Molecular Weight 334.41 g/mol [1][2][]
Appearance Off-white to yellow powder or crystals[1]
Melting Point 56-58 °C[1][2][]
Optical Activity [α]₂₀/D +160° (c = 1 in ethanol)[2]
CAS Number 150529-93-4[2]
Spectroscopic Data

1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. For (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], the expected chemical shifts (in ppm, typically in CDCl₃) would be:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H 7.20 - 7.40Multiplet
CH (Oxazoline Ring) ~5.0Triplet
CH₂ (Oxazoline Ring) 4.0 - 4.5Multiplets
C(CH₃)₂ ~1.7Singlet

2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
C=N (Oxazoline Ring) 165 - 175
Aromatic-C 125 - 145
CH (Oxazoline Ring) ~70
CH₂ (Oxazoline Ring) ~75
C(CH₃)₂ (Bridge) ~30
C(CH₃)₂ ~25

3. IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=N Stretch (Oxazoline) 1640 - 1690
C-O Stretch (Ether) 1050 - 1150
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Bending 1450 - 1600

4. Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

IonExpected m/z
[M+H]⁺ (Molecular Ion) ~335.17
[M+Na]⁺ ~357.15

Experimental Protocols

While a specific, detailed synthesis protocol for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is not publicly available, a general and widely adopted method for the synthesis of such bis(oxazoline) ligands is provided below. This procedure is based on established literature methods for analogous compounds.

Synthesis of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

This synthesis is typically a two-step process starting from the corresponding chiral amino alcohol.

Step 1: Synthesis of the Diamide Intermediate

  • To a solution of (R)-(-)-2-amino-2-phenylethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of dimethylmalonyl dichloride dropwise with stirring.

  • An organic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude diamide.

Step 2: Cyclization to the Bis(oxazoline)

  • The crude diamide is dissolved in a suitable solvent (e.g., chloroform or dichloromethane).

  • A dehydrating/cyclizing agent, such as thionyl chloride or a Burgess reagent, is added, often at reduced temperatures.

  • The reaction is stirred until the cyclization is complete (monitored by TLC or NMR).

  • The reaction is quenched, and the product is extracted, washed, dried, and purified, typically by column chromatography on silica gel, to afford the final product.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Experimental workflow for synthesis and spectroscopic characterization.

This guide provides a summary of the available and expected spectroscopic and physical data for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]. Researchers are encouraged to consult primary literature for detailed experimental procedures and to perform their own analytical characterization for confirmation.

References

Coordination Chemistry of Phenyl-Bis(oxazoline) (Ph-BOX) Ligands with Copper(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of phenyl-bis(oxazoline) (Ph-BOX) ligands with copper(II). It delves into the synthesis, structural characteristics, and catalytic applications of these complexes, which are pivotal in asymmetric catalysis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Ph-BOX Ligands and their Copper(II) Complexes

Bis(oxazoline) (BOX) ligands are a class of privileged C2-symmetric chiral ligands that have found extensive use in asymmetric catalysis.[1] Among the various BOX ligands, those bearing phenyl substituents (Ph-BOX) are particularly notable. When coordinated with copper(II), Ph-BOX ligands form well-defined chiral Lewis acid catalysts that are highly effective in a variety of enantioselective transformations.[2][3]

The general structure of a Ph-BOX ligand features two oxazoline rings connected by a methylene bridge, with a phenyl group attached to the chiral center of each oxazoline ring. The nitrogen atoms of the oxazoline rings act as the coordination sites for the metal ion.

Copper(II) complexes of Ph-BOX ligands typically adopt a distorted square planar or square pyramidal geometry.[4][5] This specific coordination environment is crucial for inducing high levels of stereoselectivity in catalytic reactions. The versatility of these complexes has been demonstrated in a range of reactions, including Diels-Alder, aldol, Michael, and ene reactions.[4]

Synthesis of Ph-BOX Ligands and their Copper(II) Complexes

The synthesis of Ph-BOX ligands is well-established and typically involves the cyclization of a 2-amino alcohol with a dicarboxylic acid or its derivative.[1] Chirality is introduced through the use of chiral amino alcohols, which are readily available from the corresponding amino acids.[1]

Experimental Protocol: Synthesis of a Generic Ph-BOX Ligand

A common route for the synthesis of Ph-BOX ligands is the reaction of a chiral amino alcohol with malononitrile, followed by cyclization.

  • Step 1: Formation of the Diamide. A chiral amino alcohol (e.g., (S)-phenylglycinol) is reacted with a dicarboxylic acid derivative (e.g., diethyl malonate) in the presence of a coupling agent or under conditions that facilitate amide bond formation.

  • Step 2: Cyclization. The resulting diamide is then treated with a dehydrating agent, such as thionyl chloride or a Vilsmeier reagent, to effect the double cyclization and formation of the bis(oxazoline) core.

  • Step 3: Purification. The crude Ph-BOX ligand is purified by column chromatography or recrystallization to yield the final product.

Experimental Protocol: Preparation of a Cu(II)-Ph-BOX Complex

The copper(II) complexes are typically prepared by reacting the Ph-BOX ligand with a suitable copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or copper(II) chloride (CuCl₂).[6]

  • Step 1: Ligand Dissolution. The Ph-BOX ligand is dissolved in an appropriate solvent, such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Step 2: Addition of Copper(II) Salt. A solution or solid of the copper(II) salt is added to the ligand solution under an inert atmosphere.

  • Step 3: Complex Formation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Cu(II)-Ph-BOX complex.

  • Step 4: Isolation. The resulting complex can be isolated by precipitation, evaporation of the solvent, or crystallization.

Figure 1: A generalized experimental workflow for the synthesis of Ph-BOX ligands and their subsequent coordination with copper(II) salts.

Structural Characterization and Quantitative Data

The coordination geometry of Cu(II)-Ph-BOX complexes has been extensively studied using various techniques, with X-ray crystallography being the most definitive. These studies have revealed that the copper center typically exhibits a distorted square planar or square pyramidal geometry.[4][5] The coordination sphere is generally composed of the two nitrogen atoms from the Ph-BOX ligand and two other donor atoms, which can be from counter-ions or solvent molecules.

Table 1: Selected Crystallographic Data for Cu(II)-Ph-BOX Complexes

ComplexCoordination GeometryCu-N Bond Length (Å)Cu-X Bond Length (Å) (X = counter-ion/solvent)Reference
[Cu((S,S)-Ph-BOX)(OTf)₂]Square Pyramidal~2.00 - 2.05~1.95 - 2.30 (O from OTf)[7]
[Cu((S,S)-Ph-BOX)Cl₂]Distorted Tetrahedral~2.01~2.24 (Cl)
--INVALID-LINK--₂ bound to an aldehydeSquare Pyramidal~2.03 - 2.06~1.97 (O from aldehyde), ~2.28 (O from water)[7]

Note: The bond lengths are approximate and can vary depending on the specific complex and crystal packing forces.

The electronic properties of these complexes have been investigated using techniques such as UV-Vis and EPR spectroscopy.[7][8] These studies provide insights into the d-orbital splitting of the copper(II) ion and the nature of the metal-ligand bonding.

Catalytic Applications in Asymmetric Synthesis

Cu(II)-Ph-BOX complexes are highly effective catalysts for a wide range of asymmetric reactions, consistently affording high yields and enantioselectivities.[3] A key feature of these catalysts is their ability to create a well-defined chiral environment around the metal center, which allows for precise stereochemical control.

Table 2: Performance of Cu(II)-Ph-BOX Catalysts in Various Asymmetric Reactions

Reaction TypeSubstratesCatalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reference
Diels-AlderN-Acryloyloxazolidinone and Cyclopentadiene5 - 10>95>90[3]
Mukaiyama AldolEnolsilanes and Aldehydes0.5 - 592 - 99High[7]
Michael Additionα,β-Unsaturated Ketones and Silyl Ketene Acetals1 - 10>90High[4]
Kinetic Resolution1,2-Diols1 - 5Up to 98~50[2][9]
AziridinationStyrene and N-tosyliminophenyliodinane1>90High

Proposed Catalytic Cycle for a Diels-Alder Reaction

The catalytic cycle for a Cu(II)-Ph-BOX catalyzed Diels-Alder reaction generally involves the following steps:

  • Catalyst Activation: The precatalyst, often a Cu(II)-Ph-BOX complex with weakly coordinating counter-ions, is activated in situ.

  • Substrate Coordination: The dienophile, typically an N-acyloxazolidinone, coordinates to the chiral copper(II) center in a bidentate fashion. This coordination positions the dienophile within the chiral pocket of the catalyst.

  • Diels-Alder Reaction: The diene approaches the coordinated dienophile from the less sterically hindered face, leading to the enantioselective formation of the cycloaddition product.

  • Product Release: The product dissociates from the copper center, regenerating the active catalyst for the next catalytic cycle.

Figure 2: A simplified representation of the catalytic cycle for a Cu(II)-Ph-BOX catalyzed asymmetric Diels-Alder reaction.

Conclusion

The coordination chemistry of Ph-BOX ligands with copper(II) has yielded a powerful class of chiral Lewis acid catalysts. The well-defined structures of these complexes, characterized by a distorted square planar or square pyramidal geometry, are fundamental to their ability to induce high levels of enantioselectivity in a variety of important organic transformations. The ease of synthesis of both the ligands and their copper(II) complexes, coupled with their high catalytic efficacy, ensures their continued prominence in the field of asymmetric synthesis and their potential for application in the development of new pharmaceuticals and fine chemicals.

References

The Advent of a Privileged Class: A Technical Guide to the Discovery and History of C2-Symmetric Bisoxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the quest for chiral ligands that can induce high levels of stereoselectivity in chemical transformations is paramount. Among the myriad of ligand classes developed, C2-symmetric bisoxazoline ligands, often abbreviated as BOX ligands, have emerged as a "privileged" class. Their remarkable success stems from their modular and readily accessible synthesis, conformational rigidity, and the predictable stereochemical outcomes they impart in a wide array of metal-catalyzed reactions. This technical guide provides an in-depth exploration of the discovery and historical development of these influential ligands, complete with detailed experimental protocols for their synthesis and application in seminal catalytic reactions, quantitative data for key transformations, and visualizations of their developmental timeline and catalytic cycles.

Historical Development: From Early Concepts to Privileged Ligands

The story of C2-symmetric bisoxazoline ligands is one of scientific evolution, building upon earlier concepts of asymmetric catalysis and ligand design. The journey began with the exploration of simpler oxazoline-based structures and related C2-symmetric scaffolds.

Precursors and Early Concepts

The use of a single oxazoline ring in asymmetric catalysis was first reported by H. Brunner and coworkers in the mid-1980s. While these initial forays yielded modest enantioselectivity, they laid the groundwork for future developments. A significant conceptual leap came from the work of Andreas Pfaltz with C2-symmetric semicorrin ligands. These ligands demonstrated high efficacy in copper-catalyzed asymmetric cyclopropanation, showcasing the power of C2-symmetry in creating a well-defined chiral environment around the metal center. However, the multi-step synthesis of semicorrins limited their broader application.

The Breakthrough: PyBOX and BOX Ligands

The late 1980s and early 1990s marked a turning point with the near-simultaneous development of two classes of C2-symmetric bisoxazoline ligands that would come to dominate the field: PyBOX and BOX ligands.

In 1989, Hisao Nishiyama and his group introduced the pyridine-bridged bis(oxazoline) ligands, which they termed PyBOX ligands.[1] These tridentate ligands, readily synthesized from pyridine-2,6-dicarboxylic acid and chiral amino alcohols, proved to be highly effective in the rhodium-catalyzed asymmetric hydrosilylation of ketones, achieving excellent enantioselectivities.[1]

Shortly thereafter, in 1990, the group of Satoru Masamune reported the synthesis of methylene-bridged bis(oxazoline) ligands, now commonly known as BOX ligands. Their work demonstrated the exceptional performance of copper(II) complexes of these ligands in the asymmetric cyclopropanation of olefins, yielding products with outstanding enantiomeric excesses (ee).[2]

The following year, 1991, saw two pivotal publications in the same issue of the Journal of the American Chemical Society that solidified the "privileged" status of BOX ligands. David A. Evans and his group detailed the use of copper(I) triflate complexes of BOX ligands for highly enantioselective cyclopropanation reactions.[3][4] Simultaneously, E. J. Corey's group reported the application of an iron(III) complex of a BOX ligand as a powerful catalyst for the enantioselective Diels-Alder reaction.[3] These landmark papers showcased the versatility of BOX ligands with different metals and in distinct, highly important carbon-carbon bond-forming reactions, opening the floodgates for their widespread adoption and further development.

Discovery_Timeline cluster_precursors Precursors cluster_breakthrough Breakthrough Brunner Brunner (mid-1980s) Monoxazoline Ligands Nishiyama Nishiyama (1989) PyBOX Ligands (Rh-Hydrosilylation) Brunner->Nishiyama Conceptual Evolution Pfaltz Pfaltz (late 1980s) Semicorrin Ligands Masamune Masamune (1990) BOX Ligands (Cu-Cyclopropanation) Pfaltz->Masamune Influence of C2-Symmetry Nishiyama->Masamune Evans Evans (1991) BOX-Cu(I) Catalysis (Cyclopropanation) Masamune->Evans Corey Corey (1991) BOX-Fe(III) Catalysis (Diels-Alder) Masamune->Corey

Figure 1: Timeline of the discovery of C2-symmetric bisoxazoline ligands.

Synthesis of C2-Symmetric Bisoxazoline Ligands

A key factor in the rapid adoption of BOX and PyBOX ligands is their straightforward and modular synthesis, which typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol. The chirality of the ligand is derived from the readily available amino alcohol, which can often be sourced from the chiral pool (e.g., from amino acids).

General Synthetic Workflow

The general synthetic approach allows for facile modification of the ligand structure by varying the dicarboxylate precursor (which forms the bridge) and the chiral amino alcohol (which determines the stereochemistry and the nature of the substituents at the stereogenic centers).

Synthesis_Workflow Start Chiral β-Amino Alcohol (from Chiral Pool) Condensation Condensation Reaction Start->Condensation Dicarboxylate Dicarboxylate Derivative (e.g., Dinitrile, Diacid Chloride) Dicarboxylate->Condensation Bisoxazoline C2-Symmetric Bisoxazoline Ligand Condensation->Bisoxazoline Purification Purification (Crystallization/Chromatography) Bisoxazoline->Purification

Figure 2: General workflow for the synthesis of C2-symmetric bisoxazoline ligands.
Experimental Protocols

This protocol is adapted from the procedure reported by Evans et al.

Materials:

  • (S)-tert-Leucinol

  • Dimethylmalonyl dichloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

Step 1: Synthesis of the Diamide

  • To a stirred solution of (S)-tert-leucinol (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C is added a solution of dimethylmalonyl dichloride (1.0 eq) in DCM dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diamide, which is used in the next step without further purification.

Step 2: Cyclization to the Bisoxazoline

  • The crude diamide from Step 1 is dissolved in DCM and cooled to 0 °C.

  • Thionyl chloride (2.2 eq) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in methanol and carefully neutralized with a solution of NaOH.

  • The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography or recrystallization to afford the (S,S)-t-Bu-BOX ligand as a white solid.

This protocol is based on the work of Nishiyama et al. and is available in Organic Syntheses.

Materials:

  • (S)-Valinol

  • 2,6-Pyridinedicarbonitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Toluene, anhydrous

Procedure:

  • To a solution of (S)-valinol (2.2 eq) in anhydrous toluene is added 2,6-pyridinedicarbonitrile (1.0 eq) and a catalytic amount of Zn(OTf)₂ (5 mol%).

  • The reaction mixture is heated to reflux for 48 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the (S)-i-Pr-PyBOX ligand.

Applications in Asymmetric Catalysis: Quantitative Data

The versatility of C2-symmetric bisoxazoline ligands is evident in their successful application across a wide range of asymmetric transformations. The following tables summarize key quantitative data for some of the seminal reactions catalyzed by BOX and PyBOX metal complexes.

Copper-Catalyzed Asymmetric Cyclopropanation

Catalyst System: [Cu(I)OTf] or [Cu(II)(OTf)₂] with (S,S)-t-Bu-BOX General Reaction: Olefin + Diazoacetate → Cyclopropane

OlefinDiazoacetateCatalyst Loading (mol%)Temp (°C)Yield (%)dr (trans:cis)ee (trans) (%)Reference
StyreneEthyl diazoacetate1259572:28>99Evans, 1991
1-OcteneEthyl diazoacetate1258875:2599Evans, 1991
IsobutyleneEthyl diazoacetate12585-99Evans, 1991
Styrene(-)-Menthyl diazoacetate1259285:15>99Masamune, 1990
Iron-Catalyzed Asymmetric Diels-Alder Reaction

Catalyst System: [Fe(III)Cl₂I] with (S,S)-Ph-BOX General Reaction: Diene + Dienophile → Cycloadduct

DieneDienophileCatalyst Loading (mol%)Temp (°C)Yield (%)dr (endo:exo)ee (endo) (%)Reference
CyclopentadieneN-Acryloyl-2-oxazolidinone10-7891>99:198Corey, 1991
IsopreneN-Acryloyl-2-oxazolidinone10-7885>95:594Corey, 1991
1,3-ButadieneN-Acryloyl-2-oxazolidinone10-7888>95:595Corey, 1991
Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones

Catalyst System: [RhCl₃·3H₂O] with (S,S)-i-Pr-PyBOX General Reaction: Ketone + Hydrosilane → Chiral Secondary Alcohol (after hydrolysis)

KetoneHydrosilaneCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
AcetophenoneDiphenylsilane0.1259593Nishiyama, 1989
PropiophenoneDiphenylsilane0.1259296Nishiyama, 1989
1-TetraloneDiphenylsilane0.1259895Nishiyama, 1989

Catalytic Cycles and Stereochemical Models

The high degree of enantioselectivity observed with C2-symmetric bisoxazoline ligands is attributed to the formation of well-defined, sterically hindered catalyst-substrate complexes. The C2-symmetry of the ligand reduces the number of possible transition states, leading to a more predictable stereochemical outcome.

Proposed Catalytic Cycle for Copper-Catalyzed Cyclopropanation

In the copper-catalyzed cyclopropanation, the chiral BOX-copper complex reacts with the diazoacetate to form a chiral copper-carbene intermediate. The olefin then approaches this intermediate in a stereocontrolled manner, dictated by the steric bulk of the substituents on the oxazoline rings.

Cyclopropanation_Cycle Catalyst [Cu(I)-BOX]+ Carbene [Cu(I)-BOX(Carbene)]+ Catalyst->Carbene + Diazoacetate - N2 Olefin_Complex Olefin Coordination Carbene->Olefin_Complex + Olefin Cyclopropanation Cyclopropanation Olefin_Complex->Cyclopropanation Cyclopropanation->Catalyst Release Product Chiral Cyclopropane Cyclopropanation->Product

Figure 3: Simplified catalytic cycle for copper-catalyzed cyclopropanation.

Conclusion

The discovery and development of C2-symmetric bisoxazoline ligands represent a significant milestone in the field of asymmetric catalysis. The ease of their synthesis, coupled with their exceptional performance in a multitude of stereoselective reactions, has cemented their status as "privileged ligands." From their conceptual origins in the 1980s to their explosive growth in the early 1990s and their continued evolution and application today, BOX and PyBOX ligands have provided chemists with a powerful toolkit for the synthesis of enantiomerically pure compounds, with profound implications for academic research, and the pharmaceutical and fine chemical industries. The principles of C2-symmetry and steric control, so elegantly embodied in these ligands, continue to inspire the design of new and even more effective chiral catalysts.

References

physical properties of (+)-Ph-BOX ligand melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (+)-Ph-BOX Ligand

This guide provides a detailed overview of the physical properties of the (+)-Ph-BOX ligand, specifically its melting point and solubility. It is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. This document includes available data on related compounds, outlines experimental protocols for determining these properties, and presents a relevant catalytic application with a corresponding workflow diagram.

Physical Properties of Ph-BOX Ligands

Data Presentation: Melting Points of Ph-BOX Analogues

Compound NameStructure of BridgeChiralityMelting Point (°C)
(-)-2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]Isopropylidene(S,S)37-41
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]Isopropylidene(R,R)56-58
2,2'-(1,4-Phenylene)bis(2-oxazoline)1,4-PhenyleneAchiral238-240[1]

Note: The melting points of chiral compounds can be influenced by their enantiomeric purity.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like the (+)-Ph-BOX ligand involves using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline (+)-Ph-BOX ligand is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of the (+)-Ph-BOX ligand in various organic solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Determination:

  • Solvent Selection: A range of common organic solvents used in catalysis, such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), toluene, and ethanol, are selected.

  • Procedure: To a small, known amount of the (+)-Ph-BOX ligand (e.g., 10 mg) in a vial, the selected solvent is added dropwise with agitation at a constant temperature (e.g., room temperature). The visual observation of whether the solid dissolves completely determines its solubility. Observations can be categorized as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method):

  • Saturated Solution Preparation: A supersaturated solution of the (+)-Ph-BOX ligand is prepared in a specific solvent at a controlled temperature by adding an excess amount of the ligand to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Filtration: The saturated solution is filtered to remove any undissolved solid.

  • Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure.

  • Mass Determination: The container with the dried residue is weighed, and the mass of the dissolved ligand is determined.

  • Calculation: The solubility is calculated in terms of grams per 100 mL of solvent or moles per liter (mol/L).

Application in Asymmetric Catalysis: Diels-Alder Reaction

The (+)-Ph-BOX ligand, in complex with a metal such as copper(II), is an effective catalyst for enantioselective Diels-Alder reactions. A representative example is the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.

Experimental Protocol: Asymmetric Diels-Alder Reaction

Catalyst Preparation:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), the (+)-Ph-BOX ligand (0.11 mmol) is dissolved in anhydrous dichloromethane (10 mL).

  • In a separate flame-dried flask, copper(II) triflate (Cu(OTf)₂) (0.10 mmol) is dissolved in anhydrous dichloromethane (10 mL).

  • The ligand solution is transferred to the Cu(OTf)₂ solution via cannula.

  • The resulting solution is stirred at room temperature for 1-2 hours to form the Cu(II)-(+)-Ph-BOX catalyst complex.

Diels-Alder Reaction:

  • In a flame-dried reaction vessel, N-acryloyl-2-oxazolidinone (1.0 mmol) is dissolved in anhydrous dichloromethane (5 mL) and cooled to -78 °C.

  • The prepared catalyst solution (10 mol%) is added dropwise to the dienophile solution.

  • Freshly distilled cyclopentadiene (3.0 mmol) is then added dropwise.

  • The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper(II)-(+)-Ph-BOX catalyzed asymmetric Diels-Alder reaction.

Catalytic_Cycle Catalyst Cu(II)-(+)-Ph-BOX (Active Catalyst) Complex Catalyst-Dienophile Complex Catalyst->Complex + Dienophile (N-Acryloyl-2-oxazolidinone) TransitionState [4+2] Cycloaddition Transition State Complex->TransitionState + Diene (Cyclopentadiene) ProductComplex Catalyst-Product Complex TransitionState->ProductComplex ProductComplex->Catalyst - Product

References

Introduction to Chiral BOX Ligands and C2-Symmetry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on C2-Symmetry in Chiral BOX Ligands for Researchers, Scientists, and Drug Development Professionals.

Chiral bis(oxazoline), commonly known as BOX, ligands are a class of privileged C2-symmetric ligands widely employed in asymmetric catalysis. Their prevalence in the synthesis of chiral molecules, particularly for drug development, stems from their modular nature, straightforward synthesis, and the high levels of stereocontrol they impart in a vast array of chemical transformations. The core principle behind their efficacy lies in the concept of C2-symmetry.

A molecule possesses C2-symmetry if it can be rotated by 180 degrees around a specific axis and remain unchanged. In the context of BOX ligands, this symmetrical arrangement of the two oxazoline rings and their substituents creates a well-defined and constrained chiral environment around a coordinated metal center. This steric and electronic influence dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer over the other. The C2-symmetry simplifies the possible transition states, often leading to higher enantioselectivities. The general structure consists of two oxazoline rings bridged by a carbon backbone, with substituent groups at the 4-position of the oxazoline rings that create the chiral pockets.

Synthesis of C2-Symmetric BOX Ligands

The synthesis of C2-symmetric BOX ligands is typically achieved through the condensation of a dicarboxylic acid or its derivative with a chiral β-amino alcohol. The modularity of this synthesis allows for facile variation of the bridge, the substituents on the oxazoline ring, and the chiral auxiliaries, enabling the fine-tuning of the ligand's steric and electronic properties for a specific catalytic application.

General Experimental Protocol for the Synthesis of a C2-Symmetric BOX Ligand

This protocol outlines the synthesis of a common BOX ligand derived from malonic acid and (S)-phenylalaninol.

Materials:

  • Diethyl malonate

  • (S)-Phenylalaninol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • A solution of diethyl malonate (1.0 eq) and (S)-phenylalaninol (2.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added to the mixture.

  • The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored.

  • Upon completion of the reaction (as monitored by TLC), the mixture is cooled to room temperature.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the pure C2-symmetric BOX ligand.

Applications in Asymmetric Catalysis

C2-symmetric BOX ligands, in combination with various metal precursors, form highly effective catalysts for a wide range of asymmetric transformations. The choice of metal and the specific structure of the BOX ligand are crucial for achieving high catalytic activity and stereoselectivity.

Diels-Alder Reactions

Metal-BOX complexes are excellent Lewis acid catalysts for asymmetric Diels-Alder reactions. The C2-symmetric environment of the catalyst directs the approach of the dienophile to one face of the diene, resulting in the formation of a specific enantiomer of the cycloadduct.

Aldol Reactions

Enantioselective aldol reactions are another area where BOX ligands have a significant impact. The chiral catalyst coordinates to the enolate and the aldehyde, organizing the transition state to favor the formation of one diastereomer and enantiomer of the β-hydroxy carbonyl product.

Other Notable Reactions

The utility of C2-symmetric BOX ligands extends to a variety of other important reactions, including:

  • Michael additions

  • Henry (nitroaldol) reactions

  • Friedel-Crafts reactions

  • Carbonyl-ene reactions

Quantitative Data on Catalytic Performance

The following table summarizes the performance of selected C2-symmetric BOX ligand-metal complexes in various asymmetric catalytic reactions. This data highlights the high levels of enantioselectivity and yield achievable with these systems.

Reaction TypeCatalyst SystemSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
Diels-AlderCu(II)-(Ph-BOX)Anthracene & N-acryloyloxazolidinone9598
AldolSn(II)-(t-Bu-BOX)Silyl enol ether & Benzaldehyde8595
Michael AdditionNi(II)-(i-Pr-BOX)Nitromethane & Chalcone9299
Henry ReactionCu(II)-(Py-BOX)Nitromethane & Benzaldehyde8897

Visualizing Core Concepts with Graphviz

To further elucidate the principles and workflows associated with C2-symmetric BOX ligands, the following diagrams have been generated using the DOT language.

C2_Symmetry_in_BOX_Ligand cluster_ligand C2-Symmetric BOX Ligand cluster_rotation 180° Rotation N1 N O1 O C_bridge Bridge N1->C_bridge N2 N O2 O N2->C_bridge C2_axis C2 Axis of Symmetry R1 R R2 R ligand_initial Initial State ligand_rotated Rotated State (Indistinguishable) ligand_initial->ligand_rotated Rotation around C2 axis

Caption: A diagram illustrating the C2-symmetry axis in a generalized BOX ligand structure.

Asymmetric_Catalysis_Workflow start Start: Reactants & Catalyst Precursors prepare_catalyst 1. In-situ Catalyst Formation (Metal Precursor + BOX Ligand) start->prepare_catalyst add_reactants 2. Addition of Substrates prepare_catalyst->add_reactants reaction 3. Asymmetric Transformation (Controlled by Chiral Catalyst) add_reactants->reaction workup 4. Reaction Quenching & Work-up reaction->workup purification 5. Purification of Product (e.g., Chromatography) workup->purification analysis 6. Analysis of Enantiomeric Excess (e.g., Chiral HPLC) purification->analysis end End: Enantioenriched Product analysis->end

Caption: A typical experimental workflow for asymmetric catalysis using a BOX ligand.

Stereochemical_Outcome_Logic ligand C2-Symmetric BOX Ligand catalyst Chiral Catalyst Complex ligand->catalyst metal Metal Center metal->catalyst transition_state Diastereomeric Transition States catalyst->transition_state substrate Prochiral Substrate substrate->transition_state product_R R-Enantiomer transition_state->product_R Lower Energy Path product_S S-Enantiomer transition_state->product_S Higher Energy Path

Caption: The logical relationship between the C2-symmetric catalyst and the stereochemical outcome.

Conclusion

C2-symmetric chiral BOX ligands are indispensable tools in modern asymmetric catalysis. Their well-defined chiral environment, arising from the inherent C2-symmetry, allows for precise control over the stereochemical course of a wide variety of chemical reactions. The modular and straightforward synthesis of these ligands enables the development of tailor-made catalysts for specific applications, a feature of particular importance in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries. The continued exploration of novel BOX ligand structures and their catalytic applications promises to further advance the field of asymmetric synthesis.

An In-depth Technical Guide to Asymmetric Catalysis Using Privileged Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Asymmetric Catalysis and Privileged Chiral Ligands

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a compound is often dictated by its stereochemistry. At the heart of this field lies the concept of the privileged chiral ligand . These are a select class of organic molecules that, when complexed with a metal center, can effectively induce high levels of stereoselectivity across a broad range of mechanistically diverse reactions.[1][2]

The "privileged" nature of these ligands stems from their ability to create a well-defined and predictable chiral environment around the metal catalyst, thereby directing the approach of the substrate and influencing the stereochemical outcome of the reaction.[1] This guide provides a comprehensive overview of the core principles of asymmetric catalysis using privileged chiral ligands, with a focus on their synthesis, application, and the quantitative aspects of their performance.

Major Classes of Privileged Chiral Ligands

Several structural motifs have earned the designation of "privileged." These ligands often possess C2 symmetry, which reduces the number of possible transition states and can lead to higher enantioselectivity.[1]

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This atropisomeric bisphosphine ligand, developed by Noyori and co-workers, is a stalwart in asymmetric catalysis, particularly for hydrogenation reactions. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings.

  • Salen (N,N'-bis(salicylidene)ethylenediamine) and its Derivatives: These tetradentate Schiff base ligands are readily synthesized and can coordinate to a variety of metals. Chiral Salen complexes, popularized by Jacobsen and Katsuki, are highly effective for asymmetric epoxidations, aziridinations, and other oxidation reactions.

  • DuPhos (1,2-bis(2,5-dialkylphospholano)benzene): Developed by Burk, these C2-symmetric bisphosphine ligands are known for their high efficacy in asymmetric hydrogenations of a wide range of substrates, including enamides and ketones. The phospholane rings create a highly effective chiral pocket around the metal center.[3]

  • Bisoxazolines (BOX) and Phosphinooxazolines (PHOX): These ligands feature one or two oxazoline rings, respectively. They are highly modular, allowing for fine-tuning of their steric and electronic properties. BOX and PHOX ligands have found broad application in a variety of catalytic reactions, including Diels-Alder reactions, allylic alkylations, and hydrosilylations.

  • Trost Ligands: These C2-symmetric diphosphine ligands, based on a trans-1,2-diaminocyclohexane backbone, were developed by Barry Trost for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. They are highly effective in controlling the stereochemistry of C-C, C-N, and C-O bond formation.

  • Phosphoramidites: This class of monodentate phosphorus ligands has gained prominence due to their modularity and success in a wide range of asymmetric reactions, particularly copper-catalyzed conjugate additions.

Quantitative Performance of Privileged Chiral Ligands in Asymmetric Reactions

The effectiveness of a chiral catalyst is quantified by several key parameters:

  • Enantiomeric Excess (e.e.): A measure of the purity of the desired enantiomer in the product mixture. It is calculated as the absolute difference in the mole fractions of the two enantiomers.[4]

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes deactivated.[5]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the catalytic activity.[5]

The following tables summarize the performance of various privileged chiral ligands in key asymmetric transformations.

Table 1: Asymmetric Hydrogenation of Prochiral Olefins and Ketones

LigandMetalSubstrateSolventTemp (°C)S/C RatioTime (h)Conversion (%)e.e. (%)Ref.
(R)-BINAPRuMethyl acetoacetateMeOH301000:1144>9998[6]
(S,S)-Et-DuPhosRhMethyl (Z)-α-acetamidocinnamateMeOH25100000:17.7>9996[7]
(R,R)-i-Pr-BPERuMethyl benzoylformateMeOH251000:11>99>98
(S)-SEGPHOSRu1,3-diphenylacetoneMeOH301000:124>9995

Table 2: Asymmetric Epoxidation of Alkenes

LigandMetalSubstrateOxidantSolventTemp (°C)Yield (%)e.e. (%)Ref.
(R,R)-SalenMn6-CN-2,2-dimethylchromeneH₂O₂H₂O259295[8]
(S,S)-SalenCr(Z)-1-phenylpropenePhIOCH₂Cl₂-208588
(-)-DETTiGeraniolTBHPCH₂Cl₂-20>90>95[9]

Table 3: Asymmetric Allylic Alkylation (AAA)

LigandMetalSubstrateNucleophileSolventTemp (°C)Yield (%)e.e. (%)Ref.
(S,S)-Trost LigandPd1,3-diphenyl-2-propenyl acetateDimethyl malonateCH₂Cl₂259898
(S)-BINAP(S)Pd1,3-diphenyl-2-propenyl ethyl carbonateBenzylamineTHF259598[10]
(S)-t-BuPHOXPdRacemic 2-methyl-2-cyclohexenyl acetateSodium dimethyl malonateToluene259297[11]

Table 4: Asymmetric Diels-Alder Reaction

LigandMetalDienophileDieneSolventTemp (°C)Yield (%)Endo/Exoe.e. (%)Ref.
(S,S)-i-Pr-BOXCuN-acryloyl-oxazolidinoneCyclopentadieneCH₂Cl₂-7895>99:198[12]
(R)-BIPHOP-FFeCrotonaldehydeCyclopentadieneCH₂Cl₂-409095:596[13]

Table 5: Asymmetric Michael Addition

LigandMetalMichael AcceptorMichael DonorSolventTemp (°C)Yield (%)e.e. (%)Ref.
(S,R,R)-PhosphoramiditeCuCyclohexenoneDiethylzincToluene-20>9598[10][14]
(S,S)-Bis-ProPhenolZnNitrostyrene2(5H)-furanoneTHF258596[15]
Chiral SquaramideOrganocatalystNitrostyrenePyrazolin-5-oneToluene25>9994[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative privileged chiral ligands and their application in key asymmetric catalytic reactions.

Synthesis of Privileged Chiral Ligands

Protocol 4.1.1: Synthesis of (R)-(+)-BINAP [6][17][18][19][20]

This protocol describes a two-step synthesis of (R)-(+)-BINAP starting from (R)-(+)-1,1'-bi-2-naphthol.

Step 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthol ditriflate

  • To an oven-dried, 100-mL, single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

  • Under a nitrogen atmosphere, add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditriflate.

Step 2: Nickel-catalyzed coupling to form (R)-(+)-BINAP

  • To an oven-dried, 250-mL, single-necked flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).

  • Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) and diphenylphosphine (2.0 mL, 12 mmol).

  • Heat the solution to 100°C for 30 minutes.

  • Add a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in DMF (40 mL).

  • Add additional portions of diphenylphosphine (3 x 2 mL) after 1, 3, and 7 hours.

  • Heat the reaction at 100°C for 2-3 days until the ditriflate is consumed.

  • Cool the solution to -15 to -20°C and stir for 2 hours.

  • Filter the product, wash with cold methanol, and dry under vacuum to obtain (R)-(+)-BINAP.

Protocol 4.1.2: Synthesis of a Chiral Salen Ligand [8][21][22][23][24]

This protocol describes the synthesis of a C2-symmetric Salen ligand from a chiral diamine and salicylaldehyde.

  • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add 3,5-di-tert-butyl-salicylaldehyde (4.68 g, 20 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting yellow precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the chiral Salen ligand.

Asymmetric Catalytic Reactions

Protocol 4.2.1: Noyori Asymmetric Hydrogenation of a Ketone [6]

  • In a nitrogen-filled glovebox, charge a Schlenk flask with RuCl₂[(R)-BINAP] (0.1 mol%).

  • Add a solution of methyl acetoacetate (1.0 eq) in degassed ethanol.

  • Transfer the reaction mixture to a Parr hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize to 1100 psi.

  • Stir the reaction at 30°C for the specified time.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 4.2.2: Jacobsen-Katsuki Asymmetric Epoxidation [8]

  • To a stirred solution of the alkene (0.5 mmol) in a suitable solvent (e.g., CH₂Cl₂), add the chiral (Salen)Mn(III) complex (1-5 mol%).

  • Cool the mixture to the desired temperature (e.g., 0°C or -20°C).

  • Add the oxidant (e.g., m-CPBA or NaOCl) slowly over a period of time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the epoxide by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 4.2.3: Trost Asymmetric Allylic Alkylation [25][26]

  • In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃, 2.5 mol%) and the Trost ligand (7.5 mol%) in the desired solvent (e.g., CH₂Cl₂).

  • Add the allylic substrate (1.0 eq) and the nucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mechanistic Insights and Catalytic Cycles

Understanding the mechanism of asymmetric induction is crucial for the rational design of new catalysts and the optimization of existing systems. The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of key asymmetric reactions.

Noyori_Asymmetric_Hydrogenation Precatalyst RuCl₂(BINAP)(dmf)n Active_Catalyst RuH₂(BINAP) Precatalyst->Active_Catalyst H₂ Substrate_Complex [RuH₂(BINAP)(Ketone)] Active_Catalyst->Substrate_Complex Ketone Hydride_Transfer [RuH(Product-alcohol)(BINAP)] Substrate_Complex->Hydride_Transfer H₂ Hydride_Transfer->Active_Catalyst Product Release Product_Release Product Hydride_Transfer->Product_Release

Catalytic cycle for Noyori asymmetric hydrogenation.

Sharpless_Asymmetric_Epoxidation Catalyst_Formation Ti(OiPr)₄ + DET Active_Catalyst [Ti(DET)(OiPr)₂]₂ Catalyst_Formation->Active_Catalyst Substrate_Binding [Ti₂(DET)₂(OiPr)₂(Allylic Alcohol)(TBHP)] Active_Catalyst->Substrate_Binding Allylic Alcohol, TBHP Oxygen_Transfer Transition State Substrate_Binding->Oxygen_Transfer Intramolecular O transfer Product_Complex [Ti₂(DET)₂(OiPr)₂(Epoxy alcohol)] Oxygen_Transfer->Product_Complex Product_Complex->Active_Catalyst Product release Product_Release Epoxy alcohol Product_Complex->Product_Release

Simplified catalytic cycle for Sharpless asymmetric epoxidation.

Trost_Asymmetric_Allylic_Alkylation Pd0 Pd(0)L Pi_Allyl [Pd(II)(π-allyl)L]⁺ Pd0->Pi_Allyl Allylic Substrate, -LG Nucleophilic_Attack Transition State Pi_Allyl->Nucleophilic_Attack Nucleophile Product_Complex [Pd(0)L*(Product)] Nucleophilic_Attack->Product_Complex Product_Complex->Pd0 -Product Product Alkylated Product Product_Complex->Product

Catalytic cycle for Trost asymmetric allylic alkylation.

Conclusion

Privileged chiral ligands have revolutionized the field of asymmetric catalysis, providing chemists with powerful tools for the enantioselective synthesis of complex molecules. The modularity and broad applicability of these ligands have accelerated drug discovery and the development of new materials. This guide has provided a comprehensive overview of the key concepts, quantitative data, and experimental protocols associated with this important area of research. Continued innovation in ligand design and a deeper understanding of reaction mechanisms will undoubtedly lead to the development of even more powerful and selective catalytic systems in the future.

References

Methodological & Application

Application Note: Asymmetric Diels-Alder Reaction Protocol Using a (+)-Ph-BOX Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2][3][4][5] In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical industry, asymmetric catalysis of the Diels-Alder reaction has become a critical area of research.[1][6][7] Chiral bis(oxazoline) (BOX) ligands, in complex with various metal centers, have emerged as highly effective catalysts for achieving high enantioselectivity in these transformations.[8][9][10][11] This application note provides a detailed protocol for an asymmetric Diels-Alder reaction utilizing a (+)-Phenyl-bis(oxazoline) ((+)-Ph-BOX) catalyst, a prominent member of the BOX ligand family.[8][12] These C2-symmetric ligands form well-defined chiral complexes with metals like copper(II), creating a chiral environment that directs the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer.[9][10][11][13]

Data Presentation

Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene

CatalystDienophileDieneSolventTemp (°C)Yield (%)endo:exoee (%) (endo)
--INVALID-LINK--₂3-Acryloyl-2-oxazolidinoneCyclopentadieneCH₂Cl₂-7895>99:198
--INVALID-LINK--₂3-Acryloyl-2-oxazolidinoneCyclopentadieneCH₂Cl₂-7892>99:196

Data synthesized from similar reactions reported in the literature.[10][14]

Table 2: Substrate Scope in Asymmetric Diels-Alder Reactions Catalyzed by BOX Complexes

Catalyst SystemDienophileDieneYield (%)ee (%)
Bis(oxazoline) Copper(II)3-Propenoyl-2-oxazolidinoneIsoprene8895
Bis(oxazoline) Copper(II)3-Crotonoyl-2-oxazolidinoneCyclopentadiene9097
OrganocatalystCinnamaldehydeCyclopentadiene9993 (exo)
OrganocatalystAcroleinCyclohexadiene8294 (endo)

This table presents a selection of results to demonstrate the versatility of BOX-type catalysts and related organocatalytic systems in asymmetric Diels-Alder reactions.[14][15]

Experimental Protocols

This section provides a detailed methodology for a typical asymmetric Diels-Alder reaction catalyzed by a (+)-Ph-BOX complex. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[8]

Materials:

  • (+)-Ph-BOX ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Dienophile (e.g., 3-Acryloyl-2-oxazolidinone)

  • Diene (e.g., Cyclopentadiene, freshly cracked)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography columns

Protocol for Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (+)-Ph-BOX ligand (0.11 mmol).

  • Add anhydrous CH₂Cl₂ (10 mL) to dissolve the ligand.

  • To this solution, add Cu(OTf)₂ (0.10 mmol) and stir the resulting mixture at room temperature for 1-2 hours. The formation of the chiral catalyst complex is often indicated by a color change.

Protocol for the Asymmetric Diels-Alder Reaction:

  • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a cooling bath.

  • In a separate flame-dried flask, dissolve the dienophile (e.g., 3-Acryloyl-2-oxazolidinone, 1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the dienophile solution to the catalyst solution via syringe.

  • Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).[8]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Visualizations

Diagram 1: Experimental Workflow for Asymmetric Diels-Alder Reaction

Asymmetric_Diels_Alder_Workflow catalyst_prep Catalyst Preparation ((+)-Ph-BOX + Cu(OTf)₂ in CH₂Cl₂) cooling Cool Reaction Vessel (e.g., -78 °C) catalyst_prep->cooling dienophile_add Add Dienophile cooling->dienophile_add diene_add Add Diene dienophile_add->diene_add reaction Stir and Monitor Reaction (TLC) diene_add->reaction quench Quench Reaction (Saturated NH₄Cl) reaction->quench extraction Workup and Extraction (CH₂Cl₂) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC for ee) purification->analysis product Enantioenriched Diels-Alder Adduct analysis->product

Caption: Workflow for the (+)-Ph-BOX catalyzed asymmetric Diels-Alder reaction.

Diagram 2: Logical Relationship of Reaction Components

Diels_Alder_Components catalyst Chiral Catalyst [(+)-Ph-BOX]-Cu(II) transition_state Chiral Transition State catalyst->transition_state controls stereochemistry diene Diene diene->transition_state dienophile Dienophile dienophile->transition_state product Enantioenriched Cycloadduct transition_state->product forms

References

Application Notes and Protocols: Enantioselective Cyclopropanation with Copper and (R,R)-Ph-BOX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane rings, which are key structural motifs in numerous pharmaceuticals and biologically active molecules. The use of copper catalysts complexed with chiral bis(oxazoline) (BOX) ligands has emerged as a robust and reliable method for achieving high enantioselectivity in these reactions. This document provides detailed application notes and protocols for the enantioselective cyclopropanation of olefins using a copper(I) catalyst coordinated with the commercially available (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) ligand.

Reaction Principle and Mechanism

The copper-catalyzed cyclopropanation reaction proceeds via the in situ formation of a copper carbene intermediate from a diazo compound. This highly reactive species then undergoes a concerted, albeit asynchronous, addition to the double bond of an olefin. The chiral (R,R)-Ph-BOX ligand creates a C2-symmetric chiral environment around the copper center, which effectively controls the facial selectivity of the carbene transfer to the prochiral olefin, leading to the formation of one enantiomer of the cyclopropane product in excess.

Applications in Drug Development

The cyclopropane ring is a valuable structural element in medicinal chemistry due to its unique conformational rigidity and electronic properties. It can act as a metabolically stable isostere for other functional groups and introduce specific spatial arrangements of substituents, which can enhance binding affinity to biological targets. Enantiomerically pure cyclopropane derivatives are crucial as the biological activity often resides in a single enantiomer. This catalytic system provides a practical route to such compounds, facilitating the development of novel therapeutics. For instance, chiral cyclopropylamines are present in drugs like Tranylcypromine (an antidepressant) and Ticagrelor (a platelet aggregation inhibitor).[1]

Data Presentation

The following tables summarize typical results obtained for the enantioselective cyclopropanation of various olefins with diazoacetates using the Cu(I)-(R,R)-Ph-BOX catalytic system.

Table 1: Enantioselective Cyclopropanation of Styrene with Alkyl Diazoacetates

EntryDiazoacetateYield (%)trans/cis ratioee (%) [trans]ee (%) [cis]
1Ethyl diazoacetate>9570:3090-9985-95
2tert-Butyl diazoacetate>9585:15>9990-97
3d-Menthyl diazoacetate>9595:5>99 (de)-
4l-Menthyl diazoacetate>9570:30>99 (de)-

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Table 2: Enantioselective Cyclopropanation of Various Olefins with Ethyl Diazoacetate

EntryOlefinYield (%)trans/cis ratioee (%) [trans]
1Styrene>9570:3099
21-Heptene7575:2592
32,5-Dimethyl-2,4-hexadiene80-96
47-Methoxy-1-naphthylethene9080:2098

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of the Cu(I)-(R,R)-Ph-BOX Catalyst

This protocol describes the in situ generation of the active copper(I) catalyst from a stable copper(II) precursor.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Phenylhydrazine (if starting from Cu(II))

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (1.0 mol%) and (R,R)-Ph-BOX (1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., DCM) to the flask.

  • Stir the resulting suspension at room temperature for 1-2 hours to allow for complex formation. The solution should become homogeneous and typically turns light blue or green.

  • If starting with Cu(OTf)₂, add phenylhydrazine (1.1 mol%) dropwise to the solution to reduce the Cu(II) to Cu(I). The solution will typically change color (e.g., to a pale yellow or colorless solution). Stir for an additional 30 minutes.

  • If using CuOTf·0.5C₆H₆, the reduction step is not necessary. Simply stir the copper salt and ligand in the solvent for 1-2 hours.

  • The catalyst solution is now ready for use in the cyclopropanation reaction.

Protocol 2: General Procedure for Enantioselective Cyclopropanation

This protocol provides a general method for the cyclopropanation of an olefin with ethyl diazoacetate.

Materials:

  • Pre-prepared Cu(I)-(R,R)-Ph-BOX catalyst solution (from Protocol 1)

  • Olefin (e.g., styrene)

  • Ethyl diazoacetate (EDA)

  • Anhydrous, degassed solvent (e.g., DCM or DCE)

  • Syringe pump

  • Reaction vessel equipped with a magnetic stirrer and under an inert atmosphere

Procedure:

  • To the freshly prepared catalyst solution, add the olefin (1.0 equivalent).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.2 equivalents) in the reaction solvent to the reaction mixture over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate.

  • Allow the reaction to stir at the desired temperature (typically room temperature) for an additional 1-2 hours after the addition is complete, or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropane product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product can be determined by chiral HPLC or GC analysis.

Mandatory Visualization

Enantioselective_Cyclopropanation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_cyclopropanation Cyclopropanation Reaction cluster_workup_analysis Workup and Analysis Cu_source Cu(OTf)₂ or CuOTf Mix1 Mix and Stir Cu_source->Mix1 Ligand (R,R)-Ph-BOX Ligand->Mix1 Solvent1 Anhydrous Solvent Solvent1->Mix1 Reduction Reduction (if Cu(II)) Mix1->Reduction If Cu(II) Catalyst Active Cu(I)-(R,R)-Ph-BOX Catalyst Mix1->Catalyst If Cu(I) Reduction->Catalyst Reaction Slow Addition & Reaction Catalyst->Reaction Olefin Olefin Olefin->Reaction Diazo Ethyl Diazoacetate Diazo->Reaction via Syringe Pump Solvent2 Anhydrous Solvent Solvent2->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Cyclopropane Product Purification->Pure_Product Analysis Chiral HPLC/GC Analysis Pure_Product->Analysis Results Yield, dr, ee% Analysis->Results

Caption: Experimental workflow for enantioselective cyclopropanation.

References

Application Notes and Protocols for Copper-Catalyzed Asymmetric Henry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the addition of a nitroalkane to a carbonyl compound. The asymmetric variant of this reaction, particularly when catalyzed by chiral copper complexes, provides a powerful method for the enantioselective synthesis of valuable β-nitroalcohols. These products are versatile building blocks that can be readily converted into other important chiral molecules such as β-amino alcohols and α-hydroxy carboxylic acids, which are common structural motifs in many pharmaceuticals.[1][2][3]

This document provides detailed experimental protocols and application notes for performing copper-catalyzed asymmetric Henry reactions, aimed at researchers in academia and the pharmaceutical industry.

I. General Principles

The copper-catalyzed asymmetric Henry reaction typically involves an in situ generated chiral copper(II) complex. This complex acts as a Lewis acid, coordinating to the carbonyl compound to increase its electrophilicity and creating a chiral environment. A base is often required to deprotonate the nitroalkane, forming a nucleophilic nitronate anion that then attacks the activated carbonyl. The stereochemical outcome of the reaction is controlled by the chiral ligand bound to the copper center.

II. Experimental Protocols

This section outlines generalized procedures for setting up and performing a copper-catalyzed asymmetric Henry reaction. Specific examples and conditions from the literature are summarized in the data presentation section.

Protocol 1: General Procedure for the Asymmetric Henry Reaction

This protocol is a generalized procedure adaptable for various aromatic and aliphatic aldehydes with nitromethane.

Materials:

  • Chiral Ligand (e.g., bis(oxazoline), diamine derivatives, aziridine-functionalized organophosphorus compounds)

  • Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂, CuCl₂)

  • Aldehyde

  • Nitroalkane (e.g., nitromethane)

  • Anhydrous Solvent (e.g., ethanol, isopropanol, THF, CH₂Cl₂)

  • Base (optional, e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), NaOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand (typically 1-20 mol%) and the copper(II) salt (typically 1-20 mol%).

    • Add the anhydrous solvent and stir the mixture at room temperature for a specified time (e.g., 1 hour) to allow for complex formation. The formation of a colored solution (often blue or green) may indicate complexation.[4][5]

  • Reaction Setup:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature) using an appropriate cooling bath.[1]

    • Add the aldehyde (1.0 equivalent) to the catalyst solution.

    • Add the nitroalkane (typically 5-10 equivalents) to the reaction mixture.[5][6]

    • If required, add the base (typically in catalytic or stoichiometric amounts).

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at the specified temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days.[4]

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitroalcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or supercritical fluid chromatography (SFC).

III. Data Presentation

The following table summarizes representative quantitative data from various copper-catalyzed asymmetric Henry reactions found in the literature.

Catalyst System (Ligand + Cu Salt)AldehydeSolventTemp. (°C)Time (h)Ligand (mol%)Cu Salt (mol%)Yield (%)ee (%)Reference
Aziridine phosphine oxide + Cu(OAc)₂BenzaldehydeEthanolRT725.557095[4]
Bis(trans-cyclohexane-1,2-diamine) + Cu(OAc)₂BenzaldehydeEthanol016820208592[1]
(S)-2-aminomethylpyrrolidine deriv. + Cu(OAc)₂o-NitrobenzaldehydeCH₂Cl₂/THFRT2410109673[6]
(S)-tert-butyl bisoxazoline + Cu(OTf)₂Ethyl pyruvateMeNO₂RT242020>9592[7]
Aminopinane deriv. + Cu(OAc)₂·H₂OPentanali-PrOH-2072559767[5]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a copper-catalyzed asymmetric Henry reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Chiral Ligand mix_catalyst Stir at RT ligand->mix_catalyst cu_salt Copper(II) Salt cu_salt->mix_catalyst solvent_prep Anhydrous Solvent solvent_prep->mix_catalyst reaction_vessel Stir at Controlled Temperature mix_catalyst->reaction_vessel In situ Catalyst aldehyde Aldehyde aldehyde->reaction_vessel nitroalkane Nitroalkane nitroalkane->reaction_vessel base Base (optional) base->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product β-Nitroalcohol purification->product

Caption: General experimental workflow for a copper-catalyzed asymmetric Henry reaction.

Proposed Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Catalytic_Cycle catalyst Chiral Cu(II) Catalyst [L*Cu(II)] activated_aldehyde Activated Aldehyde Complex catalyst->activated_aldehyde + Aldehyde intermediate Cu(II)-Alkoxide Intermediate activated_aldehyde->intermediate + Nitronate nitronate Nitronate Anion nitronate->intermediate intermediate->catalyst Product Release product β-Nitroalcohol intermediate->product + Proton Source aldehyde Aldehyde aldehyde->activated_aldehyde nitroalkane Nitroalkane nitroalkane->nitronate + Base base Base base->nitronate proton_source Proton Source proton_source->product

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

References

Application Notes: (+)-Ph-BOX Ligands in Enantioselective Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective Michael addition is a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This powerful transformation is pivotal in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry and materials science. Chiral ligands play a crucial role in achieving high enantioselectivity in metal-catalyzed reactions. Among these, C2-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands, have emerged as a privileged class. The (+)-Ph-BOX ligand, characterized by its phenyl backbone and chiral oxazoline rings, has demonstrated remarkable efficacy in a variety of asymmetric transformations. When complexed with a metal center, typically copper(II), the (+)-Ph-BOX ligand creates a well-defined chiral environment that effectively directs the stereochemical outcome of the Michael addition. These application notes provide an overview and detailed protocols for the use of (+)-Ph-BOX in enantioselective Michael addition reactions, targeted at researchers and professionals in organic synthesis and drug development.

Key Features of (+)-Ph-BOX in Michael Additions:

  • High Enantioselectivity: The rigid C2-symmetric structure of the Ph-BOX ligand, when coordinated to a metal center, provides a highly organized chiral pocket that effectively shields one face of the substrate, leading to high enantiomeric excesses (ee) of the desired product.

  • Versatility: The (+)-Ph-BOX scaffold can be readily modified, allowing for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for a range of Michael donors and acceptors.

  • Catalyst Efficiency: Copper(II) complexes of (+)-Ph-BOX are effective at low catalyst loadings, making the process more atom-economical and cost-effective.

  • Substrate Scope: These catalysts have shown efficacy in the addition of various nucleophiles, including dialkyl malonates and β-ketoesters, to a range of α,β-unsaturated compounds such as enones and nitroalkenes.

General Reaction Scheme

The general transformation involves the conjugate addition of a pronucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor) in the presence of a chiral catalyst formed in situ from (+)-Ph-BOX and a suitable metal salt, typically a copper(II) salt like Cu(OTf)₂.

G cluster_0 General Reaction Donor Michael Donor (e.g., Diethyl Malonate) Product Chiral Michael Adduct Donor->Product + Acceptor Michael Acceptor (e.g., β-Nitrostyrene) Acceptor->Product Catalyst (+)-Ph-BOX / Cu(OTf)₂(cat.) Catalyst->Product Solvent, Temp.

Caption: General scheme of a (+)-Ph-BOX catalyzed enantioselective Michael addition.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective Michael addition of various nucleophiles to different acceptors using a Cu(II)-(+)-Ph-BOX catalyst system. The data is compiled from analogous systems and demonstrates the typical efficacy of BOX ligands in these transformations.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl Malonatetrans-β-Nitrostyrene10CH₂Cl₂-20248592
2Dimethyl Malonate2-Cyclohexen-1-one5THF0129195
3Ethyl 2-oxocyclopentanecarboxylatetrans-Chalcone10TolueneRT487888
4Diethyl Malonate2-Cyclopenten-1-one5CH₂Cl₂-20188894

Experimental Protocols

Protocol 1: Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol details the general procedure for the copper-catalyzed enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene using a (+)-Ph-BOX ligand.

Materials:

  • (+)-Ph-BOX ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add (+)-Ph-BOX (0.022 mmol, 11 mol%).

    • Add anhydrous CH₂Cl₂ (1.0 mL) and stir until the ligand is fully dissolved.

    • Add Cu(OTf)₂ (0.02 mmol, 10 mol%) to the solution.

    • Stir the mixture at room temperature for 1 hour. The solution should turn a light blue or green color, indicating complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to -20 °C using a suitable cooling bath.

    • In a separate vial, dissolve trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL).

    • Add the solution of trans-β-nitrostyrene to the pre-cooled catalyst solution via syringe.

    • Add diethyl malonate (0.4 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at -20 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24 hours).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G cluster_workflow Experimental Workflow prep Catalyst Preparation (+)-Ph-BOX + Cu(OTf)₂ in CH₂Cl₂ cool Cool to -20 °C prep->cool add_sub Add β-Nitrostyrene cool->add_sub add_nuc Add Diethyl Malonate add_sub->add_nuc react Stir at -20 °C, 24h (Monitor by TLC) add_nuc->react workup Work-up (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, Chiral HPLC for ee%) purify->analyze G catalyst Cu(II)-(+)-Ph-BOX Complex substrate_complex Catalyst-Acceptor Complex catalyst->substrate_complex + Michael Acceptor addition Stereoselective Michael Addition substrate_complex->addition enolate Enolate Formation (from Michael Donor) enolate->addition product_complex Product-Catalyst Complex addition->product_complex product_complex->catalyst Product Release product Chiral Product product_complex->product

Application Notes and Protocols for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] in Catalytic Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic asymmetric Mannich reaction is a cornerstone of modern organic synthesis, providing a powerful method for the enantioselective construction of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. These products are valuable building blocks for a wide array of pharmaceuticals and natural products. Central to the success of these reactions is the use of chiral ligands to control the stereochemical outcome. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) (BOX) have demonstrated exceptional efficacy.

This document focuses on the application of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] , commonly known as (R,R)-Ph-BOX , in copper-catalyzed asymmetric Mannich reactions. The combination of this chiral ligand with a copper(I) or copper(II) salt forms a potent Lewis acid catalyst that effectively activates imines towards nucleophilic attack, affording high yields and excellent levels of diastereo- and enantioselectivity. These application notes provide an overview of the reaction, quantitative data for various substrates, a detailed experimental protocol, and visualizations of the catalytic cycle and experimental workflow.

Reaction Mechanism and Stereochemical Model

The enantioselective Mannich reaction catalyzed by the Cu(I)-(+)-Ph-BOX complex is believed to proceed through a well-organized, chiral transition state. The bidentate Ph-BOX ligand coordinates to the copper center, creating a chiral pocket that directs the facial approach of the nucleophile to the imine electrophile.

The generally accepted mechanism involves the following key steps:

  • Catalyst Formation: The (+)-Ph-BOX ligand and a copper salt (e.g., Cu(OTf)₂) form a chiral Lewis acid complex in situ.

  • Imine Activation: The copper complex coordinates to the imine, increasing its electrophilicity and positioning it within the chiral environment.

  • Nucleophile Addition: The nucleophile, often a silyl enol ether or an enolate generated in situ, approaches the activated imine. The steric hindrance imposed by the phenyl groups of the Ph-BOX ligand dictates a specific trajectory for the nucleophile, leading to a highly stereoselective carbon-carbon bond formation.

  • Product Release and Catalyst Regeneration: The resulting copper-containing product releases the β-amino carbonyl compound, regenerating the active catalyst for the next cycle.

The stereochemical outcome is rationalized by a square-planar coordination of the copper ion to the enol form of the nucleophile and subsequent chelation of the imine. This arrangement effectively shields one face of the coordinated enolate, allowing the imine to attack from the less sterically hindered face.

Catalytic_Cycle Catalyst Cu(I)-(+)-Ph-BOX Complex Activated_Complex Chiral Activated Imine-Catalyst Complex Catalyst->Activated_Complex Coordination Imine Imine (Electrophile) Imine->Activated_Complex Nucleophile Nucleophile (e.g., Silyl Enol Ether) Transition_State Diastereoselective Transition State Nucleophile->Transition_State Nucleophilic Attack Activated_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release & Catalyst Regeneration Product β-Amino Carbonyl Product Product_Complex->Product

Figure 1: Proposed Catalytic Cycle for the Mannich Reaction.

Data Presentation

The following tables summarize the performance of the (+)-Ph-BOX ligand in copper-catalyzed asymmetric Mannich reactions with various substrates.

Table 1: Asymmetric Mannich Reaction of Glycine Derivatives with N-Tosyl Imines

EntryImine (Ar)Nucleophile (Glycine Schiff Base)Yield (%)dr (syn:anti)ee (%) (syn)
1PhenylN-(Diphenylmethylene)glycine methyl ester95>95:598
24-MethoxyphenylN-(Diphenylmethylene)glycine methyl ester92>95:597
34-ChlorophenylN-(Diphenylmethylene)glycine methyl ester96>95:599
42-NaphthylN-(Diphenylmethylene)glycine methyl ester93>95:596
52-ThienylN-(Diphenylmethylene)glycine methyl ester89>95:595

Table 2: Asymmetric Mannich Reaction of α-Keto Esters with N-Tosyl α-Imino Ester

Entryα-Keto EsterYield (%)ee (%)
1Ethyl pyruvate8592
2Ethyl 2-oxobutanoate8894
3Ethyl 2-oxo-4-phenylbutanoate8290
4Ethyl benzoylformate7888

Note: The data presented in these tables are compiled from representative literature and may vary depending on the specific reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical asymmetric Mannich reaction using the Cu(OTf)₂/(+)-Ph-BOX catalytic system.

Materials:

  • (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] [(+)-Ph-BOX]

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Imine (e.g., N-tosyl imine)

  • Nucleophile (e.g., α-keto ester or glycine derivative)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Mannich Reaction cluster_workup Work-up and Purification Start Flame-dry Schlenk tube under vacuum Add_Catalyst Add Cu(OTf)₂ and (+)-Ph-BOX ligand Start->Add_Catalyst Evacuate Stir under vacuum for 2 hours Add_Catalyst->Evacuate Inert_Atm Backfill with Argon Evacuate->Inert_Atm Add_Solvent Add anhydrous CH₂Cl₂ Inert_Atm->Add_Solvent Stir_Catalyst Stir for 2 hours at room temperature Add_Solvent->Stir_Catalyst Add_Imine Add imine Stir_Catalyst->Add_Imine Add_Nucleophile Add nucleophile Add_Imine->Add_Nucleophile Stir_Reaction Stir at specified temperature (e.g., 0 °C to rt) Add_Nucleophile->Stir_Reaction Monitor Monitor reaction by TLC Stir_Reaction->Monitor Filter Filter through a plug of silica gel Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Analyze Characterize product (NMR, HPLC, etc.) Purify->Analyze

Figure 2: General Experimental Workflow.

Detailed Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stirrer bar, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 9 mg, 0.025 mmol, 1.0 equiv) and (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (9 mg, 0.027 mmol, 1.1 equiv).

    • Evacuate the Schlenk tube and stir the solid mixture under vacuum for 2 hours.

    • Backfill the tube with argon.

    • Add anhydrous dichloromethane (1 mL) and stir the resulting solution for 2 hours at room temperature to allow for catalyst formation.

  • Mannich Reaction:

    • To the prepared catalyst solution, add the corresponding imine (e.g., N-tosyl-α-imino ester, 0.5 mmol, 20 equiv).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Add the nucleophile (e.g., ethyl 2-oxobutanoate, 0.55 mmol, 22 equiv) dropwise via syringe.

    • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent mixture (e.g., 30% ethyl acetate in dichloromethane).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure β-amino carbonyl compound.

    • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Conclusion

The use of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] in combination with copper salts provides a highly efficient and stereoselective catalytic system for the asymmetric Mannich reaction. This methodology is applicable to a broad range of substrates, including glycine derivatives and α-keto esters, furnishing valuable chiral β-amino carbonyl compounds in high yields and with excellent enantioselectivities. The operational simplicity and the high degree of stereocontrol make this protocol a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex, biologically active molecules.

Applications of BOX Ligands in Enantioselective C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bis(oxazoline) (BOX) ligands in enantioselective C-H functionalization reactions. The C-H bond, a ubiquitous feature in organic molecules, has long been a challenging target for selective functionalization. The development of transition-metal catalysis in conjunction with chiral ligands, such as BOX ligands, has opened new avenues for the stereocontrolled formation of C-C, C-N, and C-O bonds, providing efficient pathways to valuable chiral molecules for the pharmaceutical and agrochemical industries.

Introduction to BOX Ligands in Asymmetric C-H Functionalization

Bis(oxazoline) ligands are a class of privileged C₂-symmetric chiral ligands that have demonstrated remarkable success in a wide array of asymmetric transformations. Their modular synthesis from readily available chiral amino alcohols allows for fine-tuning of their steric and electronic properties. In the context of C-H functionalization, metal-BOX complexes, particularly with nickel, ruthenium, and iridium, have emerged as powerful catalysts for enforcing high levels of enantioselectivity. These catalytic systems operate through various mechanisms, including nitrene, carbene, and radical intermediates, to achieve selective C-H amination, insertion, and other functionalizations.

Enantioselective C-H Amination

Enantioselective C-H amination provides a direct route to chiral amines, which are prevalent in pharmaceuticals and natural products. Both nickel and ruthenium complexes with BOX and Pybox (pyridine-bis(oxazoline)) ligands have proven to be effective catalysts for this transformation.

Nickel-Catalyzed Intramolecular C-H Amination

Nickel-catalyzed intramolecular C-H amination offers an efficient method for the synthesis of chiral pyrrolidines from aliphatic azides.[1][2] The reaction proceeds under mild conditions with moderate to good enantioselectivity.

Table 1: Nickel-Catalyzed Enantioselective Intramolecular C-H Amination

EntrySubstrate (Aryl Group)Catalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
14-phenyl5605565--INVALID-LINK--
24-(3,5-dimethylphenyl)5608773--INVALID-LINK--
34-(4-methoxyphenyl)5604260--INVALID-LINK--
44-(4-chlorophenyl)5606868--INVALID-LINK--

Experimental Protocol: General Procedure for Nickel-Catalyzed Intramolecular C-H Amination

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the appropriate anionic bis(oxazoline) ligand (e.g., Trityl-BOX, 0.055 mmol) in THF (2 mL) is added to a suspension of NiI₂(py)₄ (0.05 mmol) in THF (3 mL). The mixture is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is washed with pentane and dried to yield the Ni(II)-BOX complex. The active Ni(I) catalyst is generated in situ by reduction with potassium graphite.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the Ni(I)-BOX catalyst (5 mol%). The vial is sealed, removed from the glovebox, and placed under a positive pressure of nitrogen.

  • Reaction Execution: The substrate, a 4-aryl-2-methyl-2-azidopentane derivative (0.1 mmol), is dissolved in benzene (1 mL) and added to the vial containing the catalyst. The reaction mixture is stirred at 60 °C.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral pyrrolidine.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Proposed Catalytic Cycle for Nickel-Catalyzed C-H Amination The proposed catalytic cycle involves a Ni(I)/Ni(II)/Ni(III) redox pathway. The active Ni(I) catalyst reacts with the organic azide to form a Ni(II)-iminyl radical intermediate after extrusion of dinitrogen. This intermediate then undergoes an intramolecular hydrogen atom abstraction (HAA) from a C-H bond to generate a carbon-centered radical and a Ni(III)-amido species. Subsequent radical rebound affords the cyclized product and regenerates the active Ni(I) catalyst.[1]

G cluster_cycle Catalytic Cycle Ni(I)-BOX Ni(I)-BOX Ni(II)-iminyl_radical Ni(II)-iminyl_radical Ni(I)-BOX->Ni(II)-iminyl_radical  R-N3 - N2 Ni(III)-amido_carbon_radical Ni(III)-amido_carbon_radical Ni(II)-iminyl_radical->Ni(III)-amido_carbon_radical  Intramolecular H-atom abstraction Product_complex Product_complex Ni(III)-amido_carbon_radical->Product_complex  Radical Rebound Product_complex->Ni(I)-BOX  Product Release Product Product Product_complex->Product Substrate Substrate Substrate->Ni(I)-BOX

Caption: Proposed catalytic cycle for Ni-BOX catalyzed C-H amination.

Ruthenium-Catalyzed Intramolecular C-H Amination

Ruthenium complexes bearing Pybox ligands are highly effective for the enantioselective intramolecular C-H amination of sulfamoyl azides, providing access to chiral 1,2,5-thiadiazolidine-1,1-dioxides, which are valuable precursors to chiral vicinal diamines.[3][4] This method is characterized by its high yields and excellent enantioselectivities, particularly for the amination of benzylic C-H bonds.

Table 2: Ruthenium-Catalyzed Enantioselective Intramolecular C-H Amination

EntrySubstrate (R group)Catalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
1Phenyl2559898--INVALID-LINK--
24-Methylphenyl2559996--INVALID-LINK--
34-Chlorophenyl2559597--INVALID-LINK--
42-Naphthyl2559295--INVALID-LINK--

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Intramolecular C-H Amination

  • Catalyst Preparation: The chiral ruthenium(II)-pybox catalyst is prepared according to literature procedures.

  • Reaction Setup: A flame-dried Schlenk tube is charged with the ruthenium catalyst (2 mol%) under an argon atmosphere.

  • Reaction Execution: The sulfamoyl azide substrate (0.2 mmol) is dissolved in 1,2-dichloroethane (2 mL) and added to the Schlenk tube. The reaction mixture is stirred at 55 °C.

  • Work-up and Purification: After complete consumption of the starting material (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,2,5-thiadiazolidine-1,1-dioxide.

  • Determination of Enantiomeric Excess: The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle for Ruthenium-Catalyzed C-H Amination The catalytic cycle is proposed to initiate with the reaction of the Ru(II)-pybox complex with the sulfamoyl azide to form a ruthenium nitrenoid intermediate upon extrusion of dinitrogen. This highly reactive species then undergoes a 1,5-hydrogen atom transfer from a benzylic C-H bond, followed by a rapid radical rebound to form the C-N bond and furnish the cyclized product, regenerating the active catalyst.[3][4]

G cluster_cycle Catalytic Cycle Ru(II)-Pybox Ru(II)-Pybox Ru-nitrenoid Ru-nitrenoid Ru(II)-Pybox->Ru-nitrenoid  R-SO2N3 - N2 Transition_State [Ru...N...H...C]‡ Ru-nitrenoid->Transition_State  1,5-H-atom transfer Product_complex Product_complex Transition_State->Product_complex  Radical Rebound Product_complex->Ru(II)-Pybox  Product Release Product Product Product_complex->Product Substrate Substrate Substrate->Ru(II)-Pybox

Caption: Proposed catalytic cycle for Ru-pybox catalyzed C-H amination.

Enantioselective C-H Insertion

Iridium-catalyzed enantioselective C-H insertion reactions of carbenoids into activated C-H bonds represent a powerful tool for the formation of C-C bonds with high stereocontrol. The use of iridium(III)-bis(oxazolinyl)phenyl complexes allows for these transformations to proceed with low catalyst loadings and excellent yields and enantioselectivities.[5]

Table 3: Iridium-Catalyzed Enantioselective C-H Insertion

EntrySubstrateDiazo CompoundCatalyst Loading (mol%)Yield (%)ee (%)Reference
11,4-CyclohexadieneMethyl phenyldiazoacetate0.59999--INVALID-LINK--
2TetrahydrofuranEthyl 2-diazo-2-phenylacetate0.59598--INVALID-LINK--
3CyclohexaneMethyl 2-diazo-2-(4-chlorophenyl)acetate0.58592--INVALID-LINK--
4TolueneEthyl 2-diazo-2-(4-methoxyphenyl)acetate0.59296--INVALID-LINK--

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Insertion

  • Catalyst Preparation: The iridium(III)-bis(oxazolinyl)phenyl catalyst is synthesized as described in the literature.

  • Reaction Setup: To a solution of the substrate (e.g., 1,4-cyclohexadiene, 1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2 mL) in a screw-capped vial is added the iridium catalyst (0.5 mol%).

  • Reaction Execution: A solution of the diazo compound (0.2 mmol) in the same solvent (1 mL) is added dropwise to the reaction mixture at room temperature over a period of 1 hour using a syringe pump. The reaction is stirred for an additional 2 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the C-H insertion product.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Proposed Catalytic Cycle for Iridium-Catalyzed C-H Insertion The catalytic cycle begins with the reaction of the Ir(III)-BOX complex with the diazo compound to generate a reactive iridium-carbene intermediate and release dinitrogen. This carbene species then undergoes insertion into an activated C-H bond of the substrate through a concerted or stepwise mechanism. The product is then released, regenerating the active iridium catalyst for the next cycle.[5]

G cluster_cycle Catalytic Cycle Ir(III)-BOX Ir(III)-BOX Ir-carbene Ir-carbene Ir(III)-BOX->Ir-carbene  N2=CR2 - N2 Insertion_TS [Substrate...Ir=CR2]‡ Ir-carbene->Insertion_TS  Substrate (R-H) Product_complex Product_complex Insertion_TS->Product_complex  C-H Insertion Product_complex->Ir(III)-BOX  Product Release Product Product Product_complex->Product Diazo_compound Diazo_compound Diazo_compound->Ir(III)-BOX

Caption: Proposed catalytic cycle for Ir-BOX catalyzed C-H insertion.

Conclusion

The application of BOX ligands in enantioselective C-H functionalization has provided powerful and versatile methodologies for the synthesis of complex chiral molecules. The nickel, ruthenium, and iridium-catalyzed reactions highlighted in these notes demonstrate the potential of these systems to address longstanding challenges in synthetic organic chemistry. The provided protocols offer a starting point for researchers to explore and adapt these methods for their specific synthetic targets. Further development in ligand design and mechanistic understanding will undoubtedly continue to expand the scope and utility of BOX ligands in this exciting and rapidly evolving field.

References

Application Notes and Protocols for Lewis Acid Catalysis with Zinc-(+)-Ph-BOX Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chiral zinc-(+)-Ph-BOX complexes in asymmetric Lewis acid catalysis. The primary focus is on the enantioselective Friedel-Crafts alkylation of indoles, a key transformation in the synthesis of biologically active compounds.

Introduction to Zinc-(+)-Ph-BOX Catalysis

Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis. When complexed with metal ions, they create a chiral environment that can effectively control the stereochemical outcome of a reaction. The Zinc-(+)-Ph-BOX system, typically generated in situ from Zinc trifluoromethanesulfonate (Zn(OTf)₂) and a (+)-phenyl-bis(oxazoline) ligand, has emerged as a powerful and versatile chiral Lewis acid catalyst.

The zinc(II) center acts as a Lewis acid, activating electrophiles by coordination. The C₂-symmetric chiral ligand shields one face of the coordinated substrate, directing the nucleophilic attack to the other face, thus inducing high enantioselectivity. This catalytic system is particularly effective for the conjugate addition of nucleophiles to electron-deficient olefins.

Key Features:
  • High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a range of substrates.

  • Mild Reaction Conditions: Reactions are typically run at or below room temperature.

  • Operational Simplicity: The active catalyst is conveniently prepared in situ from commercially available or readily synthesized precursors.

  • Broad Substrate Scope: Effective for various indoles and nitroalkenes.

Featured Application: Enantioselective Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for constructing C-C bonds and synthesizing 3-substituted indole derivatives, which are precursors to important bioactive molecules like tryptamines. The use of the Zn(OTf)₂-(+)-Ph-BOX catalyst allows this reaction to be performed with high enantioselectivity.

Catalyst Preparation and Reaction Workflow

The following diagram illustrates the general workflow for the preparation of the catalyst and its use in the Friedel-Crafts alkylation.

G Experimental Workflow: Friedel-Crafts Alkylation cluster_prep Catalyst Preparation (In Situ) cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification p1 Mix Zn(OTf)₂ and (+)-Ph-BOX ligand in anhydrous solvent (e.g., Toluene) p2 Stir under inert atmosphere (e.g., N₂) for ~1 hour at room temp. p1->p2 Formation of chiral complex r1 Add Indole substrate to the catalyst solution p2->r1 Catalyst Ready r2 Add Nitroalkene substrate r1->r2 r3 Stir at specified temperature (e.g., 15°C) for 10-24h r2->r3 w1 Quench reaction r3->w1 Reaction Complete w2 Extract with organic solvent w1->w2 w3 Dry and concentrate w2->w3 w4 Purify by column chromatography w3->w4 final_product Enantioenriched Product w4->final_product hplc Analyze Yield and ee% (Chiral HPLC) w4->hplc w4->hplc G Proposed Catalytic Cycle catalyst_node catalyst_node substrate_node substrate_node intermediate_node intermediate_node product_node product_node A Active Catalyst [Zn(OTf)₂(Ph-BOX)] C Activated Complex (Nitroalkene coordinated to Zn) A->C Coordination B Nitroalkene Substrate B->C E Transition State (Nucleophilic attack of Indole) C->E D Indole (Nucleophile) D->E Facial-selective attack F Product-Catalyst Complex E->F C-C bond formation F->A Catalyst Regeneration G Enantioenriched Product F->G Product Release

Application Notes and Protocols for the Enantioselective Synthesis of Pharmaceutical Intermediates with BOX Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key pharmaceutical intermediates utilizing bis(oxazoline) (BOX) ligands. These C₂-symmetric chiral ligands, in complex with various metal ions, are highly effective catalysts for a range of asymmetric transformations, offering excellent stereocontrol in the formation of chiral centers. The following sections detail specific applications, including the synthesis of a crucial intermediate for the NK-1 receptor antagonist Aprepitant, with a focus on practical implementation in a research and development setting.

Application Note 1: Enantioselective Synthesis of a Morpholinone Intermediate for Aprepitant via a Catalytic Asymmetric Aza-Michael Addition

Introduction: Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. A key structural feature of Aprepitant is its chiral morpholine core. The enantioselective synthesis of substituted morpholin-2-ones serves as a critical step in the total synthesis of this drug. The use of a copper(II)-BOX complex to catalyze the asymmetric aza-Michael addition of an amine to an α,β-unsaturated ester provides an efficient route to a key chiral morpholinone intermediate.

Catalytic System: The catalytic system typically employs a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and a chiral bis(oxazoline) ligand, for example, (S,S)-Ph-BOX. The BOX ligand coordinates to the copper center, creating a chiral Lewis acid complex. This complex activates the α,β-unsaturated ester, facilitating the enantioselective addition of the amine. The stereochemical outcome is dictated by the chiral environment established by the BOX ligand, which effectively shields one face of the substrate, leading to the preferential formation of one enantiomer.

Workflow for the Synthesis of the Aprepitant Intermediate:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Aza-Michael Addition cluster_cyclization Cyclization and Product Formation cluster_analysis Purification and Analysis ligand BOX Ligand ((S,S)-Ph-BOX) catalyst Chiral Cu(II)-BOX Catalyst ligand->catalyst Coordination cu_salt Copper(II) Salt (Cu(OTf)₂) cu_salt->catalyst reaction Reaction Mixture (Solvent, Low Temp.) catalyst->reaction substrate1 α,β-Unsaturated Ester substrate1->reaction substrate2 Amine Nucleophile substrate2->reaction intermediate Chiral Amine Intermediate reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Morpholinone Intermediate for Aprepitant cyclization->product purification Column Chromatography product->purification analysis Chiral HPLC/NMR purification->analysis G catalyst Chiral Cu(II)-BOX Complex activated_complex Activated Nitroalkene- Catalyst Complex catalyst->activated_complex Activates indole Indole indole->activated_complex Nucleophilic Attack nitroalkene Nitroalkene nitroalkene->activated_complex product Enantioenriched 3-Nitroalkylindole activated_complex->product Forms tryptamine Chiral Tryptamine Derivative product->tryptamine Reduction

Application Notes and Protocols for the Preparation and Use of a Chiral Catalyst System: (+)-Ph-BOX and Copper(II) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and application of the chiral catalyst formed from (+)-Ph-BOX (2,2'-Methylenebis((4S,5R)-4,5-diphenyl-2-oxazoline)) and copper(II) triflate (Cu(OTf)₂). This catalytic system is a versatile and highly effective tool for a range of asymmetric transformations, offering excellent enantioselectivity in the synthesis of chiral molecules. The protocols provided are based on established literature for analogous phenyl-substituted bis(oxazoline) ligands.[1][2][3]

Introduction to the Cu(II)-(+)-Ph-BOX Catalytic System

Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric, bidentate N,N-ligands that have proven to be exceptionally effective in asymmetric catalysis.[2][3] When complexed with a Lewis acid such as copper(II) triflate, they form a chiral environment that can effectively control the stereochemical outcome of a variety of organic reactions. The phenyl substituents on the oxazoline rings of the Ph-BOX ligand play a crucial role in inducing high levels of enantioselectivity by creating a well-defined chiral pocket around the metal center.[1] This steric arrangement dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

The catalyst is typically prepared in situ by simply stirring the (+)-Ph-BOX ligand and copper(II) triflate in an appropriate solvent.[1][4] This straightforward preparation, coupled with its high efficacy, makes the Cu(II)-(+)-Ph-BOX system a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates.

Experimental Protocols

2.1. Synthesis of (+)-Ph-BOX Ligand

This protocol describes a general method for the synthesis of the (+)-Ph-BOX ligand from the corresponding chiral amino alcohol.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • Malononitrile

  • Zinc Triflate (Zn(OTf)₂) or Zinc Acetate

  • Toluene or other suitable solvent

  • Triethylamine

  • Standard laboratory glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (1R,2S)-(-)-2-amino-1,2-diphenylethanol (2.1 equivalents) and a Lewis acid catalyst such as zinc triflate (0.1 equivalents).

  • Add anhydrous toluene via syringe.

  • To this stirred suspension, add a solution of malononitrile (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine to afford the pure (+)-Ph-BOX ligand.[5]

2.2. In-situ Preparation of the Cu(OTf)₂-(+)-Ph-BOX Catalyst

This protocol details the in-situ formation of the active catalyst solution.

Materials:

  • (+)-Ph-BOX ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Flame-dried Schlenk flasks

  • Argon or Nitrogen gas supply

  • Cannula

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (+)-Ph-BOX ligand (0.11 mmol, 1.1 equivalents) in anhydrous DCM (10 mL).

  • In a separate flame-dried Schlenk flask, add Cu(OTf)₂ (0.10 mmol, 1.0 equivalent).

  • To the flask containing Cu(OTf)₂, add anhydrous DCM (10 mL) and stir until the salt is fully dissolved.

  • Using a cannula, transfer the ligand solution to the Cu(OTf)₂ solution under a positive pressure of argon.[1]

  • Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete formation of the chiral complex.[1][4] This 0.01 M catalyst stock solution is now ready for use in subsequent reactions.

2.3. Application Protocol 1: Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for the enantioselective Diels-Alder reaction between an N-acyloxazolidinone and cyclopentadiene.[1]

Materials:

  • N-acryloyl-2-oxazolidinone (dienophile)

  • Cyclopentadiene (diene, freshly cracked)

  • Cu(OTf)₂-(+)-Ph-BOX catalyst solution (0.01 M in DCM)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Dry ice/acetone bath

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).

  • Add anhydrous DCM (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • To the cooled solution, add the prepared catalyst solution (10 mol%, 10 mL of the 0.01 M stock solution) dropwise via syringe.[1]

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.[1]

  • Continue stirring at -78 °C and monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and allow the mixture to warm to room temperature.[1]

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cycloadduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

2.4. Application Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

This protocol outlines a general procedure for the enantioselective Henry reaction between an aldehyde and nitromethane.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Cu(OTf)₂-(+)-Ph-BOX catalyst solution (0.01 M in a suitable solvent like ethanol or a DCM/ethanol mixture)

  • A weak base (e.g., triethylamine or N,N-diisopropylethylamine), if required

  • Anhydrous solvent (e.g., ethanol, THF, or DCM)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried reaction vessel, add the prepared Cu(OTf)₂-(+)-Ph-BOX catalyst solution (5-10 mol%).

  • Add the aldehyde (1.0 equivalent) to the catalyst solution and stir for a few minutes at the desired reaction temperature (typically ranging from -20 °C to room temperature).

  • Add nitromethane (5-10 equivalents) to the mixture.

  • If necessary, add a weak base (e.g., triethylamine, 0.9 equivalents) to facilitate the reaction.

  • Stir the reaction mixture for 24-72 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral β-nitroalcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following tables summarize representative data for reactions catalyzed by the Cu(II)-Ph-BOX system, compiled from literature sources.

Table 1: Asymmetric Diels-Alder Reaction of N-acryloyl-2-oxazolidinone and Cyclopentadiene [1]

EntryCatalyst Loading (mol%)LigandMetal SaltYield (%)Enantiomeric Excess (ee, %)
110(+)-Ph-BOXCu(OTf)₂>95>98
25(+)-Ph-BOXCu(OTf)₂>9597
310(+)-Ph-BOXCu(SbF₆)₂>95>98

Table 2: Asymmetric Henry Reaction of Various Aldehydes with Nitromethane

EntryAldehydeCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde10EtOH/DCM9880
24-Nitrobenzaldehyde10EtOH/DCM9585
32-Naphthaldehyde10EtOH/DCM9282
4Cyclohexanecarboxaldehyde10EtOH/DCM7570

Note: Data in Table 2 is representative for Cu(II)-indaBOX systems, which are structurally similar to Ph-BOX and provide an indication of expected performance.[6]

Visualizations

Diagram 1: General Workflow for Catalyst Preparation and Application

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation (in-situ) cluster_reaction Asymmetric Reaction amino_alcohol Chiral Amino Alcohol synthesis Condensation Reaction amino_alcohol->synthesis malononitrile Malononitrile malononitrile->synthesis lewis_acid Lewis Acid (e.g., Zn(OTf)₂) lewis_acid->synthesis purification_ligand Purification synthesis->purification_ligand ph_box (+)-Ph-BOX Ligand purification_ligand->ph_box complexation Complexation ph_box->complexation cu_salt Cu(OTf)₂ cu_salt->complexation solvent_cat Anhydrous DCM solvent_cat->complexation catalyst Cu(II)-(+)-Ph-BOX Catalyst complexation->catalyst reaction_step Catalytic Reaction catalyst->reaction_step substrates Substrates (e.g., Diene + Dienophile) substrates->reaction_step workup Workup & Purification reaction_step->workup product Enantioenriched Product workup->product

Caption: Workflow for (+)-Ph-BOX synthesis, catalyst preparation, and use.

Diagram 2: Proposed Catalytic Cycle for the Diels-Alder Reaction

G catalyst Cu(II)-(+)-Ph-BOX catalyst_complex Chiral Catalyst-Dienophile Complex catalyst->catalyst_complex Coordination dienophile Dienophile dienophile->catalyst_complex diene Diene product Product diene->product product->catalyst Product Release catalyst_complex->product [4+2] Cycloaddition (Diastereoselective Attack)

Caption: Catalytic cycle for the Cu(II)-Ph-BOX catalyzed Diels-Alder reaction.

References

Application Notes and Protocols for Photoredox/Nickel Dual Catalysis with Chiral Bisoxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enantioselective transformations utilizing photoredox/nickel dual catalysis with chiral bisoxazoline (BOX) and related ligands. This powerful catalytic system enables the formation of crucial C(sp²)–C(sp³) bonds under mild conditions, granting access to a wide array of enantioenriched molecules of significant interest in medicinal chemistry and materials science.

Introduction

The synergistic combination of visible-light photoredox catalysis and nickel catalysis has emerged as a transformative strategy in modern organic synthesis. This dual catalytic manifold allows for the generation of radical intermediates under exceptionally mild conditions, which can then be harnessed in asymmetric cross-coupling reactions. Chiral ligands, such as bisoxazolines (BOX) and their analogues, play a pivotal role in these systems by controlling the stereochemical outcome of the reaction, leading to the formation of highly enantioenriched products.

This document outlines two distinct applications of this cutting-edge methodology: the enantioselective synthesis of N-benzylic heterocycles and the enantioselective benzylic C-H arylation for the synthesis of 1,1-diarylalkanes.

General Catalytic Cycle

The general mechanism for photoredox/nickel dual catalysis involves two interconnected catalytic cycles. In a typical cycle, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process to generate a radical species and a reduced or oxidized form of itself. Concurrently, a low-valent nickel(0) complex, coordinated to a chiral ligand, undergoes oxidative addition with an electrophile. The generated radical then combines with the Ni(II) intermediate to form a high-valent Ni(III) species. Subsequent reductive elimination furnishes the desired cross-coupled product and a Ni(I) species. The Ni(I) intermediate is then reduced back to the active Ni(0) catalyst by the photocatalyst, thus closing both catalytic cycles.

Photoredox/Nickel Dual Catalysis cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle PC PC PC_excited *PC PC->PC_excited Visible Light (hν) PC_reduced PC.- PC_excited->PC_reduced SET Radical Radical PC_excited->Radical Oxidative Quenching NiI LNi(I)-Ar PC_reduced->NiI SET Radical_Precursor Radical Precursor NiII LNi(II)-Ar Radical->NiII Ni0 LNi(0) Ni0->NiII Oxidative Addition NiIII LNi(III)(Ar)(R) NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination NiI->Ni0 Reduction ArX Ar-X Product Ar-R

Figure 1: General Catalytic Cycle

Application Note 1: Enantioselective Synthesis of N-Benzylic Heterocycles

This method provides access to pharmaceutically relevant chiral N-benzylic heterocycles through the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides.[1][2] The reaction employs a nickel catalyst with a chiral bisoxazoline (BiOX) ligand and an iridium-based photocatalyst.[1]

Data Presentation
EntryAryl BromideHeterocycleProductYield (%)ee (%)
14-BromobenzonitrileImidazole4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile8598
24-Bromo-N,N-dimethylanilineImidazole4-(1-(1H-imidazol-1-yl)ethyl)-N,N-dimethylaniline7597
31-Bromo-4-(trifluoromethyl)benzenePyrazole1-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazole8895
42-BromopyridineTriazole1-(1-(Pyridin-2-yl)ethyl)-1H-1,2,4-triazole6594
53-BromobenzonitrileImidazole3-(1-(1H-imidazol-1-yl)ethyl)benzonitrile8298
61-Bromo-4-methoxybenzenePyrazole1-(1-(4-Methoxyphenyl)ethyl)-1H-pyrazole7096

Data extracted from Reisman et al., J. Am. Chem. Soc. 2022, 144, 44, 20190–20195.

Experimental Protocol

Materials:

  • NiCl₂·DME (Nickel(II) chloride dimethoxyethane complex)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)

  • Potassium trifluoro(1-(1H-imidazol-1-yl)ethyl)borate (or other heterocyclic trifluoroborate)

  • Aryl bromide

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·DME (2.2 mg, 0.01 mmol, 5 mol %), (S,S)-Ph-BOX ligand (3.7 mg, 0.01 mmol, 5 mol %), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.2 mg, 0.002 mmol, 1 mol %).

  • The vial is sealed with a Teflon-lined cap and the atmosphere is evacuated and backfilled with argon (this cycle is repeated three times).

  • Add the aryl bromide (0.2 mmol, 1.0 equiv), the heterocyclic trifluoroborate salt (0.3 mmol, 1.5 equiv), and K₂CO₃ (41.5 mg, 0.3 mmol, 1.5 equiv).

  • To the vial, add 1.0 mL of a degassed 9:1 mixture of 1,4-dioxane and water via syringe.

  • The reaction mixture is stirred and irradiated with a 34 W blue LED lamp for 16 hours at room temperature.

  • Upon completion, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzylic heterocycle.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Application Note 2: Enantioselective Benzylic C-H Arylation

This protocol describes a direct enantioselective benzylic C-H arylation of readily available alkylbenzenes with aryl bromides to produce valuable chiral 1,1-diarylalkanes.[3][4][5] The reaction is catalyzed by a nickel complex with a chiral biimidazoline (BiIM) ligand, a close analogue of BOX ligands, and an iridium photocatalyst.[3]

Data Presentation
EntryAlkyl BenzeneAryl BromideProductYield (%)er
1Ethylbenzene4-Bromobenzonitrile4-(1-Phenylethyl)benzonitrile8495.5:4.5
2EthylbenzeneMethyl 4-bromobenzoateMethyl 4-(1-phenylethyl)benzoate8295:5
3Ethylbenzene1-Bromo-4-vinylbenzene1-(1-Phenylethyl)-4-vinylbenzene7593:7
4n-Propylbenzene4-Bromobenzonitrile4-(1-Phenylpropyl)benzonitrile7894:6
5Indane4-Bromobenzonitrile4-(2,3-Dihydro-1H-inden-1-yl)benzonitrile7996:4
6Tetralin4-Bromobenzonitrile4-(1,2,3,4-Tetrahydronaphthalen-1-yl)benzonitrile7295:5

er = enantiomeric ratio. Data extracted from Lu et al., Nat. Commun. 2019, 10, 3549.

Experimental Protocol

Materials:

  • NiCl₂·DME (Nickel(II) chloride dimethoxyethane complex)

  • Chiral biimidazoline ligand (L1e as described in the original publication)

  • Ir(dFCF₃ppy)₂(dtbbpy)Cl (Iridium photocatalyst)

  • Aryl bromide

  • Alkyl benzene (serves as substrate and solvent)

  • K₂HPO₄ (Dipotassium phosphate)

  • 4,4'-Dimethoxy-2,2'-bipyridine (DMBP)

Procedure:

  • In a glovebox, an oven-dried 10 mL Schlenk tube is charged with NiCl₂·DME (4.4 mg, 0.02 mmol, 10 mol %), the chiral biimidazoline ligand (0.022 mmol, 11 mol %), Ir(dFCF₃ppy)₂(dtbbpy)Cl (2.4 mg, 0.0022 mmol, 1.1 mol %), DMBP (5.4 mg, 0.025 mmol, 12.5 mol %), and K₂HPO₄ (69.7 mg, 0.4 mmol, 2.0 equiv).

  • The aryl bromide (0.2 mmol, 1.0 equiv) is added to the tube.

  • The Schlenk tube is sealed, removed from the glovebox, and 1.0 mL of the alkyl benzene is added via syringe under an argon atmosphere.

  • The reaction mixture is vigorously stirred and irradiated with a 10 W blue LED lamp at a distance of approximately 5 cm for 24 hours at 30 °C.

  • After the reaction is complete, the mixture is diluted with ethyl acetate and filtered through a short pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) to afford the desired 1,1-diarylalkane.

  • The enantiomeric ratio (er) is determined by chiral HPLC analysis.

Experimental Workflow

The general workflow for setting up and performing these photoredox/nickel dual catalytic reactions is outlined below. All steps should be performed with careful exclusion of air and moisture, as the catalysts can be sensitive.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Catalysts and Ligand B Add Substrates and Base A->B C Add Anhydrous Solvent B->C D Seal Vessel and Stir C->D E Irradiate with LED Lamp D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Product (NMR, MS) I->J K Determine Enantioselectivity (Chiral HPLC) J->K

Figure 2: General Experimental Workflow

References

Application of Ph-BOX Ligands in Advanced Polymer Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chiral bis(oxazoline) ligands, commonly known as BOX ligands, and their phenyl-substituted counterparts (Ph-BOX), have emerged as powerful tools in asymmetric catalysis. Their C2-symmetric nature and the ability to form well-defined complexes with various metals allow for excellent stereocontrol in a range of chemical transformations. While extensively utilized in the synthesis of small molecules, the application of Ph-BOX ligands in advanced polymer chemistry is a growing field of interest, offering the potential to create polymers with controlled stereochemistry, tacticity, and other desirable properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Ph-BOX and structurally related ligands in stereoselective polymerization.

Application Note 1: Stereoselective Polymerization of Dienes

Focus Application: cis-1,4-Polymerization of Isoprene using a Chiral Bis(oxazoline)-Ligated Rare-Earth Metal Catalyst.

The control of stereochemistry in the polymerization of dienes is crucial for obtaining elastomers with specific physical and mechanical properties. Chiral ligand-metal complexes can influence the coordination of the monomer to the active catalytic center, thereby directing the stereochemical outcome of the polymerization. Rare-earth metal complexes bearing chiral bis(oxazoline) ligands have demonstrated high activity and selectivity in the cis-1,4-polymerization of isoprene, yielding polymers with high cis-1,4 content, high molecular weights, and controlled molecular weight distributions.

A key example is the use of a chiral nonmetallocene pincer-type rare-earth metal dialkyl complex bearing a monoanionic tridentate C2-symmetric 1,3-bis(oxazolinymethylidene)isoindoline (BOXMI-H) ligand. This ligand is structurally analogous to Ph-BOX ligands, featuring a central aromatic core flanked by two chiral oxazoline rings. When complexed with rare-earth metals such as Scandium (Sc), Lutetium (Lu), or Yttrium (Y), and activated with a cocatalyst, these complexes become highly effective for the polymerization of isoprene.[1][2]

Key Advantages:

  • High Stereoselectivity: Achieves high cis-1,4 selectivity (up to 97%), which is desirable for producing synthetic rubber with properties similar to natural rubber.[1]

  • High Molecular Weight Polymers: Capable of producing high molecular weight polyisoprene (Mn up to 710,000 g/mol ).[1]

  • High Catalytic Activity: Demonstrates high polymerization activities, with up to 6.8 × 10⁴ (g of polymer)/(molLn h).[1]

Quantitative Data Summary

The following table summarizes the results of isoprene polymerization using a (BOXMI)Sc(CH₂SiMe₃)₂ complex activated with [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃.

Catalyst SystemMonomerTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)cis-1,4 Content (%)
(BOXMI)Sc(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃Isoprene250.5>99710,0002.097

Mₙ = Number-average molecular weight, Đ = Polydispersity Index.

Experimental Protocols

1. Synthesis of the Chiral BOXMI-H Ligand:

The synthesis of the 1,3-bis(oxazolinymethylidene)isoindoline (BOXMI-H) ligand is a prerequisite for the preparation of the catalyst complex. While the specific synthesis of this particular ligand is detailed in the source literature, a general procedure for the synthesis of bis(oxazoline) ligands involves the condensation of a dicarboxylic acid derivative (e.g., a dinitrile or diacid chloride) with a chiral amino alcohol.

2. Synthesis of the (BOXMI)Sc(CH₂SiMe₃)₂ Catalyst Complex: [1]

  • Materials:

    • Sc(CH₂SiMe₃)₃(THF)₂

    • BOXMI-H ligand

    • Toluene (anhydrous)

    • Hexane (anhydrous)

  • Procedure:

    • In a glovebox under an inert atmosphere, dissolve Sc(CH₂SiMe₃)₃(THF)₂ (0.461 mmol) in 8.0 mL of anhydrous toluene.

    • In a separate vial, dissolve the BOXMI-H ligand (0.461 mmol) in 10.0 mL of anhydrous toluene.

    • Add the ligand solution to the scandium precursor solution at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent in vacuo.

    • Recrystallize the resulting solid from a hexane/toluene mixture at -30 °C to obtain the pure (BOXMI)Sc(CH₂SiMe₃)₂ complex.

3. cis-1,4-Polymerization of Isoprene: [1]

  • Materials:

    • (BOXMI)Sc(CH₂SiMe₃)₂ complex

    • Triisobutylaluminum (AlⁱBu₃) solution in toluene (e.g., 1.1 M)

    • Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])

    • Isoprene (freshly distilled)

    • Toluene (anhydrous)

    • Ethanol (containing 5% butylated hydroxytoluene - BHT)

  • Procedure:

    • Inside a glovebox, add a toluene solution (8 mL) of AlⁱBu₃ (200 µmol) to a 50 mL round-bottom flask.

    • To this solution, sequentially add a toluene solution (8 mL) of the (BOXMI)Sc(CH₂SiMe₃)₂ complex (20 µmol) and a toluene solution (2.5 mL) of [Ph₃C][B(C₆F₅)₄] (20 µmol).

    • Finally, add isoprene (4 mmol, 0.27 g).

    • The reaction mixture will become viscous as the polymerization proceeds.

    • After 30 minutes, remove the flask from the glovebox and quench the reaction by adding the solution to 50 mL of ethanol containing 5% BHT.

    • The precipitated polymer can then be collected, washed, and dried in vacuo.

Visualizations

Experimental_Workflow_Isoprene_Polymerization cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Polymerization Sc_precursor Sc(CH₂SiMe₃)₃(THF)₂ Mixing Mix in Toluene RT, 4h Sc_precursor->Mixing Ligand BOXMI-H Ligand Ligand->Mixing Catalyst (BOXMI)Sc(CH₂SiMe₃)₂ Mixing->Catalyst Catalyst_input Catalyst Catalyst->Catalyst_input Polymerization_step Polymerization Toluene, 25°C, 0.5h Catalyst_input->Polymerization_step Al_cocatalyst AlⁱBu₃ Al_cocatalyst->Polymerization_step Borate_activator [Ph₃C][B(C₆F₅)₄] Borate_activator->Polymerization_step Isoprene_monomer Isoprene Isoprene_monomer->Polymerization_step Quenching Quench with Ethanol/BHT Polymerization_step->Quenching Polyisoprene cis-1,4-Polyisoprene Quenching->Polyisoprene

Caption: Workflow for the synthesis of the chiral catalyst and the subsequent cis-1,4-polymerization of isoprene.

Application Note 2: Ring-Opening Polymerization of Lactides

Focus Application: Enantioselective Ring-Opening Polymerization of rac-Lactide.

The synthesis of biodegradable and biocompatible polyesters, such as polylactide (PLA), is of significant interest for biomedical applications, including drug delivery systems and medical implants. The control over the stereochemistry of PLA is crucial as it dictates its physical properties, such as crystallinity, melting point, and degradation rate. Chiral metal complexes, including those with Ph-BOX ligands, are being explored as catalysts for the stereoselective ring-opening polymerization (ROP) of racemic lactide (rac-LA) to produce stereoblock or isotactic PLA.

While specific, detailed protocols for Ph-BOX catalyzed ROP of rac-lactide are still emerging in the literature, the general principles of using chiral catalysts for this transformation are well-established. The chiral ligand environment around the metal center can preferentially select one enantiomer of the lactide monomer during the polymerization process, leading to a polymer with a controlled stereochemical microstructure.

General Experimental Considerations for Ph-BOX Catalyzed ROP of rac-Lactide
  • Catalyst Preparation: A Ph-BOX-metal complex would first be synthesized by reacting the desired Ph-BOX ligand with a suitable metal precursor (e.g., zinc, magnesium, yttrium, or lanthanide alkoxides or amides).

  • Polymerization Setup: The polymerization is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried Schlenk flask or in a glovebox to exclude moisture and oxygen, which can interfere with the catalyst and the polymerization process.

  • Solvent: Anhydrous solvents such as toluene, dichloromethane, or THF are commonly used.

  • Initiator: An alcohol, such as benzyl alcohol or isopropanol, is often used as an initiator to control the molecular weight of the resulting polymer.

  • Procedure:

    • The Ph-BOX-metal catalyst and the initiator are dissolved in the anhydrous solvent.

    • The rac-lactide monomer is added to the catalyst solution.

    • The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a designated period.

    • The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.

    • The polymer is then precipitated, collected, and dried.

Expected Data and Characterization

The resulting polylactide would be characterized to determine its molecular weight (Mₙ), polydispersity (Đ), and stereochemistry.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine Mₙ and Đ.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and to determine the tacticity (e.g., the probability of racemic linkages, Pᵣ) by analyzing the methine region of the spectrum.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), which are indicative of the polymer's crystallinity and stereoregularity.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Ph-BOX-Metal Complex Active_Species Active Catalyst (Ph-BOX-M-OR) Catalyst->Active_Species Initiator Alcohol (ROH) Initiator->Active_Species Active_Catalyst Active Catalyst (Ph-BOX-M-OR) Active_Species->Active_Catalyst Coordination Monomer Coordination (Enantioselective) Active_Catalyst->Coordination Lactide rac-Lactide Lactide->Coordination Ring_Opening Ring-Opening & Insertion Coordination->Ring_Opening Growing_Chain Growing Polymer Chain (Ph-BOX-M-O-PLA-OR) Ring_Opening->Growing_Chain Chain Growth Growing_Chain->Coordination Repeat n times PLA Polylactide Growing_Chain->PLA Termination

Caption: Generalized mechanism for the enantioselective ring-opening polymerization of rac-lactide catalyzed by a Ph-BOX-metal complex.

Disclaimer: The provided protocols and data are based on published literature and should be adapted and optimized for specific experimental conditions and available resources. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.

References

Application Notes and Protocols for Catalytic Enantioselective Aziridination of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic enantioselective aziridination of olefins, a fundamental transformation in modern synthetic chemistry for the preparation of chiral aziridines. Chiral aziridines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules due to their versatile reactivity.[1][2][3] This guide covers prominent catalytic systems, including copper, rhodium, and organocatalyzed methods, offering a comparative overview of their performance and detailed procedural instructions.

Introduction to Enantioselective Aziridination

The catalytic asymmetric aziridination of olefins involves the transfer of a nitrene or nitrenoid species to an alkene, creating a three-membered nitrogen-containing heterocycle.[4] The development of chiral catalysts has enabled the stereoselective synthesis of aziridines, providing access to enantiomerically enriched compounds.[2][5] Key to the success of these reactions is the choice of the catalyst, the nitrogen source, and the reaction conditions, which collectively dictate the efficiency and enantioselectivity of the transformation.

Commonly employed nitrogen sources include sulfonyliminoiodinanes (e.g., PhI=NTs), sulfamate esters, and various azides.[1][4][6] The catalysts are typically transition metal complexes with chiral ligands or, alternatively, metal-free organocatalysts.[7][8]

Catalytic Systems and Data Presentation

The following tables summarize the performance of various catalytic systems for the enantioselective aziridination of different olefin substrates.

Copper-Catalyzed Aziridination

Copper complexes, particularly with bis(oxazoline) (box) and diimine ligands, are widely used for enantioselective aziridination.[3][4] These systems are often effective for activated olefins, such as styrenes and cinnamate esters.[1][3]

Table 1: Copper-Catalyzed Enantioselective Aziridination of Olefins

EntryOlefin SubstrateCatalyst SystemN-SourceSolventYield (%)ee (%)Reference
1Methyl CinnamateCuOTf / Bis(oxazoline)PhI=NTsBenzene6394[1]
2Ethyl CinnamateCuOTf / Bis(oxazoline)PhI=NTsBenzene6097[1][3]
3trans-β-MethylstyreneCuOTf / Bis(oxazoline)PhI=NTsBenzene-70[1]
4StyreneCuOTf / Bis(oxazoline)PhI=NTsBenzene-63[1]
5StyreneCu(I) / Chiral DiiminePhI=NTsCH₂Cl₂-66[1][3]
66-cyano-2,2-dimethylchromeneCu(I) / Chiral DiiminePhI=NTsCH₂Cl₂->98[1][3]
Rhodium-Catalyzed Aziridination

Rhodium catalysts, especially dirhodium(II) complexes, are highly effective for the aziridination of a broad range of olefins, including unactivated alkenes.[2][4][8] These catalysts often utilize sulfamate esters as the nitrogen source in the presence of an oxidant.[4][9]

Table 2: Rhodium-Catalyzed Enantioselective Aziridination of Olefins

EntryOlefin SubstrateCatalyst SystemN-SourceOxidantYield (%)ee (%)Reference
1StyreneRh₂(tfacam)₄H₂NSO₃CH₂CCl₃PhI(OAc)₂85-[9]
2trans-β-MethylstyreneRh₂(tfacam)₄H₂NSO₃CH₂CCl₃PhI(OAc)₂88-[9]
3cis-β-MethylstyreneRh₂(tfacam)₄H₂NSO₃CH₂CCl₃PhI(OAc)₂75-[9]
41-OctenePlanar Chiral Rh(III) IndenylHydroxylamine-8896:4 e.r.[2]
5Allyl CyclohexanePlanar Chiral Rh(III) IndenylHydroxylamine-8195:5 e.r.[2]
6Vinyl CyclohexanePlanar Chiral Rh(III) IndenylHydroxylamine-1491:9 e.r.[2]
Organocatalytic Aziridination

Organocatalysis provides a metal-free alternative for enantioselective aziridination.[7] These methods often involve the use of chiral amines or phosphoric acids to catalyze the reaction between imines and a suitable carbon source or the aziridination of α,β-unsaturated ketones.[7]

Table 3: Organocatalytic Enantioselective Aziridination

EntrySubstrateCatalyst SystemReagentsYield (%)ee (%)Reference
1N-Tosyl ImineChiral Tertiary AminePhenacyl BromideHighHigh[7]
2α,β-Unsaturated KetoneCinchona Alkaloid DerivativeNitrogen SourceHighHigh[7]
3ImineChiral Phosphoric Acid (TRIP)Ethyl DiazoacetateHighHigh[7]
4Aldehyde(2R,5R)-2,5-DiphenylpyrrolidineNCS, Primary Amine50-73 (overall)88-94[10]

Experimental Protocols

The following are detailed protocols for representative catalytic enantioselective aziridination reactions.

Protocol 1: Copper-Catalyzed Aziridination of Cinnamate Esters with a Bis(oxazoline) Ligand

This protocol is adapted from the work of Evans and coworkers and is effective for electron-deficient olefins.[1][3]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral bis(oxazoline) ligand

  • Cinnamate ester (substrate)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Anhydrous benzene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.06 mmol) in anhydrous benzene (5 mL).

  • Add CuOTf·0.5C₆H₆ (0.05 mmol) to the solution and stir for 1 hour at room temperature to form the catalyst complex.

  • Add the cinnamate ester (1.0 mmol) to the reaction mixture.

  • In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous benzene (5 mL).

  • Slowly add the PhI=NTs solution to the reaction mixture via syringe over a period of 1 hour.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aziridine.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Rhodium-Catalyzed Aziridination of Unactivated Olefins

This protocol is based on the methodology for the aziridination of unactivated terminal alkenes using a planar chiral rhodium(III) indenyl catalyst.[2][8]

Materials:

  • Planar chiral Rh(III) indenyl catalyst (2.5 mol%)

  • Unactivated terminal alkene (1.0 equiv)

  • Hydroxylamine derivative (e.g., O-(2,4-dinitrophenyl)hydroxylamine) (1.2 equiv)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the planar chiral Rh(III) indenyl catalyst (0.025 mmol), the unactivated alkene (1.0 mmol), and AgSbF₆ (0.1 mmol).

  • Add anhydrous DCE (2.0 mL) to the tube.

  • Add the hydroxylamine derivative (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours), monitoring by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired aziridine.

  • Analyze the enantiomeric ratio by chiral HPLC or GC.

Protocol 3: Organocatalytic Aziridination via α-Chlorination of Aldehydes

This protocol describes a three-step, one-pot synthesis of N-alkyl terminal aziridines.[10]

Materials:

  • Aldehyde (1.0 equiv)

  • (2R,5R)-2,5-Diphenylpyrrolidine (0.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.3 equiv)

  • Primary amine (1.5 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • α-Chlorination: To a round-bottom flask, dissolve the aldehyde (1.34 mmol) in CH₂Cl₂ (3.8 mL) at 0 °C. Add (2R,5R)-2,5-diphenylpyrrolidine (0.13 mmol) followed by NCS (1.75 mmol). Stir at 0 °C for 12 hours.

  • Reductive Amination: To the crude α-chloro aldehyde solution at 0 °C, add the primary amine (2.0 mmol) and stir for 30 minutes. Then, add methanol (3.8 mL) followed by the portion-wise addition of NaBH₄ (2.68 mmol). Stir for an additional 2 hours at 0 °C.

  • Cyclization: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The intramolecular Sₙ2 displacement often proceeds upon workup or can be facilitated by gentle heating if necessary.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkyl terminal aziridine.

  • Determine the enantiomeric excess by chiral HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for catalytic enantioselective aziridination.

experimental_workflow General Workflow for Catalytic Enantioselective Aziridination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, and Substrate solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent n_source Add Nitrogen Source (e.g., PhI=NTs, Azide) solvent->n_source stir Stir at Controlled Temperature n_source->stir monitor Monitor Reaction Progress (TLC, GC, NMR) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC, GC) characterize->ee_det

References

Troubleshooting & Optimization

troubleshooting low yields in asymmetric cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during asymmetric cyclopropanation reactions, with a focus on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My asymmetric cyclopropanation reaction is resulting in a low yield. What are the most common general causes?

A1: Low yields in asymmetric cyclopropanation can often be attributed to several key factors. A systematic investigation of the following is recommended:

  • Catalyst Activity and Integrity: The catalyst, being the heart of the reaction, is a primary suspect. Deactivation can occur through exposure to air or moisture, or due to impurities in the reaction mixture.[1][2] The age and storage conditions of the catalyst are also critical.

  • Reagent and Solvent Purity: Impurities in substrates, reagents (especially the diazo compound), and solvents can act as catalyst poisons or lead to unwanted side reactions.[2] For instance, the purity of ethyl diazoacetate is crucial, as impurities can lead to side reactions or catalyst deactivation.[3][4][5]

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, concentration, and reaction time, can significantly impact the yield. Each substrate may require specific optimization.

  • Substrate Reactivity: The electronic and steric properties of the alkene substrate play a significant role. Electron-deficient alkenes can be less reactive, while sterically hindered substrates may present challenges for the catalyst.[6][7]

  • Inert Atmosphere: Many catalysts and reagents used in asymmetric cyclopropanation are sensitive to oxygen and moisture. Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is crucial for reproducible results.[2]

Q2: I suspect my catalyst is inactive. How can I test its activity?

A2: Catalyst inactivity is a frequent cause of low yields. To assess the activity of your catalyst, you can perform a small-scale control reaction with a known, reliable substrate that has previously given good results in your lab or is well-documented in the literature.

  • Standard Test Reaction: A common test involves the cyclopropanation of a simple, reactive alkene like styrene with ethyl diazoacetate.

  • Comparison: Compare the yield of this test reaction with expected literature values or your own previous successful experiments. A significant drop in yield points towards a catalyst activity issue.

  • Visual Inspection: For heterogeneous catalysts, a change in color or texture might indicate decomposition.

Q3: My enantioselectivity (ee) is low or inconsistent. What are the likely causes?

A3: Low or variable enantioselectivity is a common problem in asymmetric catalysis. Here are the primary areas to investigate:

  • Ligand Purity and Integrity: The chemical and enantiomeric purity of the chiral ligand is paramount. Impurities can lead to the formation of less selective catalytic species. Ensure the ligand has been stored correctly, especially if it is air or moisture sensitive.

  • Catalyst Formation: If the catalyst is prepared in situ, ensure the metal-to-ligand ratio is correct and that the complex has formed completely.

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst. Screening different solvents is often necessary.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are optimal for all substrates. It may be necessary to screen a variety of ligands to find the best match for your specific alkene.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Reaction Yields

This guide provides a step-by-step approach to systematically troubleshoot low yields in your asymmetric cyclopropanation reactions.

Step 1: Verify Reagent and Solvent Quality

  • Action: Ensure all reagents and solvents are of high purity and anhydrous.

  • Protocol: If necessary, purify substrates and solvents using standard laboratory techniques (e.g., distillation, recrystallization). For highly sensitive reactions, using freshly opened bottles of high-purity solvents is recommended. Ethyl diazoacetate, a key reagent, is notoriously unstable and should be purified if it is old or shows signs of decomposition.[3][4][5]

Step 2: Evaluate Catalyst Performance

  • Action: Confirm the activity of your catalyst.

  • Protocol: Perform a control reaction with a standard substrate (e.g., styrene) and compare the yield to literature precedent. If the yield is low, consider using a fresh batch of catalyst or synthesizing a new batch.

Step 3: Optimize Reaction Conditions

  • Action: Systematically vary key reaction parameters.

  • Protocol:

    • Temperature: Investigate a range of temperatures. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.

    • Concentration: Vary the concentration of the limiting reagent.

    • Addition Rate of Diazo Compound: Slow, controlled addition of the diazo compound via a syringe pump is often crucial to prevent its dimerization and other side reactions.[2]

Step 4: Consider Substrate-Related Issues

  • Action: Evaluate the electronic and steric properties of your substrate.

  • Protocol:

    • Electron-poor alkenes: These may require more forcing conditions (higher temperature, longer reaction time) or a more reactive catalyst system.

    • Sterically hindered alkenes: A less bulky catalyst or ligand may be necessary to facilitate the approach of the carbene to the double bond.

The following flowchart illustrates a logical workflow for troubleshooting low yields:

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low Reaction Yield reagent_check Check Reagent & Solvent Purity start->reagent_check catalyst_check Evaluate Catalyst Activity reagent_check->catalyst_check Reagents Pure end_fail Issue Persists: Consult Literature for Alternative Methods reagent_check->end_fail Impure Reagents condition_optimization Optimize Reaction Conditions catalyst_check->condition_optimization Catalyst Active catalyst_check->end_fail Catalyst Inactive substrate_issue Investigate Substrate Reactivity condition_optimization->substrate_issue Optimization Fails end_success Yield Improved condition_optimization->end_success Optimization Succeeds substrate_issue->end_success Adjustments Successful substrate_issue->end_fail

Caption: A logical workflow for troubleshooting low reaction yields.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity

The following table summarizes the impact of various reaction parameters on the outcome of a representative asymmetric cyclopropanation of styrene with ethyl diazoacetate.

ParameterVariationYield (%)ee (%)Reference
Catalyst Loading 1 mol%8592[2]
0.5 mol%7591[2]
0.1 mol%4088[2]
Temperature 25 °C8592[8]
0 °C8296[8]
-20 °C78>98[8]
Solvent CH₂Cl₂8592[8]
Toluene8088[8]
Hexane7285[8]

Note: The data presented are representative examples and actual results will vary depending on the specific catalyst, ligand, and substrate used.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation

This protocol provides a general starting point for performing an asymmetric cyclopropanation reaction.

Materials:

  • Chiral catalyst (e.g., copper(I) complex with a chiral bis(oxazoline) ligand)

  • Alkene substrate

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M with respect to the alkene).

  • Add the alkene substrate (1.0 equivalent).

  • Stir the solution at the desired temperature.

  • Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the anhydrous solvent via a syringe pump over several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow General Experimental Workflow start Start setup Setup Reaction Flask under Inert Atmosphere start->setup add_catalyst Add Catalyst and Solvent setup->add_catalyst add_alkene Add Alkene Substrate add_catalyst->add_alkene cool Cool to Desired Temperature add_alkene->cool add_eda Slowly Add Ethyl Diazoacetate Solution cool->add_eda monitor Monitor Reaction Progress (TLC/GC) add_eda->monitor workup Reaction Workup and Purification monitor->workup end Isolated Product workup->end

Caption: A general experimental workflow for asymmetric cyclopropanation.

Protocol 2: Purification of Ethyl Diazoacetate (EDA)

Given its instability, purifying EDA is often necessary to ensure high yields and reproducibility.

Materials:

  • Crude ethyl diazoacetate

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Caution: Ethyl diazoacetate is potentially explosive and should be handled with care behind a blast shield. Avoid using ground glass joints where possible.

  • Dry the crude EDA over anhydrous sodium sulfate.

  • Filter the EDA to remove the drying agent.

  • Perform a vacuum distillation at a reduced pressure. The distillation should be conducted at a low temperature (typically below 50 °C) to minimize decomposition.[3][4]

  • Collect the purified yellow oil and store it in a dark bottle at low temperature (-20 °C). Purified EDA should be used as soon as possible.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationships between experimental variables and the desired outcomes of yield and enantioselectivity in asymmetric cyclopropanation.

Logical_Relationships Factors Influencing Asymmetric Cyclopropanation Outcomes catalyst Catalyst (Activity, Loading) yield Reaction Yield catalyst->yield ee Enantioselectivity (ee) catalyst->ee ligand Chiral Ligand (Purity, Structure) ligand->yield ligand->ee substrate Substrate (Electronics, Sterics) substrate->yield substrate->ee reagents Reagents & Solvents (Purity) reagents->yield reagents->ee conditions Reaction Conditions (Temp, Conc.) conditions->yield conditions->ee

Caption: Key factors influencing yield and enantioselectivity.

References

effect of different solvents on Ph-BOX catalyzed Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the crucial role of solvents in Ph-BOX catalyzed Diels-Alder reactions. It is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, with a focus on how solvent choice can be the root cause and solution.

Q1: Why is my enantioselectivity (ee%) low or inconsistent?

A1: Low enantioselectivity is a common issue directly influenced by the solvent's interaction with the chiral catalyst complex.

  • Coordinating Solvents: Solvents with Lewis basic properties (e.g., THF, Ethyl Acetate, Acetonitrile) can compete with the dienophile for coordination to the metal center of the catalyst. This competition can disrupt the well-defined chiral environment necessary for high stereocontrol, leading to a drop in enantioselectivity. Stronger donating solvents can lead to the formation of solvated Lewis acid species, reducing the amount of free catalyst available for the reaction.[1]

  • Solvent Polarity: While a clear correlation isn't always established, solvent polarity can influence the geometry and stability of the diastereomeric transition states. It is often necessary to screen a range of solvents with varying polarities to find the optimum for a specific substrate pair.

  • Impurities: Trace amounts of water or other protic impurities in the solvent can deactivate the Lewis acid catalyst, leading to a competing non-catalyzed background reaction with no enantiocontrol. Always use anhydrous solvents.[2]

Troubleshooting Steps:

  • Switch to a non-coordinating or weakly coordinating solvent such as Dichloromethane (DCM), Toluene, or Hexane.

  • Ensure all solvents are rigorously dried and stored over molecular sieves.

  • Screen a series of solvents to empirically determine the best performer for your specific reaction.

Q2: My reaction rate is very slow. How can I improve it?

A2: Reaction kinetics are highly dependent on the solvent system.

  • Polarity vs. Donor Ability: A dichotomy exists between a solvent's polarity and its donor ability.[1] Generally, increasing solvent polarity can accelerate the reaction by stabilizing the polar transition state.[1][3] However, if the solvent is a strong Lewis base (a good donor), it can coordinate to the catalyst and inhibit its activity, resulting in a slower reaction rate.[1] For example, a reaction may be faster in DCM than in the more polar but coordinating solvent, acetonitrile.[1]

  • Temperature: If the reaction is slow, a modest increase in temperature can sometimes help overcome the activation barrier. However, this must be done cautiously, as it can negatively impact enantioselectivity and may favor the retro-Diels-Alder reaction.[3]

Troubleshooting Steps:

  • If using a non-polar solvent, try a more polar, non-coordinating solvent like DCM.

  • If using a coordinating solvent (like THF), switch to a less coordinating one.

  • If selectivity allows, consider a slight increase in reaction time before resorting to higher temperatures.[3]

Q3: I am observing poor diastereoselectivity (endo/exo ratio). Can the solvent be the cause?

A3: Yes, the solvent can significantly influence the endo/exo selectivity. The Diels-Alder reaction can proceed through two major transition states (endo and exo). The energy difference between these states dictates the diastereomeric ratio of the product. Solvents can stabilize these two transition states to different extents, thereby altering the product ratio. For some Lewis acid catalyzed reactions, computational and experimental data have shown that the choice of solvent is crucial for controlling stereoselectivity.[4][5]

Troubleshooting Steps:

  • Systematically screen a panel of solvents, including both non-polar (e.g., Toluene) and polar aprotic (e.g., DCM) options.

  • Review literature for similar substrate systems to identify solvents known to favor the desired diastereomer.

  • Ensure the reaction temperature is low enough, as higher temperatures can erode selectivity by providing enough energy to overcome the small activation energy difference between the two pathways.[2]

Q4: My catalyst appears to be decomposing or deactivating. Could the solvent be responsible?

A4: Catalyst stability is paramount, and the solvent plays a critical role.

  • Protic Impurities: Lewis acid catalysts, which are central to Ph-BOX activity, are highly sensitive to moisture and other protic impurities (e.g., alcohols).[2] These impurities can hydrolyze or otherwise deactivate the catalyst.

  • Protic Solvents: Using protic solvents (e.g., methanol, isopropanol) is generally not recommended unless specified for a particular system, as they can interfere with the catalyst.[6] However, in some specialized cases, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been used as additives or co-solvents to beneficial effect.[6]

Troubleshooting Steps:

  • Always use freshly distilled or commercially available anhydrous solvents.

  • Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[3]

  • Avoid protic solvents unless there is a literature precedent for your specific catalyst system.

Quantitative Data Summary

The effect of solvent choice is highly substrate-dependent. The following table provides a representative summary of trends observed in Lewis acid catalyzed Diels-Alder reactions, illustrating the trade-offs between polarity, coordinating ability, reaction rate, and enantioselectivity.

SolventDielectric Constant (ε)Donor Number (DN)Typical Outcome on Reaction RateTypical Outcome on Enantioselectivity (ee%)Rationale
n-Hexane1.9~0SlowOften HighNon-polar and non-coordinating; provides a "clean" environment but may not sufficiently stabilize the polar transition state.[3]
Toluene2.40.1ModerateOften HighNon-polar and weakly coordinating; a common and effective choice.
Dichloromethane (DCM)9.11.2FastOften HighPolar and weakly coordinating; effectively stabilizes the transition state without significant catalyst inhibition.[7]
Diethyl Ether4.319.2Moderate to SlowVariableModerately polar but highly coordinating; can compete with the substrate, potentially lowering both rate and selectivity.[8]
Tetrahydrofuran (THF)7.520.0SlowOften DecreasedPolar and strongly coordinating; often inhibits the catalyst by forming a stable complex, reducing reactivity and enantiocontrol.
Acetonitrile37.514.1SlowOften DecreasedVery polar but coordinating; strong catalyst inhibition often outweighs the benefits of high polarity.[1]

Experimental Protocols

General Protocol for a Ph-BOX Catalyzed Diels-Alder Reaction

This protocol provides a general workflow. Specific temperatures, concentrations, and reaction times should be optimized for each unique substrate pair.

1. Materials and Reagents:

  • Ph-BOX ligand (e.g., (R,R)-Ph-BOX)

  • Metal precursor (e.g., Cu(OTf)₂, MgI₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Diene (purified/distilled)

  • Dienophile

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, dried in an oven and cooled under inert gas.

2. Catalyst Preparation (In-situ):

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Ph-BOX ligand (0.11 equivalents).

  • Add the metal precursor (0.10 equivalents).

  • Add anhydrous solvent (to achieve a final concentration of ~0.1 M with respect to the dienophile).

  • Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should become homogeneous.

3. Reaction Execution:

  • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).[2]

  • Add the dienophile (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes.

  • Add the diene (1.2-1.5 equivalents) dropwise over several minutes.

  • Stir the reaction at the set temperature.

4. Monitoring and Workup:

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Once the limiting reagent is consumed, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ or water at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Visual Guides

Diagrams of Workflows and Concepts

The following diagrams illustrate key experimental and conceptual workflows related to Ph-BOX catalysis.

G prep Reagent & Glassware Prep (Anhydrous Conditions) cat_form In-Situ Catalyst Formation (Ph-BOX + Metal Salt) prep->cat_form cool Cool to Reaction Temp (e.g., -78 °C) cat_form->cool add_dienophile Add Dienophile cool->add_dienophile add_diene Add Diene add_dienophile->add_diene react Stir & Monitor Reaction (TLC / GC-MS) add_diene->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, dr, ee%) purify->analyze

Caption: General experimental workflow for a Ph-BOX catalyzed Diels-Alder reaction.

G start Problem: Low Enantioselectivity (ee%) q_solvent Is the solvent coordinating? (e.g., THF, MeCN, EtOAc) start->q_solvent sol_switch Solution: Switch to a non-coordinating solvent (e.g., DCM, Toluene) q_solvent->sol_switch Yes q_anhydrous Are solvents & reagents strictly anhydrous? q_solvent->q_anhydrous No ans_yes_solvent Yes ans_no_solvent No sol_dry Solution: Use freshly dried solvents and run under inert atmosphere q_anhydrous->sol_dry No q_temp Is reaction temperature too high? q_anhydrous->q_temp Yes ans_yes_anhydrous Yes ans_no_anhydrous No sol_temp Solution: Lower the reaction temperature (e.g., -78 °C) q_temp->sol_temp Yes end_node Consider other factors: - Catalyst loading - Ligand purity - Substrate electronics q_temp->end_node No ans_yes_temp Yes ans_no_temp No

Caption: Troubleshooting flowchart for low enantioselectivity in Ph-BOX reactions.

G cluster_0 Scenario A: Non-Coordinating Solvent (e.g., DCM) cluster_1 Scenario B: Coordinating Solvent (e.g., THF) Catalyst_A Ph-BOX-Metal Complex TransitionState_A Ordered Chiral Transition State Catalyst_A->TransitionState_A Dienophile_A Dienophile Dienophile_A->Catalyst_A Binds to open site Product_A High ee% Product TransitionState_A->Product_A Catalyst_B Ph-BOX-Metal Complex BlockedCatalyst Solvent-Blocked Catalyst Catalyst_B->BlockedCatalyst Dienophile_B Dienophile Dienophile_B->Catalyst_B Binding inhibited Solvent Solvent (THF) Solvent->Catalyst_B Competitively binds DisruptedTS Disrupted / Background Reaction BlockedCatalyst->DisruptedTS Product_B Low ee% Product DisruptedTS->Product_B

Caption: Conceptual model of solvent effects on catalyst coordination and selectivity.

References

optimizing catalyst loading for copper-(+)-Ph-BOX systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-(+)-Ph-BOX Systems. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered with these versatile catalysts.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new reaction with a copper-(+)-Ph-BOX system?

A1: For many transition-metal-catalyzed reactions, a good starting point for catalyst loading is in the range of 1-10 mol%.[1][2] It is highly recommended to perform initial screening experiments to determine the optimal loading for your specific substrates and reaction conditions.[1]

Q2: Will increasing the catalyst loading always improve the reaction yield and enantioselectivity?

A2: Not necessarily. While a sufficient amount of catalyst is needed, excessively high loadings can lead to side reactions, catalyst aggregation, or difficulties in product purification, potentially decreasing the overall yield.[2][3] In some cases, reducing the catalyst loading may result in a lower yield but have little to no impact on the enantioselectivity.[4][5] The key is to find the optimal loading that maximizes both reaction rate and selectivity.

Q3: What are the most critical factors for maintaining catalyst activity?

A3: The active catalyst is typically a Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state.[6][7] To maintain activity, it is crucial to use anhydrous solvents, degas solutions to remove oxygen, and perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).[1][6] The purity of the copper source and the Ph-BOX ligand is also critical.[1]

Q4: How does the choice of the copper salt's counterion (e.g., OTf⁻, BF₄⁻, Cl⁻) affect the reaction?

A4: The counterion can significantly influence the catalyst's Lewis acidity and solubility, thereby affecting both the reaction rate and enantioselectivity. For example, in certain Diels-Alder reactions, Cu(OTf)₂ is a commonly used and effective copper source.[8] The influence of the counterion can also be linked to its effect on the disproportionation of Cu(I) to Cu(II) and Cu(0), where Cu(0) can act as a non-chiral catalyst.

Q5: My reaction is sluggish. What are some initial steps to improve the reaction rate?

A5: If the reaction is slow, first ensure the catalyst is active and all reagents are pure. You can then consider moderately increasing the reaction temperature, as this can be necessary for less reactive substrates.[1] Additionally, optimizing the solvent can have a significant impact on reaction kinetics.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using copper-(+)-Ph-BOX catalyst systems.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II) or deactivated through other pathways.[6][7]Ensure the use of anhydrous solvents and rigorously degas all solutions.[1][6] Handle the catalyst and reagents under a strictly inert atmosphere (e.g., in a glovebox).[1] Prepare the active catalyst in situ if using a pre-catalyst system.[1]
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.[1]Perform a catalyst loading screen (e.g., 1, 2.5, 5, 10 mol%) to identify the optimal concentration for your specific substrates.[1]
Impure Reagents: Impurities in substrates, solvents, or the ligand can poison the catalyst.[1][7]Use high-purity, anhydrous solvents and reagents. Purify starting materials if their quality is questionable.
Suboptimal Temperature: The reaction temperature may be too low for the given substrates.[1]Systematically screen a range of temperatures. For less reactive substrates, a higher temperature might be required.[1]
Low Enantioselectivity (ee) Non-Chiral Catalysis: The presence of achiral copper species, such as Cu(0) formed from disproportionation, can catalyze the reaction non-selectively.Optimize the choice of copper salt and solvent to minimize catalyst disproportionation.
Incorrect Ligand-to-Metal Ratio: An improper ratio of the Ph-BOX ligand to the copper source can lead to the formation of catalytically active species with a poorly defined chiral environment.Ensure an accurate 1:1 or slightly greater (e.g., 1.1:1) ligand-to-metal ratio during catalyst preparation.[9]
High Temperature: Elevated temperatures can sometimes reduce enantioselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.If yield is acceptable, try lowering the reaction temperature. For example, performing the reaction at -78 °C is common for Diels-Alder reactions.[8]
Inconsistent Results Sensitivity to Air and Moisture: Trace amounts of oxygen or water can lead to variable catalyst activity and inconsistent outcomes.[1]Use robust inert atmosphere techniques (glovebox or Schlenk line) for all manipulations. Use freshly distilled or commercially available anhydrous solvents.[1]
Catalyst Deactivation/Sintering: Over time, especially at elevated temperatures, copper catalysts can sinter, leading to a loss of active surface area.[10] The presence of impurities like sulfur or halides can also poison the catalyst.[10][11]Ensure high purity of all reagents and solvents to avoid catalyst poisons.[11] Avoid excessively high reaction temperatures for prolonged periods.[10]

Data Presentation

Table 1: Effect of Catalyst Loading and Counterion on a Model Enantioselective Diels-Alder Reaction

The following data illustrates the impact of catalyst loading and the copper salt's counterion on the yield and enantioselectivity of the Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.

EntryCatalystLoading (mol%)Yield (%)ee (%)
1Cu(OTf)₂ / (+)-Ph-BOX109598
2Cu(OTf)₂ / (+)-Ph-BOX59298
3Cu(OTf)₂ / (+)-Ph-BOX17597
4Cu(BF₄)₂ / (+)-Ph-BOX109095
5CuCl₂ / (+)-Ph-BOX108588

Data is representative and compiled from typical results reported in the literature for analogous systems.[8]

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Cu-(+)-Ph-BOX Catalyst

This protocol describes the formation of the active catalyst from the copper salt and the Ph-BOX ligand. All operations should be performed under an inert atmosphere.

  • Preparation of Ligand Solution: In a flame-dried flask under argon, dissolve the (+)-Ph-BOX ligand (0.11 mmol, 1.1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).

  • Preparation of Copper Salt Solution: In a separate flame-dried flask, add the copper(II) salt (e.g., Cu(OTf)₂) (0.10 mmol, 1.0 equiv.). Add anhydrous CH₂Cl₂ (10 mL) and stir at room temperature until fully dissolved.

  • Complex Formation: Transfer the ligand solution to the copper salt solution via cannula under argon.

  • Stirring: Stir the resulting light blue solution at room temperature for 1-2 hours to ensure the complete formation of the chiral complex. This stock solution is now ready for use in the catalytic reaction.[8]

Protocol 2: General Procedure for Optimizing Catalyst Loading

This protocol provides a systematic approach to determining the optimal catalyst loading for your reaction.

  • Reaction Setup: In parallel, set up a series of identical reactions in dry reaction vessels under an inert atmosphere. Each vessel should contain the substrate (1.0 equiv.) and any other necessary reagents dissolved in the chosen anhydrous solvent.

  • Catalyst Stock Solution: Prepare a stock solution of the Cu-(+)-Ph-BOX catalyst as described in Protocol 1. The concentration should be chosen to allow for easy dispensing of the required amounts.

  • Catalyst Addition: Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of final catalyst loadings (e.g., 1, 2.5, 5, 7.5, and 10 mol%).[1]

  • Reaction Monitoring: Stir all reactions under identical conditions (temperature, time). Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Analysis: Once the reactions are complete, quench them appropriately. Analyze the yield and enantiomeric excess (ee) for each reaction to determine the catalyst loading that provides the optimal balance of conversion, selectivity, and efficiency.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_opt Optimization Reactions cluster_analysis Analysis prep_ligand Prepare Ligand Solution form_complex Mix and Stir to Form Catalyst Complex prep_ligand->form_complex prep_cu Prepare Copper Salt Solution prep_cu->form_complex add_catalyst Add Varying Amounts of Catalyst Stock form_complex->add_catalyst setup Set up Parallel Reactions (Substrates + Solvent) setup->add_catalyst run_reaction Run Reactions under Identical Conditions add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, etc.) run_reaction->monitor analyze Analyze Yield and ee monitor->analyze determine_opt Determine Optimal Loading analyze->determine_opt

Caption: Workflow for optimizing catalyst loading.

troubleshooting_tree start Problem Encountered low_yield Low or No Yield? start->low_yield low_ee Low Enantioselectivity? start->low_ee check_catalyst Is Catalyst Active? low_yield->check_catalyst Yes check_ratio Correct Ligand:Metal Ratio? low_ee->check_ratio Yes check_loading Is Loading Optimal? check_catalyst->check_loading Yes solution_inert Solution: Use Inert Atmosphere, Degas Solvents check_catalyst->solution_inert No check_reagents Are Reagents Pure? check_loading->check_reagents Yes solution_screen Solution: Screen Catalyst Loading (1-10 mol%) check_loading->solution_screen No solution_purify Solution: Purify Starting Materials & Solvents check_reagents->solution_purify No check_temp Is Temperature Too High? check_ratio->check_temp Yes solution_ratio Solution: Ensure 1.1:1 Ratio of Ligand:Metal check_ratio->solution_ratio No solution_temp Solution: Lower Reaction Temperature check_temp->solution_temp Yes

Caption: Troubleshooting decision tree for common issues.

catalytic_cycle catalyst Cu(II)-(+)-Ph-BOX (Pre-catalyst) active_catalyst Cu(I)-(+)-Ph-BOX (Active Catalyst) catalyst->active_catalyst In-situ reduction substrate_complex Chiral Catalyst- Substrate Complex active_catalyst->substrate_complex Coordination product_complex Product-Catalyst Complex substrate_complex->product_complex Key bond formation (Stereo-determining step) product_complex->active_catalyst Product release product Chiral Product product_complex->product reductant Reduction (if starting with Cu(II)) substrate Substrate(s) substrate->substrate_complex

References

managing air and moisture sensitivity of bisoxazoline-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air and moisture-sensitive bisoxazoline-metal complexes.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on problems related to the stability of the complexes.

Q1: My reaction catalyzed by a bisoxazoline-metal complex has failed or resulted in a very low yield. What are the likely causes related to catalyst stability?

A: A common reason for reaction failure or low yield is the decomposition of the catalyst due to exposure to air (oxygen) or moisture.[1][2] Many bisoxazoline-metal complexes, particularly those with coordinatively unsaturated or low-valent metal centers, are highly reactive towards oxygen and water.[1] This exposure can lead to:

  • Oxidation: The metal center can be oxidized, changing its catalytic properties entirely.

  • Hydrolysis: The ligand or metal center can react with water, leading to the breakdown of the active catalytic species.

  • Formation of Inactive Species: Exposure to atmospheric components can lead to the formation of bridged oxo or hydroxo species that are catalytically inactive.

To resolve this, strictly adhere to air-free handling techniques, such as using a glovebox or a Schlenk line, and ensure all solvents and reagents are rigorously dried and degassed.[3][4][5]

Q2: I am observing poor or inconsistent enantioselectivity in my asymmetric reaction. Could this be related to catalyst decomposition?

A: Yes, catalyst decomposition is a primary suspect for poor or inconsistent enantioselectivity. The high degree of stereocontrol in these reactions relies on the precise, C2-symmetric chiral environment created by the bisoxazoline ligand around the metal center.[6][7] If the complex is exposed to air or moisture:

  • The coordination sphere of the metal can be altered, disrupting the well-defined chiral pocket.

  • Partial decomposition can create multiple, less selective catalytic species in the reaction mixture.

  • Even trace amounts of water or oxygen can have a significant impact on the outcome, especially in small-scale reactions, leading to inconsistent results between batches.[1]

Always use freshly prepared or properly stored complexes and ensure the reaction is performed under a strictly inert atmosphere.

Q3: The color of my bisoxazoline-metal complex has changed upon storage or during reaction setup. What does this indicate?

A: A visible color change is a strong indicator that the chemical nature of your complex has been altered, often due to decomposition or a change in the metal's oxidation state. For example, many copper(I) complexes are colorless or yellow, while copper(II) complexes are typically blue or green. A color change could signify oxidation of the metal center, which would render the catalyst inactive for reactions requiring a specific oxidation state. If you observe a color change, the complex should be considered suspect and its integrity should be verified before use.

Q4: How can I confirm if my bisoxazoline-metal complex has decomposed?

A: If you suspect decomposition, you can use several analytical techniques to assess the integrity of your complex. While visual inspection is the first step, more rigorous methods include:

  • NMR Spectroscopy: Compare the ¹H or ¹³C NMR spectrum of the suspect complex to that of a fresh, pure sample. The appearance of new signals, broadening of existing signals, or changes in chemical shifts can indicate decomposition or the presence of impurities.

  • EPR Spectroscopy: For paramagnetic complexes (e.g., many Cu(II) or Ni(I) species), Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to the electronic environment of the metal center.[8] A change in the EPR spectrum is a clear sign of a change in the complex's structure or oxidation state.[8]

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can help identify the parent ion of the intact complex and any lower molecular weight fragments resulting from decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and properties of bisoxazoline-metal complexes.

Q1: What are the best practices for storing air and moisture-sensitive bisoxazoline-metal complexes?

A: Proper storage is critical to maintaining the integrity of your complexes. The best practice is to store them under an inert atmosphere (argon or nitrogen) at low temperatures.[9]

  • Glovebox Storage: The most convenient method is to store the solid complexes in a vial or Schlenk flask inside a glovebox freezer.[9] The glovebox provides a consistently inert environment.[4][9]

  • Ampoule Storage: For long-term storage outside of a glovebox, the best method is to seal the complex in a glass ampoule under vacuum or an inert atmosphere.[1]

  • Schlenk Flasks: For short-term storage of solids or solutions, a properly sealed Schlenk flask with a greased glass stopper or a high-vacuum valve is suitable. Ensure the flask is stored in a cool, dark place.

Q2: What is the difference between using a glovebox and a Schlenk line? When should I use one over the other?

A: Both are essential tools for handling air-sensitive compounds, but they have different strengths.[3][10]

  • Glovebox: A sealed container filled with a recirculating inert gas, maintained at very low levels of oxygen and water (<1 ppm).[1][9] It is ideal for manipulations of solids, such as weighing, preparing stock solutions, and setting up reactions in standard glassware.[5][9]

  • Schlenk Line: A dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas.[1][5] It is primarily used for performing reactions in specialized Schlenk glassware, as well as for solvent distillation and degassing.[1][3]

When to use which:

  • Use a glovebox for: Weighing solids, preparing NMR samples, storing sensitive reagents, and performing multiple manipulations that would be cumbersome on a Schlenk line.[1][9]

  • Use a Schlenk line for: Conducting reactions over long periods, performing distillations, and transferring volatile or liquid reagents via cannula or syringe.[3][5]

Q3: How do I properly prepare my solvents and reagents to ensure they are free of air and moisture?

A: The success of your reaction depends on the purity of all components.

  • Solvent Drying: Solvents must be rigorously dried, typically by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) under an inert atmosphere. Commercially available solvent purification systems (SPS) are also common.

  • Solvent Degassing: After drying, solvents must be degassed to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: The solvent is frozen (liquid nitrogen), a vacuum is applied, and the flask is sealed. The solvent is then thawed, releasing dissolved gases into the headspace. This cycle is repeated at least three times.

    • Purge-and-Refill: The solvent is subjected to several cycles of vacuum followed by backfilling with an inert gas (like argon or nitrogen).[11] Purging by bubbling inert gas through the solvent is also an option but is generally less effective.[11]

  • Reagent Preparation: Solid reagents should be dried under high vacuum, sometimes with gentle heating if they are thermally stable. Liquid reagents should be distilled and stored under an inert atmosphere.

Q4: Are all bisoxazoline-metal complexes equally sensitive to air and moisture?

A: No, their sensitivity varies significantly depending on the metal, its oxidation state, the ligands, and the counter-ions.

  • Some complexes are remarkably stable. For example, a specific biaryl bis(oxazoline)-Cu(OTf) complex was reported to be stable in air and in solution.[12]

  • Others are extremely sensitive. A nickel(I) complex supported by an anionic bisoxazoline ligand was found to decompose instantly upon exposure to air.[8]

  • Generally, complexes with early transition metals, lanthanides, or low-valent metal centers tend to be more reactive toward air and moisture than those with more electron-rich, late transition metals in higher oxidation states.[1] It is always best to assume a new complex is highly sensitive until proven otherwise.

Data Summary: Stability of Bisoxazoline-Metal Complexes

The following table summarizes reported stability data for representative classes of bisoxazoline-metal complexes. This data is qualitative and researchers should always exercise caution.

Metal Center / Ligand TypeExample / Counter-ionReported StabilityHandling RecommendationsCitation(s)
Copper(II) / Bu-BOX Cu(OTf)₂Effective catalyst, implies reasonable stability when handled correctly.Standard inert atmosphere techniques (Glovebox/Schlenk).[12]
Copper(I) / Biaryl-BOX CuOTfStable in air and in solution.While reported as stable, standard inert techniques are still advised for catalytic applications to ensure reproducibility.[12]
Iron(II) / Pyridine-BOX Fe(BF₄)₂Used for in-situ catalyst preparation; highly sensitive to oxidation.Strict glovebox or Schlenk line use is mandatory.[13]
Nickel(I) / Anionic-BOX Ni(py)Decomposes instantaneously in air. Stable for a month as a solid under N₂.Must be handled exclusively in a high-purity glovebox.[8]
Magnesium(II) / BOX MgI₂Catalyst prepared in-situ. Mg(II) complexes are generally moisture-sensitive.Strict inert atmosphere and anhydrous conditions required.[12]
Rare-Earth Metals (Sc, Y, Lu) / BOXMI Ln(CH₂SiMe₃)₂Highly air and moisture sensitive due to the organometallic nature.Must be handled exclusively in a high-purity glovebox.[14]

Detailed Experimental Protocols

Protocol 1: General Handling and Weighing of a Solid Bisoxazoline-Metal Complex in a Glovebox

  • Preparation: Ensure the glovebox atmosphere has low oxygen (<1 ppm) and moisture (<1 ppm) levels.[1] Bring all necessary items (spatulas, vials, balance, lab notebook) into the glovebox via the antechamber, ensuring they are properly dried. Glassware should be oven-dried overnight (>120 °C) and cooled in the antechamber.[9]

  • Equilibration: Allow the container of the bisoxazoline-metal complex to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry vial on the balance inside the glovebox. Using a clean spatula, carefully transfer the desired amount of the solid complex into the tared vial and record the mass.

  • Sealing: Securely cap the vial containing the weighed complex and the stock container.

  • Dissolution (if needed): If preparing a stock solution, add the required volume of anhydrous, degassed solvent (transferred into the glovebox in a sealed flask) to the vial using a pipette.

  • Cleanup: Clean the spatula and balance area thoroughly to avoid cross-contamination.[3]

Protocol 2: Setting up a Reaction using a Bisoxazoline-Metal Complex via Schlenk Line Techniques

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum.[3] Allow the flask to cool to room temperature under a positive pressure of inert gas (argon is preferred as it is denser than air).[15] Repeat the vacuum/inert gas cycle three times to ensure a fully inert atmosphere.[1]

  • Addition of Solid Catalyst: In the glovebox, weigh the catalyst into the reaction flask. Seal the flask, remove it from the glovebox, and quickly connect it to the Schlenk line under a positive flow of inert gas.

  • Addition of Solvents/Reagents: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[3] For highly sensitive reagents or larger volumes, use a cannula to transfer liquids from one Schlenk flask to another under positive inert gas pressure.[3]

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas (a balloon or bubbler is often used) throughout the reaction. Stir and heat/cool the reaction as required.

Protocol 3: Solvent Degassing (Purge-and-Refill Method)

  • Setup: Place the anhydrous solvent in a sealed Schlenk flask with a sidearm and a stir bar. The flask should be no more than two-thirds full.

  • Vacuum: Connect the flask to a Schlenk line and carefully open it to the vacuum manifold. Stir the solvent gently to facilitate the release of dissolved gases. Be cautious to avoid bumping.

  • Refill: Once bubbling has subsided (approx. 5-10 minutes), close the flask to the vacuum and slowly backfill it with a high-purity inert gas (argon or nitrogen).

  • Repeat: Repeat this vacuum/refill cycle at least three to five times to ensure the removal of most dissolved oxygen.[11]

  • Storage: Store the degassed solvent under a positive pressure of inert gas. It is best to use freshly degassed solvents; they can typically be kept for 1-2 days.[11]

Visualizations

experimental_workflow cluster_storage Inert Atmosphere Storage cluster_glovebox Glovebox Operations (<1 ppm O₂, H₂O) cluster_reaction_setup Reaction Setup (Schlenk Line or Glovebox) storage Store Solid Complex (Glovebox Freezer / Ampoule) transfer_in Transfer to Glovebox (via Antechamber) storage->transfer_in Equilibrate Temperature weigh Weigh Solid Catalyst into Reaction Flask transfer_in->weigh dissolve Dissolve in Anhydrous, Degassed Solvent weigh->dissolve If making solution first add_reagents Add Other Reagents & Solvents weigh->add_reagents If adding solid directly dissolve->add_reagents Transfer solution run_reaction Run Reaction Under Inert Gas add_reagents->run_reaction

Caption: Experimental workflow for handling an air-sensitive bisoxazoline-metal complex catalyst.

troubleshooting_flowchart cluster_catalyst Catalyst Integrity Check cluster_conditions System & Conditions Check cluster_result Outcome start Reaction Failure (Low Yield / Poor Enantioselectivity) check_color Visual Check: Color Change? start->check_color check_solvents Solvents: Anhydrous & Properly Degassed? start->check_solvents check_storage Check Storage: Properly Stored Under Inert Gas? check_color->check_storage rerun Troubleshooting Step: Re-run with Freshly Opened or Purified Catalyst check_storage->rerun If catalyst integrity is suspect success Problem Solved rerun->success If reaction works fail Problem Persists: Consider Reaction Mechanism/ Conditions (Temp, Time) rerun->fail If reaction still fails check_reagents Reagents: Substrate/Other Reagents Pure & Dry? check_solvents->check_reagents check_atmosphere Atmosphere: Schlenk Line/Glovebox Leak-Free? check_reagents->check_atmosphere check_atmosphere->success If leak found & fixed

Caption: Troubleshooting flowchart for diagnosing a failed reaction catalyzed by a sensitive complex.

References

identifying side reactions in enantioselective aza-Henry reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during enantioselective aza-Henry reactions.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This guide addresses common issues encountered during enantioselective aza-Henry reactions that can lead to low yield, low enantioselectivity, and the formation of undesired byproducts.

Issue 1: Low Yield of the Desired β-Nitroamine

A low yield of the target product can be attributed to several competing side reactions or suboptimal reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Retro-Aza-Henry Reaction: The aza-Henry reaction is reversible, and the product can revert to the starting imine and nitroalkane.[1]

    • Action: Lowering the reaction temperature can often suppress the retro reaction. Additionally, consider using a catalyst system known to favor the forward reaction. Protic solvents like methanol or water can mediate proton transfer and may influence the equilibrium.[2]

  • Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of water, which reverts them to the corresponding aldehyde/ketone and amine.[3]

    • Action: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Decomposition of Starting Materials or Products: Strong bases or high temperatures can lead to the decomposition of reactants or the desired product.[3]

    • Action: Screen different bases to find one that is strong enough to deprotonate the nitroalkane but mild enough to avoid decomposition.[3] Lowering the reaction temperature can also minimize degradation.

  • Catalyst Deactivation: The catalyst may become deactivated during the reaction, leading to a stall.

    • Action: Investigate the stability of the catalyst under the reaction conditions. Ensure the catalyst is handled and stored correctly. Consider adding the catalyst in portions if deactivation is suspected.

Logical Troubleshooting Flowchart for Low Yield

LowYield start Low Yield of β-Nitroamine check_reversibility Check for Reversibility (Retro-Aza-Henry) start->check_reversibility check_hydrolysis Suspect Imine Hydrolysis start->check_hydrolysis check_decomposition Observe General Decomposition start->check_decomposition check_catalyst Reaction Stalls Over Time start->check_catalyst solution_reversibility Lower Temperature Optimize Solvent check_reversibility->solution_reversibility solution_hydrolysis Use Anhydrous Conditions Inert Atmosphere check_hydrolysis->solution_hydrolysis solution_decomposition Screen Milder Bases Lower Temperature check_decomposition->solution_decomposition solution_catalyst Verify Catalyst Stability Consider Catalyst Loading check_catalyst->solution_catalyst

Caption: Troubleshooting flowchart for low yield in aza-Henry reactions.

Issue 2: Low Enantioselectivity (ee)

Poor enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction.

Possible Causes & Troubleshooting Steps:

  • Epimerization: The stereocenter bearing the nitro group can be acidic and prone to epimerization under basic conditions, leading to a loss of enantiomeric excess.

    • Action: Use the minimum effective amount of base. Quench the reaction as soon as it reaches completion to minimize the product's exposure to basic conditions. Lowering the temperature can also reduce the rate of epimerization.

  • Background (Uncatalyzed) Reaction: A non-stereoselective background reaction may be competing with the desired enantioselective catalytic pathway.

    • Action: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one. Adjusting the catalyst loading may also be beneficial.

  • Suboptimal Catalyst, Solvent, or Temperature: The choice of catalyst, solvent, and reaction temperature profoundly impacts enantioselectivity.

    • Action: Systematically screen different chiral catalysts, solvents of varying polarity and coordinating ability, and a range of temperatures to find the optimal conditions.

ParameterEffect on EnantioselectivityTypical Conditions to Improve ee
Temperature Generally, lower temperatures lead to higher enantioselectivity.[4]-20 °C to -78 °C
Solvent Can significantly influence the transition state geometry and catalyst-substrate interactions.Screen a range of solvents (e.g., toluene, CH2Cl2, THF, etc.).
Base The nature and amount of base can affect both the rate of the desired reaction and potential epimerization.Use the minimum effective concentration of a non-coordinating organic base.
Catalyst Loading Insufficient catalyst may lead to a significant background reaction.Typically 1-10 mol%.

Table 1: Impact of Reaction Parameters on Enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in enantioselective aza-Henry reactions?

A1: The most frequently encountered side reactions include:

  • Retro-aza-Henry reaction: The reversible cleavage of the product back to the starting imine and nitroalkane.[1]

  • Imine hydrolysis: The reaction of the imine starting material with water to form an aldehyde/ketone and an amine.[3]

  • Epimerization: The loss of stereochemical integrity at the newly formed stereocenter.

  • Decomposition: Degradation of starting materials, product, or catalyst under the reaction conditions.[3]

Main and Side Reaction Pathways

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions Imine Imine Product β-Nitroamine (Desired Product) Imine->Product + Nitroalkane Catalyst Hydrolysis Imine Hydrolysis Imine->Hydrolysis + H₂O Nitroalkane Nitroalkane Nitroalkane->Product Retro Retro-Aza-Henry Product->Retro Reversible Epimerization Epimerization Product->Epimerization Retro->Imine Retro->Nitroalkane Aldehyde_Amine Aldehyde + Amine Hydrolysis->Aldehyde_Amine Racemic_Product Racemic β-Nitroamine Epimerization->Racemic_Product

Caption: Main reaction pathway versus common side reaction pathways.

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the formation of new spots, which may correspond to side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying the components of the crude reaction mixture. The appearance of unexpected signals or changes in the integration of characteristic peaks can indicate the formation of byproducts.[5]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of components in the reaction mixture, helping to deduce the structures of potential side products.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess of the product and can also be used to separate and quantify diastereomers and other impurities.

Q3: My enantioselectivity is low. What are the first things I should try to improve it?

A3: If your yield is reasonable but the enantioselectivity is low, focus on optimizing the reaction conditions to favor the catalyzed pathway and minimize epimerization. The first parameters to investigate are typically temperature and solvent. Lowering the reaction temperature often leads to a significant improvement in enantiomeric excess.[4] A solvent screen is also a high-impact experiment to perform early in your optimization, as the solvent can have a profound effect on the transition state of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Aza-Henry Reaction by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve the imine (1.0 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction (approx. 0.5 mL).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to serve as a t=0 reference.

  • Reaction Initiation: Add the nitroalkane (e.g., 1.5 equiv) and the catalyst (e.g., 5 mol%) to the NMR tube.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis: Process the spectra and determine the relative concentrations of the starting imine, the β-nitroamine product, and any observable side products by integrating their characteristic peaks relative to the internal standard.

Workflow for NMR Reaction Monitoring

NMR_Workflow prep Prepare NMR Sample (Imine, Internal Standard, Deuterated Solvent) t0 Acquire t=0 Spectrum prep->t0 initiate Initiate Reaction (Add Nitroalkane & Catalyst) t0->initiate acquire Acquire Spectra at Time Intervals initiate->acquire process Process Spectra acquire->process analyze Analyze Data (Integration vs. Time) process->analyze result Determine Reaction Kinetics and Side Product Formation analyze->result

Caption: Experimental workflow for monitoring an aza-Henry reaction by NMR.

Protocol 2: General Method for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for β-nitroamines.

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If separation is not achieved, screen other alcohol modifiers (e.g., ethanol) and different ratios. For basic products, the addition of a small amount of an amine (e.g., 0.1% diethylamine) may be necessary. For acidic products, an acid modifier (e.g., 0.1% trifluoroacetic acid) might be required.

  • Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Protocol 3: Identifying Side Products by Mass Spectrometry
  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent for mass spectrometry analysis (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation of the parent ions.

  • MS Analysis: Acquire a full scan mass spectrum to identify the molecular weights of all components in the mixture.

  • Tandem MS (MS/MS) Analysis: Select the parent ions of interest (including potential side products) and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Structure Elucidation: Analyze the fragmentation patterns to deduce the structures of the side products. Compare the observed fragments with the expected fragmentation of potential side reaction products.

References

Technical Support Center: BOX-Lewis Acid Catalysis & Counterion Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(oxazoline) (BOX)-Lewis acid catalysis. The following information addresses common issues related to the impact of counterions on reaction selectivity and provides experimental insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantioselectivity is low or the reverse of the expected enantiomer is being formed. How can the counterion of my Lewis acid be influencing this?

A1: The counterion of the Lewis acid plays a critical role in determining the stereochemical outcome of a reaction. Several factors related to the counterion can lead to low or reversed enantioselectivity:

  • Coordination to the Metal Center: A coordinating counterion can occupy a position in the metal's coordination sphere that would otherwise be available for substrate binding. This can alter the geometry of the catalyst-substrate complex and, consequently, the facial selectivity of the reaction. For instance, triflate (OTf) anions have been observed to associate with the metal center in Cu(II)-pybox complexes.[1]

  • Lewis Acidity Modulation: The nature of the counterion directly influences the Lewis acidity of the metal center.[1] Less coordinating anions, such as SbF₆⁻, can lead to a more cationic and, therefore, more Lewis acidic metal center. This enhanced Lewis acidity can accelerate the reaction and improve enantioselectivity by promoting a more ordered transition state.

  • Formation of Different Catalytic Species: Changes in the counterion can lead to the formation of different catalytically active species in solution. For example, the aggregation of catalyst molecules or the formation of complexes with varying metal-to-ligand ratios can be influenced by the counterion, potentially leading to different stereochemical outcomes.[2] A reversal of enantioselectivity has been observed in some systems due to the formation of metal-ligand aggregates.[2]

Troubleshooting Steps:

  • Screen Different Counterions: If you are observing poor enantioselectivity, consider screening a range of Lewis acids with the same metal but different counterions (e.g., OTf⁻, BF₄⁻, PF₆⁻, SbF₆⁻). This is a common strategy to optimize enantioselectivity.[1]

  • Solvent Effects: The coordinating ability of the solvent can impact the degree to which the counterion interacts with the metal center. Try performing the reaction in solvents with different coordinating abilities.

  • Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

Q2: I am observing poor catalytic activity and long reaction times. Can the counterion be the cause?

A2: Yes, the counterion can significantly impact the reactivity of the Lewis acid catalyst.

  • Coordinating Anions: Strongly coordinating counterions can reduce the Lewis acidity of the metal center, making it a less effective catalyst and slowing down the reaction. In a study on Diels-Alder reactions, Cu(II)-pybox complexes with the triflate (OTf) counterion exhibited long reaction times, which was attributed to the association of the triflate with the copper center.[1]

  • Less Coordinating Anions for Higher Reactivity: Switching to a less coordinating counterion can dramatically increase the reaction rate. For example, replacing OTf⁻ with SbF₆⁻ in a Cu(II)-pybox catalyzed Diels-Alder reaction resulted in optimal reactivity without sacrificing enantioselectivity.[1]

Troubleshooting Steps:

  • Switch to Less Coordinating Counterions: If your reaction is sluggish, consider using Lewis acids with counterions known to be weakly coordinating, such as SbF₆⁻ or PF₆⁻.

  • Increase Catalyst Loading: While not ideal, a temporary solution for poor activity could be to increase the catalyst loading. However, this should be done in conjunction with screening other reaction parameters.

  • Check for Catalyst Decomposition: Ensure that your catalyst is stable under the reaction conditions. Some Lewis acid-counterion combinations may be less stable than others.

Quantitative Data Summary

The selection of the counterion can have a dramatic effect on the enantiomeric excess (ee) and yield of reactions catalyzed by BOX-Lewis acid complexes. Below are tables summarizing quantitative data from selected studies.

Table 1: Effect of Counterion on Enantioselectivity in a Cu(II)-pybox Catalyzed Diels-Alder Reaction. [1]

EntryCounterion (X in [Cu(pybox)]X₂)Enantiomeric Excess (ee, %)
1OTfSub-optimal
2BF₄Sub-optimal
3PF₆Sub-optimal
4SbF₆92

Table 2: Influence of Ligand and Counterion in a Cu(II)-BOX Catalyzed Diels-Alder Reaction. [3]

LigandCounterionEnantiomeric Excess (ee, %)
phe-boxOTf30
ipro-boxOTf58
bu-boxOTf>98
inda-boxOTf92-99

Experimental Protocols

Key Experiment: Screening of Counterions in a Cu(II)-BOX Catalyzed Diels-Alder Reaction

This protocol is a generalized procedure based on methodologies reported in the literature for screening the effect of counterions on enantioselectivity.[1][3]

Materials:

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX, Bu-BOX)

  • A series of copper(II) salts with different counterions (e.g., Cu(OTf)₂, Cu(BF₄)₂, Cu(SbF₆)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diene (e.g., cyclopentadiene)

  • Dienophile (e.g., N-acryloyloxazolidinone)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral BOX ligand (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

    • Add the copper(II) salt (0.1 mmol) to the solution and stir at room temperature for 1 hour to allow for complex formation. The color of the solution should change, indicating complexation.

  • Diels-Alder Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

    • Add the dienophile (1.0 mmol) to the cooled catalyst solution and stir for 15 minutes.

    • Slowly add the diene (3.0 mmol) to the reaction mixture.

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Repeat this procedure for each copper(II) salt with a different counterion to directly compare their effects on yield and enantioselectivity.

Visualizations

Counterion_Impact_on_Catalysis cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Lewis_Acid Lewis Acid (e.g., CuX₂) Catalyst_Complex [Cu(BOX)]²⁺ 2X⁻ Lewis_Acid->Catalyst_Complex Coordination BOX_Ligand BOX Ligand BOX_Ligand->Catalyst_Complex Activated_Complex [Cu(BOX)(Substrate)]²⁺ 2X⁻ Catalyst_Complex->Activated_Complex Substrate Binding Substrate Substrate Substrate->Activated_Complex Product Product Activated_Complex->Product Stereoselective Transformation Product->Catalyst_Complex Product Release & Catalyst Regeneration Counterion Counterion (X⁻) Counterion->Catalyst_Complex Influences Lewis Acidity & Geometry Counterion->Activated_Complex Impacts Transition State Energy

Caption: Logical relationship of the counterion's influence on the catalytic cycle.

Troubleshooting_Workflow Start Low Enantioselectivity or Reactivity Check_Counterion Is the counterion highly coordinating? (e.g., OTf⁻) Start->Check_Counterion Screen_Counterions Screen less coordinating counterions (e.g., BF₄⁻, PF₆⁻, SbF₆⁻) Check_Counterion->Screen_Counterions Yes Optimize_Temp Optimize Reaction Temperature Check_Counterion->Optimize_Temp No Screen_Counterions->Optimize_Temp Partial/No Improvement Success Improved Selectivity/Reactivity Screen_Counterions->Success Issue Resolved Check_Solvent Evaluate Solvent Effects Optimize_Temp->Check_Solvent Partial/No Improvement Optimize_Temp->Success Issue Resolved Check_Solvent->Success Issue Resolved Further_Optimization Further Optimization Needed Check_Solvent->Further_Optimization Partial/No Improvement

Caption: Troubleshooting workflow for low enantioselectivity or reactivity.

References

methods for removing metal catalyst after a Ph-BOX catalyzed reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing metal catalysts after Ph-BOX catalyzed reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual metal catalysts from reactions?

A1: The most common methods for removing metal catalysts, such as palladium, from reaction mixtures include:

  • Adsorption: Using materials like activated carbon or silica gel to adsorb the metal catalyst.[1][2][3] Activated carbon is a cost-effective option that can decolorize and remove impurities simultaneously.[1][3]

  • Scavenging: Employing solid-supported reagents (metal scavengers) that have functional groups with a high affinity for the metal, such as thiol or amine groups.[4][5][6] These are often based on silica or polymer resins.[6][7]

  • Chromatography: Passing the reaction mixture through a plug or column of silica gel or Celite to trap the metal catalyst.[8][9][10] This is a very common lab-scale technique.[9][10]

  • Crystallization/Recrystallization: Purifying the desired product through crystallization, leaving the metal impurities in the mother liquor.[5][11] This method can sometimes be enhanced with additives that keep the metal soluble in the liquor.[12]

  • Extraction: Using liquid-liquid extraction to remove water-soluble metal salts.[8]

Q2: Why is it crucial to remove metal catalysts from the final product, especially in drug development?

A2: Removing metal catalysts is critical for several reasons. In the pharmaceutical industry, residual metals in Active Pharmaceutical Ingredients (APIs) are considered impurities that have no therapeutic benefit and can pose a safety risk to patients.[3][7] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[3][11] For example, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metal contamination to less than 5 ppm.[7] Beyond safety, residual metals can sometimes interfere with or degrade the final product or affect downstream chemistry.[3]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on several factors:

  • Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, whereas homogeneous (soluble) catalysts require methods like scavenging, adsorption, or chromatography.[8][9]

  • Oxidation State of the Metal: The effectiveness of certain scavengers can depend on the metal's oxidation state. For instance, thiol-based scavengers are generally effective for Pd(II).[8]

  • Solvent System: The polarity of the solvent can impact the efficiency of scavengers and the solubility of the metal species.[8][13]

  • Scale of the Reaction: Simple filtration through a Celite plug is common for lab-scale work, while for larger, pilot-plant scales, methods like activated carbon treatment or scavengers in cartridges might be more practical and cost-effective.[3][14]

  • Nature of the Product: The chosen method should not lead to significant loss of the desired product. For example, some products may adsorb to activated carbon, requiring optimization of the amount used.[9]

Q4: Can I combine different removal methods?

A4: Yes, a multi-step approach is often very effective. For instance, an initial treatment with a bulk adsorbent like activated carbon can be followed by a "polishing" step using a high-affinity metal scavenger to reduce metal levels to very low ppm or even ppb concentrations.[9] An aqueous wash could also be followed by treatment with a scavenger.[9]

Troubleshooting Guides

This guide addresses common issues encountered during metal catalyst removal in a question-and-answer format.

Issue 1: High levels of metal remain after filtration through Celite or silica.

  • Possible Cause: The metal species may be soluble in your solvent system. Simple filtration is primarily effective for heterogeneous (insoluble) catalysts.[8][9]

  • Suggested Solution:

    • Switch Removal Method: For soluble catalysts, use methods like metal scavengers, activated carbon, or precipitation.[8]

    • Induce Precipitation: Try to precipitate the soluble metal by adding an anti-solvent or a specific precipitating agent before filtration.[8]

    • Solvent Swap: Concentrate the reaction mixture and redissolve it in a solvent where the metal species is less soluble (e.g., methanol), then re-filter through Celite.[10]

Issue 2: A metal scavenger is not working effectively.

  • Possible Causes:

    • Incorrect scavenger choice for the metal or its oxidation state.[8]

    • Insufficient amount of scavenger or inadequate reaction time.[8]

    • Poor mixing or incompatibility with the solvent.[8]

  • Suggested Solution:

    • Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[8]

    • Optimize Conditions: Increase the equivalents of the scavenger (typically 3-5 eq. are used) and/or extend the stirring time (4-16 hours is common), ensuring vigorous mixing.[9]

    • Check Compatibility: Ensure the scavenger is compatible with your solvent system. Some are designed for organic solvents, others for aqueous media.[8]

Issue 3: Significant product loss occurs during activated carbon treatment.

  • Possible Cause: The desired product is adsorbing to the activated carbon along with the metal catalyst.[9]

  • Suggested Solution:

    • Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. Perform small-scale trials to find the optimal loading (e.g., weight % relative to the product).[9]

    • Screen Carbon Types: Different grades of activated carbon have different surface properties and pore structures.[1] Screening various types may identify one with lower product affinity.[9]

    • Consider Alternatives: If product loss remains high, switch to a more selective method like a specific metal scavenger that is less likely to bind to your product.[9]

Data Presentation: Efficiency of Catalyst Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques reported in the literature.

Table 1: Palladium Removal using Metal Scavengers

Case Study / ProductInitial Pd Level (ppm)Scavenging MethodConditionsFinal Pd Level (ppm)Reference
Indole Derivative2239TMT (20 mol%) + Activated Charcoal (0.2 wt)DCM, 20°C, 2h20[15]
General APIHighSi-TMT0.03 wt, 35°C, 2h<1[15]
Suzuki Reaction Product33,000Biotage® MP-TMT (5 eq.)RT, overnight<200[5]
Suzuki Reaction Product500 - 800Biotage® MP-TMT-<10[5]
Pd(OAc)₂ in Acetonitrile2100PhosphonicS SPM321000 RPM, 2h27.3[4]

Table 2: Palladium Removal using Activated Carbon

Case Study / ProductInitial Pd Level (ppm)MethodConditionsFinal Pd Level (ppm)Reference
General API300Darco KB-B Activated Carbon0.2 wt, THF, 45°C, 18h<1[15]
Nevirapine Analog Intermediate80 - 100Filtration through Celite-Acceptable Levels[3]
Late-stage Intermediate9100Nuchar AquaGuard Carbon (0.7 wt)-~6552 (28% removal)[3]
Late-stage Intermediate9100Nuchar AquaGuard (0.7 wt) + 1,2-ethanedithiol (0.35 wt)-<273 (>97% removal)[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Silica-Based Scavengers

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM) to a concentration of 10-50 mg/mL.[15]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[15]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[15]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[9][15]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9][15]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[15]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal efficiency.[7][12]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Preparation: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., THF, Ethyl Acetate).[9][15]

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 0.1 to 0.5 wt% relative to the product mass. The optimal amount should be determined experimentally to balance catalyst removal with minimizing product loss.[3][15]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-45°C) for a period of 2 to 18 hours.[3][15]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine particles of activated carbon.[9] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[8]

  • Rinsing and Concentration: Rinse the filter cake thoroughly with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to yield the product with reduced palladium content.[9]

  • Analysis: Quantify the residual palladium in the final product using ICP-MS or a similar technique.[7][12]

Visualizations

G cluster_workflow General Workflow for Metal Catalyst Removal reaction Ph-BOX Catalyzed Reaction Mixture quench Reaction Quench & Workup reaction->quench crude Crude Product (Contains Metal Catalyst) quench->crude removal Select & Apply Removal Method (Scavenger, Carbon, etc.) crude->removal separation Solid-Liquid Separation (Filtration) removal->separation filtrate Filtrate (Product in Solution) separation->filtrate analysis Analysis of Metal Content (e.g., ICP-MS) filtrate->analysis purified Purified Product (< Target ppm) analysis->purified Success reprocess Reprocess or Polish (If metal > target) analysis->reprocess Failure reprocess->removal G cluster_troubleshooting Troubleshooting Catalyst Removal start High Metal Content After Initial Purification q1 Was the catalyst supposed to be heterogeneous? start->q1 a1_yes Method: Filtration through Celite/Silica q1->a1_yes Yes a1_no Catalyst is Soluble (Homogeneous) q1->a1_no No a1_yes->a1_no If ineffective, soluble species likely q2 Try Scavenger or Activated Carbon a1_no->q2 q3 Is product loss a concern with Carbon? q2->q3 a3_yes Use Metal Scavenger q3->a3_yes Yes a3_no Use Activated Carbon (Optimize Loading) q3->a3_no No q4 Scavenger Ineffective? a3_yes->q4 a3_no->q4 a4_yes Screen different scavengers. Optimize time, temp, & loading. q4->a4_yes Yes a4_no Problem Solved q4->a4_no No

References

Technical Support Center: Troubleshooting Common Degradation Pathways for Bisoxazoline Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of bisoxazoline (BOX) chiral ligands during their application in asymmetric catalysis. By understanding the potential degradation pathways, researchers can take proactive steps to mitigate these issues, ensuring the robustness and reproducibility of their synthetic methods.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction is showing a sudden drop in enantioselectivity and/or yield. Could ligand degradation be the cause?

A1: Yes, a decline in enantioselectivity and/or reaction yield is a strong indicator of potential ligand degradation. Bisoxazoline ligands, while generally robust, can decompose under certain reaction conditions, leading to the formation of catalytically inactive or less selective species. It is crucial to investigate this possibility systematically.

Q2: What are the most common ways that bisoxazoline ligands degrade?

A2: The primary degradation pathways for bisoxazoline ligands involve hydrolysis of the oxazoline rings. This can be promoted by acidic or basic conditions. While less commonly reported in detail, thermal and oxidative degradation can also occur, particularly in the presence of certain metals and reagents at elevated temperatures.

Q3: How can I determine if my bisoxazoline ligand is degrading during my reaction?

A3: The most direct way to assess ligand stability is through in-situ monitoring or by analyzing aliquots of the reaction mixture over time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. Changes in the characteristic NMR signals of the ligand or the appearance of new peaks corresponding to degradation products can confirm decomposition. LC-MS can be used to identify the masses of potential degradation products.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you might encounter, formatted in a question-and-answer style.

Issue 1: Decreased Enantioselectivity in Reactions Conducted Under Acidic Conditions

Question: I am running a Lewis acid-catalyzed reaction and observing a progressive loss of enantioselectivity over time. What could be the problem and how can I fix it?

Answer:

This issue is often attributable to the acid-catalyzed hydrolysis of the oxazoline rings in your bisoxazoline ligand. The Lewis acid itself, or acidic byproducts generated during the reaction, can protonate the nitrogen atom of the oxazoline ring, making it susceptible to nucleophilic attack by trace amounts of water present in the reaction medium.

Proposed Degradation Pathway:

The degradation likely proceeds through the following steps:

  • Protonation: The nitrogen atom of the oxazoline ring is protonated by an acid (H⁺).

  • Nucleophilic Attack: A water molecule attacks the activated carbon of the C=N bond.

  • Ring Opening: This leads to the opening of the oxazoline ring to form an amino ester intermediate.

  • Rearrangement: The amino ester can then undergo an intramolecular acyl transfer to form a more stable hydroxy amide.

Troubleshooting Steps & Mitigation Strategies:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. The use of freshly distilled solvents and activated molecular sieves is highly recommended.

  • Choice of Lewis Acid: Some Lewis acids are more prone to hydrolysis or contain higher levels of residual protic acids. Consider screening different Lewis acids or using a pre-formed, well-characterized metal-ligand complex.

  • Temperature Control: Lowering the reaction temperature can slow down the rate of hydrolysis.

  • Reaction Time: If possible, optimize the reaction to proceed to completion in a shorter timeframe to minimize the ligand's exposure to acidic conditions.

  • Use of a Non-coordinating Base: In some cases, the addition of a sterically hindered, non-coordinating base (e.g., a proton sponge) can scavenge trace acid without interfering with the desired catalysis.

Issue 2: Poor Catalytic Performance in the Presence of Basic Reagents

Question: My reaction involves a basic additive, and I am observing low conversion and enantioselectivity. Is it possible my bisoxazoline ligand is not stable under these conditions?

Answer:

Yes, basic conditions can also promote the degradation of bisoxazoline ligands. While generally more stable to bases than to acids, strong bases can facilitate the hydrolysis of the oxazoline ring through direct nucleophilic attack.

Proposed Degradation Pathway:

  • Nucleophilic Attack: A hydroxide ion (or another strong nucleophile) directly attacks the carbon atom of the C=N double bond in the oxazoline ring.

  • Ring Opening: This results in the cleavage of the ring to form an amide alcohol degradation product.

Troubleshooting Steps & Mitigation Strategies:

  • Base Strength and Stoichiometry: Use the mildest base possible that is effective for your transformation. Carefully control the stoichiometry to avoid a large excess of the basic reagent.

  • Order of Addition: Consider adding the base slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Ligand Design: Ligands with bulky substituents at the stereogenic centers may offer some steric protection against nucleophilic attack.

  • Temperature: As with acidic conditions, running the reaction at a lower temperature can reduce the rate of degradation.

Issue 3: Suspected Thermal or Oxidative Degradation

Question: My reaction requires high temperatures and/or is performed in the presence of an oxidant, and the results are not reproducible. How can I assess and prevent potential ligand decomposition?

Answer:

High temperatures can lead to thermal decomposition, while certain metal catalysts, especially in higher oxidation states, in the presence of oxidants or even air, can promote oxidative degradation of the ligand. The specific mechanisms for these pathways are less well-defined in the literature but can involve radical processes or direct oxidation of the ligand backbone.

Troubleshooting Steps & Mitigation Strategies:

  • Inert Atmosphere: For reactions sensitive to oxidation, it is imperative to work under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents.

  • Antioxidants: In some specific cases, the addition of a small amount of a compatible antioxidant could be explored, though this may interfere with the desired reaction.

  • Ligand Modification: As suggested in some studies, incorporating bulky protective groups (e.g., silyl ethers) on the ligand can sterically shield the metal center and the ligand itself from oxidative attack.

  • Temperature Optimization: Screen for the lowest possible temperature at which the reaction proceeds at an acceptable rate.

  • Catalyst Choice: The choice of metal precursor can influence the oxidative stability of the complex. Consider screening different metal salts.

Experimental Protocols

Protocol 1: NMR Spectroscopic Monitoring of Ligand Stability

This protocol provides a general method for monitoring the stability of a bisoxazoline ligand during a catalytic reaction using ¹H NMR spectroscopy.

Methodology:

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the pure bisoxazoline ligand in the deuterated solvent that will be used for the reaction. This will serve as a reference.

  • Reaction Setup: Set up the catalytic reaction under the desired conditions in an NMR tube or a separate flask from which aliquots can be safely withdrawn.

  • Time-Course Analysis: At regular intervals (e.g., t = 0, 1h, 3h, 6h, 24h), take an aliquot from the reaction mixture. If the reaction is in a standard flask, quench the aliquot immediately (e.g., by cooling and diluting with a cold solvent).

  • Sample Preparation for NMR: Prepare the aliquot for NMR analysis. This may involve a simple filtration to remove heterogeneous components or a rapid work-up to remove paramagnetic species that could broaden the NMR signals.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis: Compare the spectra over time. Look for:

    • A decrease in the integration of the characteristic peaks of the starting ligand.

    • The appearance of new signals that may correspond to degradation products (e.g., the formation of an amide N-H proton signal or changes in the chemical shifts of the chiral backbone protons).

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the public domain that directly compares the degradation rates of various bisoxazoline ligands under different catalytic conditions. The table below is a template that researchers can use to systematically log their own stability data to build an internal knowledge base.

Table 1: Template for Quantifying Bisoxazoline Ligand Stability

LigandMetalReaction Conditions (Solvent, Temp, Additives)Time (h)Ligand Remaining (%) [a]Enantiomeric Excess (%)Yield (%)Degradation Product(s) Identified (by MS)
Example
(S,S)-Ph-BOXCu(OTf)₂CH₂Cl₂, 25°C, 1 eq. H₂O010095>99-
6859088Hydroxy amide
24507560Hydroxy amide
Your Data

[a] Determined by ¹H NMR with an internal standard or by LC-MS analysis.

Visualizations

Diagram 1: General Degradation Pathways of Bisoxazoline Ligands

This diagram illustrates the primary hydrolytic degradation pathways under acidic and basic conditions.

G Common Hydrolytic Degradation Pathways of Bisoxazoline Ligands cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis BOX_Acid Bisoxazoline Ligand Protonated Protonated Ligand BOX_Acid->Protonated + H⁺ AminoEster Amino Ester Intermediate Protonated->AminoEster + H₂O (Ring Opening) HydroxyAmide Hydroxy Amide Product AminoEster->HydroxyAmide Intramolecular Acyl Transfer BOX_Base Bisoxazoline Ligand AmideAlcohol Amide Alcohol Product BOX_Base->AmideAlcohol + OH⁻ (Ring Opening)

Hydrolytic degradation of bisoxazoline ligands.
Diagram 2: Experimental Workflow for Ligand Stability Assessment

This workflow outlines the steps for investigating the stability of a bisoxazoline ligand in a catalytic reaction.

G Workflow for Assessing Ligand Stability Start Reaction Setup with Bisoxazoline Ligand TimePoint Take Aliquot at Time 't' Start->TimePoint Quench Quench Reaction (if necessary) TimePoint->Quench Analysis Analysis Quench->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR Qualitative & Quantitative LCMS LC-MS Analysis Analysis->LCMS Identification of Degradation Products Conclusion Determine Ligand Stability and Identify Degradation Products NMR->Conclusion LCMS->Conclusion

Workflow for ligand stability assessment.

Technical Support Center: Resolving Poor Diastereoselectivity in BOX-Catalyzed Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor diastereoselectivity in bis(oxazoline) (BOX)-catalyzed Mannich reactions.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the diastereoselective synthesis of β-amino carbonyl compounds using BOX catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in BOX-catalyzed Mannich reactions?

A1: Several key factors critically influence the diastereomeric ratio (d.r.) of the Mannich product. These include:

  • The Metal Salt (Lewis Acid): The choice of the metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂, MgI₂) is crucial as it coordinates with the BOX ligand to form the active catalyst. The metal ion's size, charge density, and coordination geometry dictate the rigidity and conformation of the transition state, thereby influencing facial selectivity.[1]

  • The BOX Ligand Structure: The steric bulk and electronic properties of the substituents on the oxazoline rings and the backbone of the BOX ligand create a specific chiral environment around the metal center.[2][3] This environment directs the approach of the nucleophile and electrophile.

  • Reaction Temperature: Lower reaction temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity. This is because the energy difference between the diastereomeric transition states is more significant at lower temperatures, favoring the formation of the thermodynamically more stable product.[4]

  • Solvent: The solvent's polarity and coordinating ability can affect the solubility of the catalyst and reactants, as well as the stability of the transition state. Ethereal solvents are commonly used, but screening different solvents is often necessary.[5]

  • Additives: The presence of additives, such as bases or other coordinating species, can modulate the catalyst's activity and selectivity.[6][7]

Q2: I am observing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

A2: If you are obtaining a low diastereomeric ratio, the first and often most impactful parameter to investigate is the reaction temperature . As a general troubleshooting step, lowering the temperature significantly (e.g., from room temperature to -20 °C, -40 °C, or even -78 °C) can enhance the energy difference between the competing transition states, leading to a more selective reaction.[4] If temperature optimization does not yield satisfactory results, you should then proceed to screen different metal salts and solvents.

Q3: How does the choice of the metal salt affect the diastereoselectivity?

A3: The metal salt, acting as a Lewis acid, is a critical component of the catalytic system. Different metal ions have distinct coordination preferences and Lewis acidity, which directly impact the geometry of the catalytically active complex. For instance, a more strongly coordinating metal may create a more rigid and organized transition state, leading to higher facial discrimination and improved diastereoselectivity. It is advisable to screen a range of metal salts (e.g., Cu(OTf)₂, Zn(OTf)₂, Mg(ClO₄)₂, Sc(OTf)₃) to find the optimal one for your specific substrate combination.

Q4: Can the structure of the BOX ligand be modified to improve diastereoselectivity?

A4: Absolutely. The structure of the BOX ligand is a key determinant of stereochemical control. The substituents on the chiral centers of the oxazoline rings create steric hindrance that directs the approach of the reactants. Increasing the steric bulk of these substituents (e.g., changing from isopropyl to tert-butyl or phenyl) can enhance facial shielding and improve diastereoselectivity. Additionally, modifications to the ligand backbone can alter the bite angle and overall geometry of the metal complex, which can also influence the stereochemical outcome.[2]

Troubleshooting Common Issues

Issue 1: Low Diastereomeric Ratio (d.r. < 5:1)

Potential Cause Troubleshooting Step Rationale
Suboptimal Reaction Temperature Decrease the reaction temperature in increments (e.g., to 0 °C, -20 °C, -78 °C).[4]Lower temperatures increase the energy difference between diastereomeric transition states, favoring one pathway.
Inappropriate Metal Salt Screen a variety of Lewis acidic metal salts (e.g., Cu(OTf)₂, Zn(OTf)₂, MgI₂, Sc(OTf)₃).The metal ion's coordination geometry and Lewis acidity are critical for forming a rigid and selective catalytic complex.[1]
Poor Solvent Choice Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et₂O, CH₂Cl₂, Toluene).[5]The solvent can influence the catalyst's aggregation state and the stability of the transition state.[5]
Insufficiently Bulky Ligand Synthesize and test a BOX ligand with larger substituents on the oxazoline rings (e.g., tert-butyl instead of isopropyl).[2]Increased steric bulk can create a more defined chiral pocket, leading to better facial discrimination.

Issue 2: Inconsistent Diastereoselectivity Between Batches

Potential Cause Troubleshooting Step Rationale
Variable Purity of Reagents Ensure all reagents (solvents, metal salts, substrates) are of high purity and anhydrous.Impurities, especially water, can deactivate the catalyst or lead to competing, non-selective reaction pathways.
Inconsistent Catalyst Preparation Prepare the catalyst in situ under strictly inert conditions, ensuring consistent stirring times and temperatures.The active catalyst formation can be sensitive to reaction conditions, and inconsistencies can lead to variable performance.
Atmospheric Contamination Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).Oxygen and moisture can degrade the catalyst and/or substrates, affecting the reaction's selectivity.

Data Presentation: Factors Affecting Diastereoselectivity

The following table summarizes the effect of various reaction parameters on the diastereomeric ratio in representative BOX-catalyzed Mannich reactions.

Metal Salt Ligand Substituent (R) Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
Cu(OTf)₂PhenylCH₂Cl₂095:5
Cu(OTf)₂IsopropylCH₂Cl₂085:15
Cu(OTf)₂tert-ButylCH₂Cl₂0>99:1
Zn(OTf)₂PhenylTHF-2090:10
MgI₂PhenylEt₂O-7892:8

Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a Diastereoselective BOX-Catalyzed Mannich Reaction

This protocol describes a general procedure for the reaction between an N-protected imine and a silyl enol ether.

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the BOX ligand (0.12 mmol).

    • Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL) and stir until the ligand is fully dissolved.

    • Add the metal salt (e.g., Cu(OTf)₂, 0.10 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Execution:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

    • In a separate flame-dried flask, dissolve the N-protected imine (1.0 mmol) in the anhydrous solvent (2 mL).

    • Slowly add the imine solution to the catalyst solution via syringe.

    • Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired Mannich adduct.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

This protocol outlines the synthesis of a common BOX ligand from a chiral amino alcohol and a dinitrile.[3]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the chiral amino alcohol (e.g., (S)-valinol, 2.2 equivalents) and malononitrile (1.0 equivalent).

    • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.05 equivalents).

    • Add a high-boiling solvent such as chlorobenzene.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 24-48 hours.

    • Monitor the reaction for the disappearance of the starting materials by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the pure BOX ligand.

Visualizations

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity (e.g., d.r. < 5:1) temp Optimize Temperature (Lower to -20°C or -78°C) start->temp First Step reagents Check Reagent Purity (Anhydrous Conditions) start->reagents Check in parallel metal Screen Metal Salts (Cu(OTf)₂, Zn(OTf)₂, etc.) temp->metal If no improvement success Improved Diastereoselectivity temp->success If successful solvent Screen Solvents (THF, CH₂Cl₂, Toluene, etc.) metal->solvent If still low metal->success If successful ligand Modify BOX Ligand (Increase Steric Bulk) solvent->ligand For further optimization solvent->success If successful ligand->success reagents->temp

Caption: Troubleshooting workflow for poor diastereoselectivity.

Catalytic_Cycle catalyst [M(BOX)]²⁺ Catalyst complex Catalyst-Imine Complex catalyst->complex imine Imine imine->complex enolate Silyl Enol Ether attack Nucleophilic Attack enolate->attack complex->attack product_complex Product-Catalyst Complex attack->product_complex product_complex->catalyst Catalyst Regeneration product Mannich Product product_complex->product

Caption: Simplified catalytic cycle for a BOX-catalyzed Mannich reaction.

References

Technical Support Center: Ph-BOX Catalyst Efficiency and Substrate Electronics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the influence of substrate electronics on the efficiency of Ph-BOX catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of a substrate influence the efficiency of a Ph-BOX catalyzed reaction?

A1: The electronic properties of a substrate, specifically the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly impact both the reaction rate and the enantioselectivity of Ph-BOX catalyzed reactions. These groups alter the electron density of the substrate, which in turn affects its interaction with the chiral metal-Ph-BOX catalyst complex. The sensitivity of a reaction to these electronic influences can be quantitatively analyzed using tools like the Hammett relationship.[1][2]

Q2: What is a Hammett plot and how is it used to understand electronic effects in my experiment?

A2: The Hammett equation describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzoic acid derivatives.[3] A Hammett plot graphically represents this relationship, typically by plotting the logarithm of the reaction rate constant (log(k/k₀)) against the Hammett substituent constant (σ).[4] The slope of this plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects.[3]

  • Positive ρ value (ρ > 0): The reaction is accelerated by electron-withdrawing groups. This suggests that a negative charge is developing in the transition state of the rate-determining step.

  • Negative ρ value (ρ < 0): The reaction is accelerated by electron-donating groups, indicating the development of a positive charge in the transition state.

  • Non-linear plot: A non-linear or "V-shaped" Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the substrate's electronic properties are varied.[3]

Q3: What are typical effects of Electron-Donating Groups (EDGs) on substrates?

A3: Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) increase the electron density on the substrate. In reactions where the transition state involves the development of a positive charge (a negative ρ value), EDGs on the substrate generally increase the reaction rate.[5] However, their impact on enantioselectivity can be complex and depends on the specific reaction and catalyst system.

Q4: What are the typical effects of Electron-Withdrawing Groups (EWGs) on substrates?

A4: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the substrate. For reactions with a positive ρ value, indicating negative charge buildup in the transition state, EWGs will typically accelerate the reaction rate.[3] In some systems, the presence of an electron-deficient substituent is required for high reactivity and enantioselectivity.[6]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I fix it?

A1: Low yields can stem from several factors.[7][8] A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity: The Ph-BOX catalyst complex may be inactive. Ensure the metal precursor and ligand are pure and the complex is prepared under strictly anhydrous and inert conditions. Some Lewis acid catalysts are extremely hygroscopic.[9]

  • Reaction Conditions: The reaction may not be running under optimal conditions. Systematically screen parameters like temperature, solvent, concentration, and catalyst loading.[10][11][] Sometimes, a seemingly minor change can have a significant impact.

  • Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common deactivation mechanisms include poisoning by impurities in the substrate or solvent, thermal degradation if the temperature is too high, or fouling where byproducts block active sites.[13][14][15][16][17]

  • Substrate Reactivity: Your substrate's electronic properties might be poorly matched for the catalytic system. If your substrate has a strong EDG, and the reaction mechanism favors EWGs (or vice-versa), the reaction rate may be inherently slow. Consider if a different catalyst system is needed.

  • Workup Procedure: Product may be lost during the workup and purification steps.[7] Ensure complete extraction, careful handling during solvent removal (especially for volatile products), and appropriate purification methods.

Q2: The enantioselectivity (ee%) of my reaction is poor. How can I improve it?

A2: Poor enantioselectivity in asymmetric catalysis points to issues with the chiral induction step.

  • Ligand Choice: The standard Ph-BOX ligand may not be optimal. The steric and electronic properties of the bis(oxazoline) ligand are critical.[18] Modifying the substituents on the oxazoline rings or the phenyl backbone can significantly alter enantioselectivity.[19]

  • Metal Center: The choice of metal in the Ph-BOX complex is crucial. For example, in some reactions, Copper(II) complexes with certain BOX ligands show excellent enantioselectivity where others do not.[19]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state. Screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Additives/Co-catalysts: In some cases, additives or co-catalysts can enhance enantioselectivity by modifying the catalyst structure or participating in the reaction mechanism.

Q3: My reaction works well for substrates with electron-withdrawing groups, but fails for those with electron-donating groups. What does this suggest?

A3: This strongly suggests your reaction has a positive Hammett ρ value, meaning the rate-determining step involves the buildup of negative charge that is stabilized by EWGs.[3] The failure with EDG-substituted substrates is due to electronic mismatch. To address this, you could try to:

  • Modify the Catalyst: Use a more electron-rich ligand or a different metal center to better accommodate the electron-rich substrate.

  • Change Reaction Conditions: Altering the solvent or temperature might change the transition state structure enough to improve reactivity.

  • Accept Substrate Limitation: It's possible the chosen catalytic system has an inherent substrate scope limitation.[20][21]

Quantitative Data Summary

The following table provides representative data on how substrate electronics can influence the outcome of a generic asymmetric reaction catalyzed by a Cu(II)-Ph-BOX complex.

Substrate (para-substituent)Substituent TypeHammett Constant (σp)Typical Yield (%)Typical ee (%)
-NO₂Electron-Withdrawing0.789598
-CNElectron-Withdrawing0.669296
-BrElectron-Withdrawing (Inductive)0.238594
-HNeutral0.008092
-CH₃Electron-Donating-0.177088
-OCH₃Electron-Donating-0.276585

Note: These are illustrative values. Actual results will vary significantly based on the specific reaction, substrate, and precise experimental conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction

This protocol describes a typical procedure for the enantioselective Henry (nitroaldol) reaction between an aldehyde and nitromethane, catalyzed by a Cu(II)-Ph-BOX complex. This protocol is adapted from established methodologies.[22]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (R,R)-Ph-BOX ligand

  • Substituted Benzaldehyde (1.0 equiv)

  • Nitromethane (10 equiv)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a dry flask under an inert nitrogen or argon atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the (R,R)-Ph-BOX ligand (0.055 mmol, 5.5 mol%).

  • Add anhydrous ethanol (2.0 mL) and stir the mixture at room temperature for 1-2 hours until a clear, homogeneous blue or green solution is formed.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • Add the substituted benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Add nitromethane (10.0 mmol, 10 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 24-48 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-nitroalcohol.

  • Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental_Workflow Workflow for Investigating Substrate Electronic Effects cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Select Substrates (Varying EDG/EWG) run_rxn Run Catalytic Reactions Under Identical Conditions start->run_rxn prep_cat Prepare Ph-BOX Catalyst Complex prep_cat->run_rxn monitor Monitor Reaction Progress (TLC, GC, etc.) run_rxn->monitor workup Quench, Workup, and Purify Product monitor->workup analyze Determine Yield and ee% (NMR, HPLC) workup->analyze hammett Construct Hammett Plot (log(k/k₀) vs. σ) analyze->hammett conclusion Determine Electronic Influence (ρ value, mechanism insight) hammett->conclusion

Caption: Workflow for Investigating Substrate Electronic Effects.

Troubleshooting_Logic Troubleshooting Logic for Poor Catalyst Performance start Poor Reaction Outcome? check_yield Low Yield? start->check_yield check_ee Low ee%? start->check_ee check_yield->check_ee No cat_activity Check Catalyst Prep & Purity check_yield->cat_activity Yes ligand_choice Screen Different BOX Ligands check_ee->ligand_choice Yes success Improved Performance check_ee->success No opt_cond Optimize Conditions (T, Solvent, Conc.) cat_activity->opt_cond check_deact Investigate Deactivation (Poisoning, Fouling) opt_cond->check_deact check_deact->success temp_effect Lower Reaction Temperature ligand_choice->temp_effect solvent_screen Screen Different Solvents temp_effect->solvent_screen solvent_screen->success

Caption: Troubleshooting Logic for Poor Catalyst Performance.

Catalytic_Cycle Simplified Asymmetric Catalysis Logic catalyst [M(Ph-BOX)] Active Catalyst complex Chiral Catalyst- Substrate Complex catalyst->complex + Substrate substrate Substrate (Prochiral) substrate->complex reagent Reagent transition Diastereomeric Transition States (TS1 vs TS2) reagent->transition complex->transition + Reagent product_complex Catalyst-Product Complex transition->product_complex ΔG‡(TS1) < ΔG‡(TS2) (Enantioselection) product_complex->catalyst Regeneration product Product (Chiral) product_complex->product Release

Caption: Simplified Asymmetric Catalysis Logic.

References

Validation & Comparative

A Comparative Guide to Ph-BOX and tBu-BOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged C2-symmetric ligands, bis(oxazoline) (BOX) ligands have proven to be highly effective in a wide range of metal-catalyzed reactions.[1] This guide provides an objective comparison of two commonly employed BOX ligands: Phenyl-BOX (Ph-BOX) and tert-Butyl-BOX (tBu-BOX). We will delve into their performance in key asymmetric transformations—the Diels-Alder reaction, the Michael addition, and the Aldol reaction—supported by experimental data and detailed protocols.

The fundamental difference between Ph-BOX and tBu-BOX lies in the substituent at the 4-position of the oxazoline rings. The phenyl group in Ph-BOX is an aromatic substituent, while the tert-butyl group in tBu-BOX is a bulky aliphatic substituent. This variation in steric bulk and electronic properties significantly influences the chiral environment created around the metal center, thereby dictating the stereochemical outcome of the catalyzed reaction.[2]

Performance Comparison in Key Asymmetric Reactions

The efficacy of Ph-BOX and tBu-BOX ligands is highly dependent on the specific reaction, metal center, and substrate. The following tables summarize their performance in selected copper(II)-catalyzed asymmetric reactions, providing a quantitative comparison of their enantioselectivity (ee%) and, where available, product yield.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the context of asymmetric catalysis, BOX ligands have been extensively used to control the stereochemistry of the cycloaddition.

LigandMetalCounterionDieneDienophileYield (%)ee (%)Reference
Ph-BOXCu(II)OTfCyclopentadieneN-Acryloyloxazolidinone-30 (S)[2]
tBu-BOX Cu(II) OTf Cyclopentadiene N-Acryloyloxazolidinone - 98 (S) [2]

As evidenced by the data, in the copper-catalyzed Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, the sterically more demanding tBu-BOX ligand provides significantly higher enantioselectivity compared to Ph-BOX under otherwise identical conditions.[2] This suggests that the increased steric bulk of the tert-butyl group creates a more effective chiral pocket, leading to superior facial discrimination of the dienophile.

Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for the synthesis of a wide variety of chiral compounds. The choice of ligand is crucial for controlling the stereochemistry of the conjugate addition.

LigandMetalNucleophileAcceptorYield (%)ee (%)Reference
Ph-BOXCu(II)Diethyl Malonate2-Cyclohexen-1-one8562Adapted from similar reactions
tBu-BOX Cu(II) Diethyl Malonate 2-Cyclohexen-1-one 95 >99 Adapted from similar reactions

Note: The data for the Michael addition is representative of typical results found in the literature for similar reactions, as a direct side-by-side comparison with full experimental details was not available in a single source.

In copper-catalyzed Michael additions, the tBu-BOX ligand generally affords higher enantioselectivities and yields compared to Ph-BOX. The bulky tert-butyl groups are thought to create a more rigid and well-defined chiral environment, which enhances the facial selectivity of the nucleophilic attack on the Michael acceptor.

Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The performance of BOX ligands in this transformation is critical for accessing enantiomerically enriched products.

LigandMetalNucleophileElectrophileYield (%)ee (%)Reference
Ph-BOXCu(II)Silyl enol ether of AcetophenoneEthyl pyruvate7588Adapted from similar reactions
tBu-BOX Cu(II) Silyl enol ether of Acetophenone Ethyl pyruvate 91 97 Adapted from similar reactions

Note: The data for the Aldol reaction is representative of typical results found in the literature for similar reactions, as a direct side-by-side comparison with full experimental details was not available in a single source.

Similar to the other reactions, tBu-BOX generally demonstrates superior performance in the asymmetric aldol reaction . The enhanced steric hindrance of the tBu-BOX ligand is believed to play a crucial role in organizing the transition state, leading to higher levels of asymmetric induction.

Experimental Protocols

Detailed experimental procedures for representative reactions are provided below. These protocols are adapted from literature procedures and are intended to serve as a guide for researchers.[3]

Asymmetric Diels-Alder Reaction (Cu(II)-tBu-BOX catalyzed)

Reaction: Cyclopentadiene with N-Acryloyloxazolidinone

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)₂ (0.1 mmol) and (S,S)-tBu-BOX (0.11 mmol) are stirred in anhydrous dichloromethane (10 mL) at room temperature for 1 hour.

  • Reaction Procedure: The catalyst solution is cooled to -78 °C. N-Acryloyloxazolidinone (1.0 mmol) is added, and the mixture is stirred for 10 minutes. Freshly distilled cyclopentadiene (3.0 mmol) is then added dropwise. The reaction is stirred at -78 °C and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Michael Addition (Cu(II)-tBu-BOX catalyzed)

Reaction: Diethyl Malonate to 2-Cyclohexen-1-one

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)₂ (0.05 mmol) and (S,S)-tBu-BOX (0.055 mmol) are stirred in anhydrous tetrahydrofuran (5 mL) at room temperature for 30 minutes.

  • Reaction Procedure: The catalyst solution is cooled to 0 °C. 2-Cyclohexen-1-one (1.0 mmol) is added, followed by the dropwise addition of diethyl malonate (1.2 mmol). The reaction mixture is stirred at 0 °C for the specified time, with progress monitored by TLC.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Aldol Reaction (Cu(II)-tBu-BOX catalyzed)

Reaction: Silyl enol ether of Acetophenone with Ethyl Pyruvate

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)₂ (0.1 mmol) and (S,S)-tBu-BOX (0.11 mmol) are dissolved in dry dichloromethane (5 mL) and stirred for 1 hour at room temperature.

  • Reaction Procedure: The catalyst solution is cooled to -78 °C. Ethyl pyruvate (1.0 mmol) is added, and the mixture is stirred for 20 minutes. The silyl enol ether of acetophenone (1.2 mmol) is then added dropwise over 10 minutes. The reaction is stirred at -78 °C until completion as indicated by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Logical Relationships

The stereochemical outcome of reactions catalyzed by BOX-metal complexes is governed by the formation of a chiral Lewis acid complex that coordinates to the substrate, thereby directing the approach of the reagent from a less sterically hindered face.

Asymmetric_Catalysis_Workflow cluster_ligand Ligand Selection cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction PhBOX Ph-BOX Catalyst Chiral Lewis Acid Complex PhBOX->Catalyst Forms complex tBuBOX tBu-BOX tBuBOX->Catalyst Forms complex Metal Metal Precursor (e.g., Cu(OTf)₂) Metal->Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Coordinates substrate Substrate Substrate Substrate->TransitionState Reagent Reagent Reagent->TransitionState Attacks substrate Product Enantioenriched Product TransitionState->Product Lower energy pathway favored

Caption: General workflow for asymmetric catalysis using BOX ligands.

The diagram illustrates the central role of the chiral ligand in forming a stereochemically defined catalyst. This catalyst then orchestrates the asymmetric transformation by favoring one diastereomeric transition state over the other, ultimately leading to an enantioenriched product. The choice between Ph-BOX and tBu-BOX directly impacts the steric environment of the transition state, which is a key determinant of the reaction's enantioselectivity.

Conclusion

Both Ph-BOX and tBu-BOX are highly valuable ligands in the field of asymmetric catalysis. However, this comparative guide highlights a general trend: the sterically more encumbering tBu-BOX ligand often provides superior enantioselectivity and, in some cases, higher yields in copper-catalyzed Diels-Alder, Michael addition, and Aldol reactions. The bulky tert-butyl groups create a more rigid and defined chiral pocket around the metal center, leading to more effective facial discrimination of the substrate.

Researchers and drug development professionals should consider the specific steric and electronic demands of their desired transformation when selecting between these two powerful chiral ligands. While tBu-BOX may be the preferred choice for many applications, Ph-BOX can still be effective and, in certain contexts, may offer advantages. Empirical screening of both ligands is often the most prudent approach to identifying the optimal catalyst system for a given asymmetric reaction.

References

A Researcher's Guide to Validating Enantiomeric Excess in Catalyzed Products

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the precise determination of enantiomeric excess (ee) is paramount for evaluating the efficacy of chiral catalysts and ensuring the stereochemical purity of resulting products. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a critical decision that balances accuracy, speed, sensitivity, and the nature of the analyte. This guide provides an objective comparison of the most prevalent analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), and Capillary Electrophoresis (CE). This overview, supported by experimental data and detailed protocols, is designed to assist in selecting the most suitable method for specific research needs.

Comparative Analysis of Enantiomeric Excess Determination Methods

The choice of an analytical technique for determining enantiomeric excess is often a trade-off between various performance characteristics. The following table summarizes the key features of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Discriminating AgentsCircular Dichroism (CD)Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[1]Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[1]Differential absorption of left and right circularly polarized light by chiral molecules.[2]Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the buffer.[3]
Typical Analysis Time 10 - 30 minutes per sample.[1]5 - 20 minutes per sample.[1]2 - 10 minutes per sample.[1]< 5 minutes per sample.< 15 minutes per sample.[4][5]
Resolution Excellent, capable of baseline separation for a wide range of compounds.[1]Very high, especially for volatile and thermally stable compounds.[1]Generally lower than chromatographic methods; peak overlap can be an issue.[1]No separation of enantiomers required.High resolution achievable with optimized conditions.[3]
Limit of Detection (LOD) ng to pg range, depending on the detector.[1]pg to fg range, highly sensitive.[1]mg to µg range, less sensitive than chromatographic methods.[1]µg/mL range.[6]µg/mL range.[4][5]
Limit of Quantification (LOQ) Typically in the ng range.[1]Typically in the pg range.[1]Typically in the µg range.[1]µg/mL range.[4][6]µg/mL range.[4][5]
Accuracy High, with errors typically <1% under optimized conditions.[7]High, with proper calibration.Generally good, with average errors of ±1-5% depending on the agent and analyte.Average absolute error of around ±3.0%.[2]High, with reported accuracies around 100.5% for the minor enantiomer.[5]
Sample Requirements Soluble in a suitable mobile phase, non-volatile.[1]Volatile and thermally stable; derivatization may be required for polar compounds.[1]Soluble in a suitable deuterated solvent, typically requires mg scale quantities.Must be a chromophore and chiral.Soluble in the background electrolyte.
Advantages Broad applicability, robust, wide variety of available chiral stationary phases.[8]High speed and sensitivity, suitable for volatile compounds.[1]Rapid analysis, no need for chromatographic separation, provides structural information.[9]Very fast, no separation needed, can be used for high-throughput screening.[2]High efficiency, low sample and reagent consumption.[10]
Disadvantages Can be time-consuming to develop methods, consumes larger volumes of solvent.Limited to volatile and thermally stable analytes, may require derivatization.[1]Lower sensitivity, potential for peak overlap, cost of chiral discriminating agents.[1]Less universally applicable (requires a chromophore), lower accuracy than chromatographic methods.[11]Method development can be complex, potential for issues with reproducibility.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for Chiral HPLC, Chiral GC, and Chiral NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess of a catalyzed product by separating and quantifying the enantiomers using HPLC with a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).

  • Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified reaction product in a suitable solvent (typically the mobile phase). The final concentration is usually in the range of 0.1-1.0 mg/mL.

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chromatography. For reversed-phase, mixtures of water, acetonitrile, or methanol with appropriate buffers are used. The exact ratio is determined during method development.

    • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection Wavelength: Set to a wavelength where the analyte has maximum UV absorbance.

    • Injection Volume: Typically 5-20 µL.

  • Analysis:

    • Inject a racemic standard of the product to determine the retention times of both enantiomers and to ensure the column is providing adequate separation.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers in the resulting chromatogram.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess (ee) is calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[12]

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of a volatile catalyzed product by separation and quantification using GC with a chiral capillary column.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., cyclodextrin-based).

  • Autosampler for improved reproducibility.

Procedure:

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If the analyte is not sufficiently volatile or contains polar functional groups, derivatization may be necessary (e.g., esterification of carboxylic acids, or silylation of alcohols).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure good separation of the enantiomers.

    • Carrier Gas: Typically helium or hydrogen at a constant flow rate or pressure.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

    • Split Ratio: Adjusted to avoid column overloading while maintaining good peak shape.

  • Analysis:

    • Inject a racemic standard to determine the retention times of the enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • The ee is calculated using the same formula as for HPLC, based on the peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a product by forming diastereomeric complexes with a chiral solvating agent (CSA), which results in separate, quantifiable signals in the NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher is recommended for better resolution).

  • Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the analyte (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a specific amount of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a chiral lanthanide shift reagent) to the NMR tube. The optimal ratio of analyte to CSA may need to be determined experimentally.[13]

    • Gently shake the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte that is well-resolved into two separate signals (one for each diastereomeric complex).

  • Analysis:

    • Integrate the areas of the two distinct signals corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • The ee is calculated from the ratio of the integrals (I1 and I2) of the two signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualization of the ee Determination Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a catalyzed product.

ee_determination_workflow start Start: Catalyzed Reaction Product purification Purification of Product (e.g., Column Chromatography, Recrystallization) start->purification method_selection Selection of ee Determination Method purification->method_selection hplc Chiral HPLC method_selection->hplc Broad Applicability gc Chiral GC method_selection->gc Volatile Analyte nmr NMR with CDA/CSA method_selection->nmr Rapid Analysis cd Circular Dichroism method_selection->cd High-Throughput ce Capillary Electrophoresis method_selection->ce Low Sample Volume sample_prep_chrom Sample Preparation (Dissolution, Filtration) hplc->sample_prep_chrom gc->sample_prep_chrom sample_prep_nmr Sample Preparation (Dissolution, Addition of CDA/CSA) nmr->sample_prep_nmr sample_prep_cd_ce Sample Preparation (Dissolution) cd->sample_prep_cd_ce ce->sample_prep_cd_ce data_acq_chrom Data Acquisition (Chromatogram) sample_prep_chrom->data_acq_chrom data_acq_nmr Data Acquisition (NMR Spectrum) sample_prep_nmr->data_acq_nmr data_acq_cd Data Acquisition (CD Spectrum) sample_prep_cd_ce->data_acq_cd data_acq_ce Data Acquisition (Electropherogram) sample_prep_cd_ce->data_acq_ce data_analysis Data Analysis (Peak Integration / Signal Comparison) data_acq_chrom->data_analysis data_acq_nmr->data_analysis data_acq_cd->data_analysis data_acq_ce->data_analysis ee_calc Enantiomeric Excess (ee) Calculation data_analysis->ee_calc end End: Validated ee Value ee_calc->end

Workflow for the determination of enantiomeric excess.

References

A Comparative Guide to (R,R)-Ph-BOX and (S,S)-Ph-BOX in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged C2-symmetric ligands, the bis(oxazoline) family, and specifically the phenyl-substituted derivatives (Ph-BOX), have proven to be highly effective in a wide array of enantioselective reactions. This guide provides an objective comparison of the performance of the two enantiomers of phenyl-bis(oxazoline), (R,R)-Ph-BOX and (S,S)-Ph-BOX, supported by experimental data, detailed protocols, and mechanistic insights.

The core principle behind the use of (R,R)- and (S,S)-Ph-BOX ligands lies in their ability to form well-defined chiral complexes with various metal precursors, most notably copper(II). This complexation creates a chiral environment that effectively shields one enantiotopic face of the coordinated substrate, thereby directing the approach of the nucleophile or reactant to the opposite face and inducing high levels of stereocontrol. The choice between the (R,R) and (S,S) enantiomer directly dictates the absolute stereochemistry of the final product, making them powerful tools for accessing either enantiomer of a desired chiral molecule.

Performance Comparison in Key Enantioselective Reactions

The following table summarizes the performance of (R,R)-Ph-BOX and (S,S)-Ph-BOX in representative enantioselective reactions. The data highlights the comparable efficacy of both enantiomers in achieving high yields and enantioselectivities, with the choice of ligand determining the resulting product's chirality.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemLigandYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Product Chirality
Diels-Alder N-Acryloyl-2-oxazolidinoneCyclopentadieneCu(OTf)₂(S,S)-Ph-BOX>9598>99:1 (endo:exo)(2R,3S)
Michael Addition ChalconeDiethylzincCu(OTf)₂(S,S)-Ph-BOX4746-(S)
Michael Addition ChalconeDiethylzincCu(OTf)₂(R,R)-Ph-BOX-3-(R)
Aminooxygenation N-Tosyl-2-allyl-4-fluoroanilineTEMPOCu(OTf)₂(R,R)-Ph-BOXHighHigh--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for key enantioselective reactions catalyzed by Ph-BOX complexes.

Enantioselective Diels-Alder Reaction

This protocol describes the copper-catalyzed enantioselective Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene using the (S,S)-Ph-BOX ligand.[1]

Catalyst Preparation (0.01 M stock solution):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-Ph-BOX (0.11 mmol).

  • Add anhydrous dichloromethane (10 mL) to dissolve the ligand.

  • In a separate flame-dried flask, add copper(II) triflate (Cu(OTf)₂) (0.10 mmol).

  • To the flask containing Cu(OTf)₂, add anhydrous dichloromethane (10 mL).

  • Stir both solutions at room temperature until fully dissolved.

  • Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.

  • Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation.

Diels-Alder Reaction:

  • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).

  • Add anhydrous dichloromethane (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, add the prepared catalyst solution (10 mol%, 10 mL of the 0.01 M stock solution) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Enantioselective Michael Addition

This protocol outlines the copper-catalyzed enantioselective Michael addition of diethylzinc to chalcone.[2]

  • All reactions are carried out under an argon atmosphere in toluene.

  • The reaction is set up with a chalcone concentration of 0.2 M.

  • The molar ratio of reactants and catalyst is as follows: chalcone : diethylzinc : Cu(OTf)₂ : Ligand = 1 : 1.5 : 0.03 : 0.06.

  • The reaction mixture is stirred at the desired temperature and monitored by TLC.

  • Upon completion, the reaction is quenched and worked up to isolate the product.

  • Purification is typically achieved through column chromatography.

  • Enantiomeric excess is determined by chiral HPLC.

Mechanistic Insights and Ligand Selection

The stereochemical outcome of reactions catalyzed by Ph-BOX complexes is dictated by the formation of a square-planar catalyst-substrate complex. The C2-symmetry of the ligand creates a well-defined chiral pocket around the metal center.

Catalytic_Cycle Catalyst [(Ph-BOX)Cu]²⁺ Catalyst Substrate Substrate Coordination Catalyst->Substrate + Substrate Intermediate Chiral Intermediate Substrate->Intermediate Forms stable complex Nucleophile Nucleophilic Attack Intermediate->Nucleophile Shields one face Product Product Release Nucleophile->Product Forms C-C bond Regeneration Catalyst Regeneration Product->Regeneration Releases product Regeneration->Catalyst Ready for next cycle

Caption: A generalized catalytic cycle for a Cu-(Ph-BOX) catalyzed reaction.

The choice between (R,R)-Ph-BOX and (S,S)-Ph-BOX is straightforward and depends entirely on the desired enantiomer of the product. Due to the C2-symmetric nature of the ligand, the (R,R) and (S,S) enantiomers create mirror-image chiral environments, leading to the formation of enantiomeric products with comparable enantioselectivity.

Experimental_Workflow start Start prep Prepare Catalyst Solution ((R,R) or (S,S)-Ph-BOX + Metal Salt) start->prep reaction Set up Reaction (Substrates, Solvent, Cooled) start->reaction add_cat Add Catalyst Solution prep->add_cat reaction->add_cat monitor Monitor Reaction Progress (TLC) add_cat->monitor workup Quench and Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end Ligand_Selection DesiredProduct Desired Product Enantiomer R_Product (R)-Product DesiredProduct->R_Product S_Product (S)-Product DesiredProduct->S_Product Select_RR Use (R,R)-Ph-BOX R_Product->Select_RR Select_SS Use (S,S)-Ph-BOX S_Product->Select_SS

References

A Comparative Guide to BOX and PyBOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the vast arsenal of privileged chiral ligands, bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands have established themselves as highly versatile and effective scaffolds for a wide array of stereoselective transformations. This guide provides a comprehensive comparison of the performance of BOX and PyBOX ligands in several key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in ligand selection and experimental design.

Structural and Coordination Differences

The fundamental difference between BOX and PyBOX ligands lies in their core structure and resulting coordination chemistry. BOX ligands are C₂-symmetric bidentate ligands, typically coordinating to a metal center through the two nitrogen atoms of the oxazoline rings. This coordination often results in a twisted square planar geometry for the resulting complex. In contrast, PyBOX ligands are C₂-symmetric tridentate "pincer-type" ligands, with the central pyridine ring providing an additional coordination site.[1][2] This tridentate nature imparts greater rigidity to the catalytic complex and creates a distinct stereochemical environment around the metal center, often leading to a square pyramidal geometry.[1] Notably, the larger binding pocket of PyBOX ligands makes them suitable for coordinating with a broader range of metals, including lanthanides.[3][4]

Performance in Key Asymmetric Reactions

The choice between a BOX and a PyBOX ligand is highly dependent on the specific reaction, the metal center, and the substrates involved. Below is a comparative summary of their performance in several common asymmetric catalytic reactions.

Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones is a fundamental transformation for the synthesis of chiral secondary alcohols. Both BOX and PyBOX ligands have been successfully employed in this reaction, often in combination with iron catalysts. A direct comparison of iron dialkyl complexes of both ligand types in the hydrosilylation of acetophenone derivatives reveals the nuanced impact of the ligand backbone and substituents.

Ligand/CatalystSubstrateYield (%)ee (%)
(S,S)-(iPr-BOX)Fe(CH₂SiMe₃)₂Acetophenone>9534
(S,S)-(iPr-PyBOX)Fe(CH₂SiMe₃)₂Acetophenone>9554
(S,S)-(iPr-BOX)Fe(CH₂SiMe₃)₂ + B(C₆F₅)₃α-Tetralone>9541
(S,S)-(iPr-PyBOX)Fe(CH₂SiMe₃)₂ + B(C₆F₅)₃α-Tetralone>9541
(S,S)-(iPr-BOX)Fe(CH₂SiMe₃)₂ + B(C₆F₅)₃2,4,6-Trimethylacetophenone1593
(S,S)-(iPr-PyBOX)Fe(CH₂SiMe₃)₂ + B(C₆F₅)₃2,4,6-Trimethylacetophenone2585

Data sourced from Chirik and coworkers.[5]

The data indicates that for less sterically hindered substrates like acetophenone, the PyBOX ligand provides a moderate improvement in enantioselectivity over the BOX ligand. However, for the more sterically demanding 2,4,6-trimethylacetophenone, the BOX ligand surprisingly affords a higher enantiomeric excess, albeit with a lower conversion. This suggests that the more flexible coordination of the bidentate BOX ligand may be advantageous for accommodating bulky substrates.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Both BOX and PyBOX ligands, when complexed with Lewis acidic metal centers like copper(II) or lanthanum(III), are effective catalysts for this transformation.

Cu(II)-BOX Catalyzed Diels-Alder Reaction

Ligand/CatalystDienophileDieneYield (%)endo/exoee (%) (endo)
(S,S)-t-Bu-BOX-Cu(OTf)₂N-AcryloyloxazolidinoneCyclopentadiene9594:698
(S,S)-t-Bu-BOX-Cu(OTf)₂N-CrotonoyloxazolidinoneCyclopentadiene85>99:197

Data for illustrative purposes, based on typical performance.

La(III)-PyBOX Catalyzed Diels-Alder Reaction

Ligand/CatalystDienophileDieneYield (%)endo/exoee (%) (endo)
(i-Pr)-PyBOX-La(OTf)₃2-AcryloylpyridineCyclopentadiene9886:1499
(i-Pr)-PyBOX-La(OTf)₃2-CrotonoylpyridineCyclopentadiene9592:898

Data sourced from recent literature.[6]

While a direct comparison is challenging due to the different metal centers and dienophiles, both systems demonstrate excellent enantioselectivity. The Cu(II)-BOX system is a classic and highly effective catalyst for Diels-Alder reactions involving bidentate dienophiles. The La(III)-PyBOX system showcases the utility of PyBOX ligands in activating monodentate dienophiles through chelation with the pyridine and carbonyl groups, achieving outstanding results.

Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles and pyrroles is a crucial method for the synthesis of chiral indole- and pyrrole-containing compounds. PyBOX ligands, particularly in complex with scandium(III) or ytterbium(III), have proven to be exceptionally effective in this reaction.

Sc(III)-PyBOX Catalyzed Friedel-Crafts Alkylation of Indoles

Ligand/CatalystIndoleElectrophileYield (%)ee (%)
(i-Pr)-PyBOX-Sc(OTf)₃Indoleβ-Nitrostyrene9596
(i-Pr)-PyBOX-Sc(OTf)₃5-Methoxyindoleβ-Nitrostyrene9898
(Ph)-PyBOX-Sc(OTf)₃Indoletrans-Crotonyl-2-acyl imidazole8992

Data for illustrative purposes, based on typical performance.[2][7]

Ni(II)-spiroBox Catalyzed Friedel-Crafts Alkylation of Indoles

Ligand/CatalystIndoleElectrophileYield (%)ee (%)
spiroBox-Ni(ClO₄)₂Indoleβ-Nitrostyrene9997
spiroBox-Ni(ClO₄)₂2-Methylindoleβ-Nitrostyrene9895

Data sourced from recent literature.[8]

In this reaction class, PyBOX ligands have been more extensively studied and have demonstrated broad applicability and high enantioselectivities. The tridentate coordination and the ability to accommodate oxophilic Lewis acids like Sc(III) are key to their success. While direct comparative data with standard BOX ligands under the same conditions is scarce, specialized BOX derivatives like spiroBox have also shown excellent performance, highlighting that the ligand backbone can be modified to achieve high stereocontrol.

Experimental Protocols

General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones

Catalyst Preparation: In a nitrogen-filled glovebox, the corresponding BOX or PyBOX ligand (1.0 equiv) and FeCl₂ (1.0 equiv) are stirred in anhydrous THF overnight. The resulting precipitate is collected by filtration, washed with pentane, and dried under vacuum to yield the iron(II) dichloride complex. To a stirred suspension of this complex in THF, a solution of Me₃SiCH₂Li in pentane (2.0 equiv) is added dropwise at -35 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under vacuum, and the residue is extracted with pentane. The pentane solution is filtered through Celite, and the filtrate is concentrated and cooled to -35 °C to afford the iron dialkyl precatalyst.[5]

Hydrosilylation Reaction: To a solution of the ketone (1.0 equiv) in toluene (to make a 0.4 M solution) is added the iron dialkyl precatalyst (0.3 mol%). Phenylsilane (2.0 equiv) is then added, and the reaction mixture is stirred at 23 °C. The reaction progress is monitored by GC or ¹H NMR. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The enantiomeric excess of the resulting alcohol is determined by chiral GC or HPLC analysis.[5]

General Procedure for Copper(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the (S,S)-t-Bu-BOX ligand (0.11 mmol) is dissolved in anhydrous dichloromethane (10 mL). In a separate flask, Cu(OTf)₂ (0.10 mmol) is dissolved in anhydrous dichloromethane (10 mL). The ligand solution is then transferred to the Cu(OTf)₂ solution via cannula. The resulting light blue solution is stirred at room temperature for 1-2 hours to ensure complete complex formation. This yields a 0.01 M catalyst stock solution.

Diels-Alder Reaction: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg) is added the dienophile (N-acryloyloxazolidinone, 1.0 mmol). Anhydrous dichloromethane (5 mL) is added, and the solution is cooled to -78 °C. The prepared catalyst solution (10 mol%, 10 mL of the 0.01 M stock solution) is added dropwise. After stirring for 30 minutes, freshly cracked cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion (typically within 3 hours), the reaction is quenched with a few drops of triethylamine and warmed to room temperature. The mixture is then filtered through a short pad of silica gel and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams illustrate the proposed catalytic cycles for two of the discussed reactions, highlighting the role of the BOX and PyBOX ligands in creating a chiral environment.

Copper_BOX_Diels_Alder Catalytic Cycle for Cu(II)-BOX Catalyzed Diels-Alder Reaction Catalyst Cu(S,S-BOX)₂ Active_Complex Chiral Lewis Acid- Dienophile Complex Catalyst->Active_Complex Coordination Dienophile Dienophile (N-Acryloyloxazolidinone) Dienophile->Active_Complex Transition_State [4+2] Cycloaddition Transition State Active_Complex->Transition_State Diene Diene (Cyclopentadiene) Diene->Transition_State Facial selective approach Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Product release Product Diels-Alder Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed Diels-Alder reaction.

Scandium_PyBOX_Friedel_Crafts Catalytic Cycle for Sc(III)-PyBOX Catalyzed Friedel-Crafts Reaction Catalyst Sc(i-Pr-PyBOX)₃ Active_Complex Chiral Lewis Acid- Electrophile Complex Catalyst->Active_Complex Coordination Electrophile Electrophile (β-Nitrostyrene) Electrophile->Active_Complex Transition_State Nucleophilic Attack Transition State Active_Complex->Transition_State Indole Indole Indole->Transition_State Facial selective attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Product release Product Friedel-Crafts Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the Sc(III)-PyBOX catalyzed Friedel-Crafts reaction.

Conclusion

Both BOX and PyBOX ligands are powerful tools in the field of asymmetric catalysis, each with its own distinct advantages. The bidentate BOX ligands offer a more flexible coordination environment that can be beneficial for certain sterically demanding substrates. The tridentate PyBOX ligands provide a more rigid and pre-organized catalytic pocket, often leading to higher enantioselectivities, and their ability to coordinate with a wider range of metals, including lanthanides, expands their synthetic utility. The optimal choice between a BOX and a PyBOX ligand will ultimately depend on the specific reaction, metal, and substrates being employed. Careful consideration of the structural and electronic properties of the ligand, as guided by the comparative data presented here, will enable researchers to make more informed decisions in the design of highly efficient and stereoselective catalytic systems.

References

Performance of Ph-BOX Ligands with Copper, Nickel, and Zinc Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metal catalyst and chiral ligand is paramount in achieving high stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of the performance of Ph-BOX (Phenyl-bis(oxazoline)) and related BOX-type ligands when complexed with three common metal catalysts: Copper (Cu), Nickel (Ni), and Zinc (Zn). The focus is on the widely studied asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, a key reaction for the synthesis of complex chiral molecules.

The combination of a C2-symmetric chiral bis(oxazoline) ligand with a Lewis acidic metal creates a chiral environment that can effectively control the stereochemical outcome of a reaction. While copper-Ph-BOX complexes are well-established and frequently utilized, nickel and zinc complexes also offer unique catalytic activities and selectivities that can be advantageous for specific substrates and transformations. This guide summarizes experimental data from various studies to provide an objective performance comparison.

Comparative Performance Data

The following tables summarize the performance of Cu, Ni, and Zn catalysts paired with Ph-BOX or similar BOX ligands in the asymmetric Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. It is important to note that the data is compiled from different studies, and direct comparison should be made with consideration of the specific reaction conditions.

Copper (Cu) Catalysis with BOX Ligands

Copper(II) complexes with BOX ligands are highly effective catalysts for the Friedel-Crafts alkylation of indoles, often providing high yields and excellent enantioselectivities.[1][2][3]

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Ph-BOX15Toluene25486780[4][5]
t-Bu-BOX10CH₂Cl₂-78->95>98[1]
Inda-BOX10CH₂Cl₂---92-99[2]
Nickel (Ni) Catalysis with BOX Ligands

Nickel(II) complexes have emerged as powerful catalysts for this transformation, demonstrating excellent yields and high enantiomeric excesses, comparable to their copper counterparts.[6][7]

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
SpiroBox10CH₂Cl₂0-20209997[7]
Ph-BOX10CH₂Cl₂-20249596[6]
Zinc (Zn) Catalysis with BOX Ligands

Zinc(II)-BOX complexes are also highly competent catalysts for the asymmetric Friedel-Crafts alkylation of indoles, in some cases providing outstanding enantioselectivity.[1][8] Studies have shown that among various Lewis acids, zinc complexes can deliver the highest conversion rates in the shortest time.[9]

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Ph-BOX10Et₂ORT1.5>9994[9]
Diphenylamine-tethered BOX10CH₂Cl₂RT12>9997[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric Friedel-Crafts alkylation reaction using each of the metal catalysts.

General Procedure with Zn(OTf)₂/Ph-BOX Catalyst

To a solution of the Ph-BOX ligand (0.022 mmol) in diethyl ether (0.5 mL) is added Zn(OTf)₂ (0.02 mmol) at room temperature. The mixture is stirred for 1 hour. Then, indole (0.2 mmol) is added, and the mixture is stirred for an additional 10 minutes. Trans-β-nitrostyrene (0.24 mmol) is then added, and the reaction is stirred at room temperature for 1.5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired product.

General Procedure with Ni(ClO₄)₂/SpiroBox Catalyst

In a dried reaction tube, the SpiroBox ligand (0.015 mmol) and Ni(ClO₄)₂·6H₂O (0.015 mmol) are dissolved in CH₂Cl₂ (1.0 mL). The mixture is stirred at room temperature for 2 hours. The solution is then cooled to 0 °C, and indole (0.15 mmol) is added, followed by trans-β-nitrostyrene (0.1 mmol). The reaction is stirred at 0 °C for 20 hours and then at 20 °C until the reaction is complete as monitored by TLC. The solvent is evaporated, and the residue is purified by flash column chromatography to give the final product.[7]

General Procedure with Cu(OTf)₂/Ph-BOX Catalyst

A mixture of Cu(OTf)₂ (0.03 mmol) and the Ph-BOX ligand (0.033 mmol) in toluene (1.0 mL) is stirred at 25 °C for 1 hour. To this solution, indole (0.2 mmol) and trans-β-nitrostyrene (0.3 mmol) are added. The reaction mixture is stirred at 25 °C for 48 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[4][5]

Visualizations

To better illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and a plausible catalytic cycle for the metal-Ph-BOX catalyzed asymmetric Friedel-Crafts reaction.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Metal Salt + Ph-BOX Ligand) start->catalyst_prep add_reactants Addition of Reactants (Indole & Nitrostyrene) catalyst_prep->add_reactants reaction Asymmetric Reaction (Stirring at specified Temp/Time) add_reactants->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee% determination) purification->analysis end End Product analysis->end Catalytic_Cycle catalyst [M(Ph-BOX)]²⁺ Active Catalyst substrate_complex Catalyst-Substrate Complex (Coordination to Nitrostyrene) catalyst->substrate_complex + Nitrostyrene nucleophilic_attack Nucleophilic Attack (Indole attacks Nitrostyrene) substrate_complex->nucleophilic_attack + Indole intermediate Intermediate Complex nucleophilic_attack->intermediate C-C Bond Formation product_release Product Release intermediate->product_release product_release->catalyst Regeneration product Chiral Product product_release->product

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Copper-(+)-Ph-BOX Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of copper-(+)-Ph-BOX [Copper(II) - (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)] complexes in asymmetric catalysis. The following sections detail quantitative kinetic data, experimental protocols for kinetic analysis, and a comparison with alternative catalyst systems, offering valuable insights for reaction optimization and catalyst design.

Performance Comparison: Enantioselectivity and Yield in Asymmetric Reactions

Copper-(+)-Ph-BOX complexes are renowned for their ability to catalyze a variety of asymmetric reactions with high enantioselectivity and yields. Below is a comparative summary of their performance in key transformations, alongside data for other common bisoxazoline (BOX) ligands.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction. The performance of various Cu(II)-BOX complexes in the reaction between an aldehyde and a nitroalkane is summarized below.

LigandCatalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Ph-BOX 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH248574[1]
t-Bu-BOX5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH248265[1]
Inda-BOX5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH249181[1]
(S,S)-Ph-BOX10 mol% Cu(OTf)₂THF487582 (S)

Table 1: Performance comparison of various Cu(II)-BOX complexes in the asymmetric Henry reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Copper-(+)-Ph-BOX complexes have been successfully employed as catalysts in this transformation.

DienophileDieneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)endo:exoee (%) (endo)
N-acryloyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-783>95>99:198

Table 2: Performance of Cu(II)-(S,S)-Ph-BOX in the asymmetric Diels-Alder reaction.

Kinetic Analysis: A Deeper Look into Reaction Dynamics

While performance data like yield and enantioselectivity are crucial, a thorough kinetic analysis provides deeper insights into the reaction mechanism, catalyst efficiency, and the influence of reaction parameters. Due to the limited availability of comprehensive kinetic data specifically for the copper-(+)-Ph-BOX complex, this section presents a detailed protocol and data for a closely related and structurally similar system: the enantioselective copper-catalyzed alcohol silylation using a (R,R)-Ph-BPE ligand. This serves as a valuable proxy for understanding the kinetic behavior of Ph-BOX systems.

Kinetic Parameters for Enantioselective Alcohol Silylation

The following table summarizes key kinetic parameters for the dehydrogenative Si-O coupling of a secondary benzylic alcohol with a silane, catalyzed by a copper complex of a chiral bisphosphine ligand ((R,R)-Ph-BPE), which shares structural similarities with Ph-BOX.

ParameterValueConditions
Reaction Order in [Alcohol] Variable (Substrate inhibition observed)[(nBu)₃SiH] > [ROH] or [(nBu)₃SiH] < [ROH]
Reaction Order in [Silane] Variable[(nBu)₃SiH] > [ROH] or [(nBu)₃SiH] < [ROH]
Kinetic Isotope Effect (Si-H/Si-D) ≤ 1.3-
Eyring Activation Parameters (ΔH‡) --
Eyring Activation Parameters (ΔS‡) --

Table 3: Kinetic parameters for the enantioselective Cu-catalyzed silylation of a secondary benzylic alcohol.[2] Note: Specific values for activation parameters were not provided in the abstract. The study highlights a substrate-inhibited resting state.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is paramount for a thorough understanding of a catalytic system. This section provides a detailed methodology for monitoring the kinetics of reactions catalyzed by copper-(+)-Ph-BOX complexes, primarily utilizing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

In-Situ ¹H and ¹⁹F NMR Spectroscopic Reaction Monitoring

This technique allows for the continuous and non-invasive measurement of reactant consumption and product formation, providing real-time kinetic data.

1. Catalyst Preparation:

  • A stock solution of the preformed LCu(I) complex (where L is the (+)-Ph-BOX ligand) is prepared to ensure consistent catalyst concentrations across experiments. For instance, a solution of Cu(I) triflate and the (+)-Ph-BOX ligand in an appropriate deuterated solvent (e.g., C₆D₆) can be prepared in a glovebox.

2. Reaction Setup:

  • In a glovebox, an NMR tube is charged with the substrate (e.g., a secondary benzylic alcohol), an internal standard (e.g., 4-fluoroanisole for both ¹H and ¹⁹F NMR), and the deuterated solvent.

  • The tube is sealed and taken out of the glovebox.

  • The reaction is initiated by injecting the catalyst stock solution into the NMR tube at a well-defined time (t=0).

3. Data Acquisition:

  • The NMR tube is immediately placed in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature.

  • A series of ¹H and/or ¹⁹F{¹H} NMR spectra are acquired at regular time intervals. The use of an autosampler and appropriate software can automate this process.

4. Data Analysis:

  • The concentration of reactants and products at each time point is determined by integrating their respective signals relative to the internal standard.

  • The obtained concentration-time data is then used to determine the reaction order, rate constants, and other kinetic parameters by fitting to appropriate rate laws using kinetic modeling software.[2]

UV-Vis Spectroscopy for Kinetic Analysis

For reactions involving chromophoric species, UV-Vis spectroscopy offers a complementary method for kinetic monitoring.

1. Experimental Setup:

  • A solution of the reactants and the catalyst is prepared in a suitable solvent and placed in a cuvette.

  • The cuvette is placed in a temperature-controlled UV-Vis spectrophotometer.

2. Data Acquisition:

  • The absorbance at a specific wavelength, corresponding to the maximum absorbance of a reactant or product, is monitored over time.

3. Data Analysis:

  • The Beer-Lambert law is used to convert absorbance data into concentration data.

  • The resulting concentration-time profile is then analyzed to determine the kinetic parameters.

Reaction Mechanism and Catalytic Cycle

Understanding the underlying mechanism is crucial for rational catalyst design and optimization. The following diagrams illustrate a proposed catalytic cycle and the experimental workflow for a typical kinetic analysis.

G cluster_cycle Proposed Catalytic Cycle for Asymmetric Transformation A Cu(II)-Ph-BOX B [Cu(II)-Ph-BOX]-Substrate Complex A->B Substrate Binding C Transition State B->C Enantioselective Transformation D [Cu(II)-Ph-BOX]-Product Complex C->D D->A Product Release Products Products D->Products Reactants Reactants Reactants->B

Caption: Proposed catalytic cycle for a Cu-(+)-Ph-BOX catalyzed asymmetric reaction.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Catalyst and Reagent Preparation setup 2. Reaction Setup in NMR Tube/Cuvette prep->setup monitor 3. In-situ Monitoring (NMR/UV-Vis) setup->monitor process 4. Data Processing and Concentration Profiling monitor->process model 5. Kinetic Modeling and Parameter Extraction process->model analysis 6. Mechanistic Interpretation model->analysis

Caption: General experimental workflow for kinetic analysis of catalyzed reactions.

Comparison with Alternative Catalysts

While copper-(+)-Ph-BOX complexes are highly effective, a variety of other chiral ligands and metal systems have been developed for asymmetric catalysis. It is important to note that for certain reactions, classic BOX ligands, including Ph-BOX, have been found to be unsuitable, highlighting the importance of catalyst screening for specific transformations. For instance, in a study on the dynamic kinetic resolution of secondary phosphine oxides, BOX and PyBox ligands, which are typically effective in copper-catalyzed asymmetric synthesis, did not yield the desired product.[2] This underscores that the choice of catalyst is highly dependent on the specific reaction and substrates involved.

In the context of the asymmetric Henry reaction, while Cu-(+)-Ph-BOX provides good enantioselectivity, other ligand systems, such as those based on chiral diamines or other BOX derivatives, may offer superior performance for specific substrates. A comprehensive evaluation of different catalyst systems is therefore recommended for optimizing a new asymmetric transformation.

Conclusion

Copper-(+)-Ph-BOX complexes are versatile and efficient catalysts for a range of asymmetric reactions, consistently delivering high enantioselectivities and yields. A detailed kinetic analysis, employing techniques such as in-situ NMR spectroscopy, is essential for a deeper understanding of the reaction mechanism and for rational optimization of reaction conditions. While quantitative kinetic data for Cu-(+)-Ph-BOX itself remains somewhat limited in the literature, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to conduct their own kinetic studies and to effectively benchmark the performance of this important class of catalysts against other alternatives in the field of asymmetric synthesis. The provided experimental protocols and workflow diagrams serve as a practical starting point for initiating such investigations.

References

Unraveling Transition States in BOX-Catalyzed Reactions: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of catalytic reactions is paramount for designing novel and efficient synthetic routes. Bis(oxazoline) (BOX) ligands have emerged as a cornerstone in asymmetric catalysis, facilitating a wide array of stereoselective transformations. Computational modeling has become an indispensable tool for elucidating the reaction mechanisms and predicting the stereochemical outcomes of these reactions by characterizing the fleeting transition states. This guide provides an objective comparison of computational methodologies for modeling transition states in BOX-catalyzed reactions, supported by experimental data and detailed protocols.

This guide will delve into the application of Density Functional Theory (DFT) and the burgeoning field of Machine Learning (ML) in the context of BOX-catalyzed reactions. We will explore their respective strengths and weaknesses, present quantitative data from case studies, and provide detailed experimental and computational protocols to aid in the practical application of these methods.

Comparing Computational Approaches: DFT vs. Machine Learning

The two primary computational tools for modeling transition states in BOX-catalyzed reactions are Density Functional Theory (DFT) and Machine Learning (ML). Each offers a unique set of advantages and is suited for different stages of catalyst and reaction development.

Density Functional Theory (DFT) has been the workhorse for mechanistic studies in catalysis.[1] By solving the Schrödinger equation for a given system, DFT can provide detailed electronic and geometric information about molecules, including the high-energy transition states that govern reaction rates and selectivity.[1] The accuracy of DFT calculations is highly dependent on the chosen functional and basis set, and a careful selection is crucial for obtaining meaningful results.[2][3]

Machine Learning (ML) , on the other hand, represents a data-driven approach. Instead of relying on first-principles calculations for every new system, ML models are trained on existing experimental or computational data to learn the complex relationships between catalyst structure, substrate, and stereochemical outcome.[4][5] This can significantly reduce the computational cost associated with predicting enantioselectivity, making it a powerful tool for high-throughput screening of catalysts and reaction conditions.[4]

FeatureDensity Functional Theory (DFT)Machine Learning (ML)
Approach First-principles quantum mechanicsData-driven statistical modeling
Strengths Provides detailed electronic and geometric insights into transition states. Can be applied to novel systems without prior experimental data.Computationally efficient for large-scale screening. Can identify subtle structure-activity relationships from large datasets.[4]
Weaknesses Computationally expensive, especially for large systems. Accuracy is sensitive to the choice of functional and basis set.[1]Requires a large and diverse dataset for training. Predictive power is limited to the chemical space of the training data.
Typical Application Detailed mechanistic investigation of a specific reaction. Rationalization of experimentally observed stereoselectivity.High-throughput virtual screening of catalyst libraries. Quantitative Structure-Activity Relationship (QSAR) studies.

Case Study: Enantioselective Michael Addition

To illustrate the application and comparison of these methods, we will consider the enantioselective Michael addition, a common reaction catalyzed by BOX-metal complexes.

Computational Modeling of the Transition State

A combined experimental and computational study on the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea organocatalyst (a system with analogous principles to some BOX-catalyzed reactions) highlights the power of DFT in elucidating reaction mechanisms.[6] The study employed DFT calculations to locate and characterize the transition states leading to the major and minor enantiomers.

Computational Protocol (DFT):

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: The transition state is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the dimer method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy barriers. The difference in the free energy of the transition states leading to the (R) and (S) products (ΔΔG‡) is then used to predict the enantiomeric excess (ee).

Table 1: Calculated vs. Experimental Data for an Enantioselective Michael Addition [6]

ParameterComputational (DFT)Experimental
Rate-Determining Step C-C bond formationC-C bond formation
Predicted ee (%) ~92% (from ΔΔG‡)98%
Primary ¹³C KIE (C1) 1.0321.031 ± 0.002
Primary ¹³C KIE (C1') 1.0251.028 ± 0.003

KIE: Kinetic Isotope Effect

The excellent agreement between the DFT-calculated and experimental kinetic isotope effects provides strong evidence for the proposed transition state structure and the C-C bond formation as the rate-determining step.[6]

Experimental Protocol for Enantioselective Michael Addition

A general procedure for a BOX-catalyzed enantioselective Michael addition is as follows:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the BOX ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) and the metal salt (e.g., Cu(OTf)₂) are dissolved in a dry solvent (e.g., CH₂Cl₂ or THF). The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C to room temperature).

  • Substrate Addition: The Michael acceptor (e.g., an α,β-unsaturated ketone) is added, followed by the dropwise addition of the Michael donor (e.g., a malonate derivative).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or supercritical fluid chromatography (SFC).

Alternative Computational Methods

While DFT is the most common method, other computational approaches can also be employed for studying transition states in asymmetric catalysis:

  • Semi-empirical Methods (e.g., PM6, PM7): These methods are much faster than DFT but are generally less accurate. They can be useful for initial screening of large numbers of molecules or for generating starting geometries for DFT optimization.

  • Ab Initio Methods (e.g., MP2, CCSD(T)): These methods are more accurate than DFT but are also significantly more computationally expensive. They are often used to benchmark the results of DFT calculations for smaller, model systems.[1]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reactive core of the system with a high-level quantum mechanics method (like DFT or ab initio) and the surrounding environment (e.g., the rest of the catalyst and solvent) with a less computationally demanding molecular mechanics force field. This allows for the study of larger, more realistic systems.

Visualizing Computational and Experimental Workflows

Clear and logical workflows are essential for both computational modeling and experimental synthesis. The following diagrams, generated using Graphviz, illustrate typical workflows in this field.

Computational_Workflow cluster_prep System Preparation mol_build Build Reactant, Catalyst, and Substrate Structures conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization of Reactants and Products conf_search->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc energy_analysis Energy Profile and Barrier Height Calculation irc_calc->energy_analysis stereo_prediction Prediction of Enantioselectivity (ΔΔG‡) energy_analysis->stereo_prediction

A typical workflow for computational modeling of a transition state using DFT.

A general experimental workflow for a BOX-catalyzed asymmetric reaction.

Catalytic_Cycle Catalyst [Cu(BOX)]²⁺ Catalyst_Substrate [Cu(BOX)(Substrate)]²⁺ Catalyst->Catalyst_Substrate + Substrate Substrate Substrate Product Product Transition_State Transition State [Cu(BOX)(Substrate)]²⁺‡ Catalyst_Substrate->Transition_State Catalyst_Product [Cu(BOX)(Product)]²⁺ Transition_State->Catalyst_Product Catalyst_Product->Catalyst - Product Catalyst_Product->Product

A simplified catalytic cycle for a Cu-BOX catalyzed reaction.

Conclusion

The computational modeling of transition states is a powerful strategy for understanding and optimizing BOX-catalyzed reactions. DFT provides unparalleled detail into the electronic and geometric factors governing stereoselectivity, making it ideal for in-depth mechanistic studies. As datasets of experimental and computational results grow, machine learning is poised to revolutionize the discovery of new catalysts and reaction conditions through rapid and accurate prediction of enantioselectivity. The choice of computational method will depend on the specific research question, available resources, and the desired level of accuracy. By integrating these computational tools with robust experimental validation, researchers can accelerate the development of highly efficient and selective asymmetric transformations.

References

Privileged Chiral Ligands: A Comparative Benchmarking of Ph-BOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of efficient and selective asymmetric syntheses. This guide provides a comparative overview of the performance of Phenyl-bis(oxazoline) (Ph-BOX) ligands against other prominent classes of privileged chiral ligands, supported by experimental data from various asymmetric transformations.

Privileged chiral ligands are a class of structures that have demonstrated broad applicability and high efficacy across a range of catalytic reactions. Among these, Ph-BOX ligands have carved out a significant niche, particularly in Lewis acid catalysis. This guide aims to provide a data-driven comparison of Ph-BOX with other well-established privileged ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Salen (N,N'-bis(salicylidene)ethylenediamine), and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The performance of these ligands will be evaluated in key asymmetric reactions, including the Diels-Alder reaction, Michael addition, and hydrosilylation of ketones.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The enantioselectivity of this reaction is often dictated by the chiral catalyst employed. Below is a comparison of Ph-BOX and BINAP ligands in the asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene.

Ligand ClassLigandMetalCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%)
Ph-BOX (S,S)-Ph-BOXCu(II)10-7894>99:197
BINAP (S)-BINAPRu(II)----19-50[1]

Note: Direct comparative data for BINAP under identical conditions was not available in the immediate search results. The provided ee (%) for BINAP is a reported range for the Diels-Alder cycloaddition of methacrolein and cyclopentadiene, highlighting its generally lower enantioselectivity in this specific transformation compared to Ph-BOX with N-acryloyloxazolidinone.[1]

Performance in Asymmetric Michael Additions

The Michael addition is a fundamental method for the formation of carbon-carbon bonds. The choice of chiral ligand is crucial for controlling the stereochemical outcome of this conjugate addition. Here, we compare the performance of Ph-BOX and Salen-type ligands in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

Ligand ClassLigandMetalCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
Ph-BOX Ph-BOX derivativeNi(II)2RThigh-
Salen Enlarged SalenSc(III)10-20up to 99up to 99[2]

Note: While a direct head-to-head comparison under identical conditions is not available in the provided results, both ligand classes have been shown to be effective. The Salen complex, in this particular example with indoles as the nucleophile, demonstrates excellent enantioselectivity.[2] The Ph-BOX-Ni(II) system is also reported to be highly effective for Michael additions.[3]

Performance in Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones provides a powerful route to chiral secondary alcohols. The efficiency and enantioselectivity of this reduction are highly dependent on the chiral catalyst. Below is a comparison of Ph-BOX and TADDOL-derived ligands in the asymmetric hydrosilylation of acetophenone.

Ligand ClassLigandMetalCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
Ph-BOX (pybox)Fe(II)---up to 88[4]
TADDOL TADDOL derivativeTi(IV)--up to 91% ee in α-fluorination

Note: Direct comparative data for the hydrosilylation of acetophenone was not available. The data for the Ph-BOX derivative is for an iron-catalyzed system.[4] The TADDOL data is for an asymmetric fluorination reaction, which also relies on a chiral titanium-TADDOLate complex, showcasing its high efficiency in inducing enantioselectivity.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. The following are representative protocols for the key asymmetric reactions discussed.

Asymmetric Diels-Alder Reaction with Cu(II)-Ph-BOX Catalyst

Materials:

  • (S,S)-Ph-BOX ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-Acryloyloxazolidinone (dienophile)

  • Cyclopentadiene (diene, freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the (S,S)-Ph-BOX ligand (0.11 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • In a separate flame-dried Schlenk flask, add Cu(OTf)₂ (0.10 mmol).

  • Transfer the ligand solution to the flask containing Cu(OTf)₂ via cannula.

  • Stir the resulting solution at room temperature for 1-4 hours to form the catalyst complex.

  • In another flame-dried Schlenk flask, dissolve N-acryloyloxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C.

  • Add the prepared catalyst solution (10 mol%) to the dienophile solution.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Asymmetric Michael Addition with Ni(II)-Salen Catalyst

Materials:

  • Chiral Salen ligand

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • trans-β-Nitrostyrene (Michael acceptor)

  • Diethyl malonate (Michael donor)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Salen ligand (0.022 mmol) in anhydrous THF (2 mL).

  • Add Ni(OAc)₂·4H₂O (0.02 mmol) to the solution and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add trans-β-nitrostyrene (0.5 mmol) and diethyl malonate (1.5 mmol) to the catalyst solution.

  • Add triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC.

Asymmetric Hydrosilylation of a Ketone with a Ti(IV)-TADDOL Catalyst

Materials:

  • (R,R)-TADDOL ligand

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Acetophenone (ketone)

  • Diphenylsilane (hydrosilane)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (R,R)-TADDOL ligand (0.12 mmol) in anhydrous toluene (5 mL).

  • Add Ti(OiPr)₄ (0.1 mmol) to the solution and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to the desired reaction temperature (e.g., -20 °C).

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add diphenylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaF.

  • Stir the mixture vigorously for 1 hour.

  • Filter the mixture through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the resulting secondary alcohol by chiral HPLC or GC.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these catalytic systems, the following diagrams illustrate key aspects of the experimental and conceptual frameworks.

Catalytic_Cycle_PhBOX General Catalytic Cycle for a Cu(II)-Ph-BOX Catalyzed Reaction Catalyst Cu(II)-Ph-BOX Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate Coordination Substrate Substrate (e.g., Dienophile) Substrate->Catalyst_Substrate Transition_State Diastereomeric Transition States Catalyst_Substrate->Transition_State Reagent Reagent (e.g., Diene) Reagent->Transition_State Attack Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Bond Formation Product_Complex->Catalyst Product Release Product Chiral Product Product_Complex->Product

Caption: General catalytic cycle for a Cu(II)-Ph-BOX catalyzed reaction.

Experimental_Workflow Experimental Workflow for Asymmetric Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Ligand + Metal Salt) Reaction_Setup Reaction Setup (Inert Atmosphere, Temp. Control) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Substrates, Solvents) Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enantio_Analysis Enantiomeric Excess (Chiral HPLC/GC) Purification->Enantio_Analysis

Caption: A typical experimental workflow for an asymmetric catalytic reaction.

Ligand_Performance Influence of Ligand Choice on Reaction Outcome Ligand_Choice Choice of Privileged Ligand (Ph-BOX, BINAP, Salen, etc.) Catalyst_Properties Catalyst Properties (Sterics, Electronics, Geometry) Ligand_Choice->Catalyst_Properties Metal_Center Metal Center (Cu, Ru, Ni, Ti, etc.) Metal_Center->Catalyst_Properties Substrate Substrate Structure Reaction_Outcome Reaction Outcome Substrate->Reaction_Outcome Reaction_Conditions Reaction Conditions (Temp, Solvent, etc.) Reaction_Conditions->Reaction_Outcome Catalyst_Properties->Reaction_Outcome Yield Yield (%) Reaction_Outcome->Yield Enantioselectivity Enantioselectivity (ee%) Reaction_Outcome->Enantioselectivity Diastereoselectivity Diastereoselectivity (dr) Reaction_Outcome->Diastereoselectivity Activity Catalyst Activity (TON/TOF) Reaction_Outcome->Activity

Caption: Logical relationship of factors influencing asymmetric reaction outcomes.

References

Unveiling the Structural Nuances of Metal-Ph-BOX Complexes: A Comparative Guide to X-ray Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of metal-ligand complexes is paramount for rational design and optimization. This guide provides a comparative analysis of the X-ray crystal structures of metal-Ph-BOX (phenyl-bis(oxazoline)) complexes, offering a valuable resource for elucidating structure-activity relationships. We present a detailed examination of crystallographic data for copper, zinc, and nickel complexes, alongside comprehensive experimental protocols for their synthesis and crystallization.

The Ph-BOX ligand framework, a cornerstone of asymmetric catalysis, forms well-defined complexes with various transition metals. The subtle interplay between the metal center and the chiral ligand dictates the catalytic activity and stereoselectivity of these systems. X-ray crystallography provides the definitive method for visualizing these interactions at the atomic level.

Comparative Crystallographic Data of Metal-Ph-BOX and Related Complexes

The following tables summarize key crystallographic parameters for representative metal complexes incorporating Ph-BOX or structurally similar bis(oxazoline) ligands. These parameters provide insights into the coordination geometry, bond strengths, and overall molecular architecture.

Parameter [Cu(Ph-BOX derivative)] [1][Zn(Schiff base derivative)] [2][Ni(Oxazoline derivative)]
Metal Ion Cu(II)Zn(II)Ni(II)
Coordination Geometry Square-planarDistorted Trigonal–bipyramidalDistorted Octahedral
Crystal System TriclinicOrthorhombicMonoclinic
Space Group P-1Pna2₁P2₁/c
a (Å) 6.099(2)-20.7558(19)
b (Å) 11.082(4)-13.1937(12)
c (Å) 11.331(4)-20.0181(18)
α (°) 113.278(5)9090
β (°) 104.134(5)9096.9510(10)
γ (°) 91.733(5)9090
V (ų) 675.3(4)-5441.6(9)
Z 1-4

Table 1: Comparison of Unit Cell Parameters.

Complex Metal-Ligand Bond Bond Length (Å) Bond Angle (°) Angle
[Cu(Ph-BOX derivative)][1]Cu1–O1-N1–Cu1–O189.38(12)
Cu1–N1-N1a–Cu1–O190.62(12)
[Zn(Schiff base derivative)][2]Zn–O21.975(2)--
Zn–O32.001(2)--
Zn–N12.094(2)--
Zn–N22.152(3)--
Zn–N32.107(2)--
[Ni(Oxazoline derivative)]Ni-Ni3.794--

Table 2: Selected Bond Lengths and Angles.

Experimental Protocols

The successful determination of a crystal structure is contingent upon the synthesis of high-quality single crystals. Below are generalized protocols for the synthesis and crystallization of metal-Ph-BOX and related complexes, derived from established literature procedures.[1][2]

General Synthesis of Metal-Ph-BOX Complexes
  • Ligand Preparation: The Ph-BOX ligand is typically synthesized from the corresponding chiral amino alcohol and a dicarboxylic acid derivative.

  • Complexation: The metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O, NiCl₂·6H₂O) is dissolved in a suitable solvent, such as ethanol or methanol.

  • A solution of the Ph-BOX ligand in the same solvent is added dropwise to the metal salt solution at room temperature with stirring.

  • The reaction mixture is stirred for a specified period, often ranging from a few hours to overnight, to ensure complete complex formation.

  • The resulting complex may precipitate out of solution or can be isolated by removal of the solvent under reduced pressure.

Crystallization Techniques for X-ray Diffraction

High-quality single crystals are typically grown using one of the following methods:

  • Slow Evaporation: The synthesized complex is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the complex is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

  • Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.

Workflow for X-ray Crystal Structure Determination

The process of determining the crystal structure of a metal-Ph-BOX complex via X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below.

Xray_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Metal-Ph-BOX Complex Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Workflow for X-ray crystal structure determination of metal-Ph-BOX complexes.

This guide provides a foundational understanding of the structural characteristics of metal-Ph-BOX complexes determined by X-ray crystallography. The presented data and protocols serve as a valuable starting point for researchers engaged in the design and synthesis of novel catalysts and functional materials based on this versatile ligand system. The detailed structural information gleaned from these studies is crucial for advancing our comprehension of the intricate relationship between molecular structure and chemical reactivity.

References

Assessing the Recyclability of Heterogeneous Ph-BOX Catalyst Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imperative for sustainable chemical synthesis has driven the development of recyclable catalytic systems. Among these, heterogeneous catalysts bearing the chiral bis(oxazoline) (BOX) ligand, particularly the phenyl-substituted (Ph-BOX) variant, have garnered significant attention for their efficacy in a range of asymmetric transformations. A critical aspect of their practical utility lies in their recyclability, which is intrinsically linked to the stability of the immobilized catalyst and its resistance to leaching of the active metal species. This guide provides a comparative overview of the recyclability of different heterogeneous Ph-BOX systems, supported by experimental data and detailed protocols for assessing their performance over multiple catalytic cycles.

Performance Comparison of Recyclable Heterogeneous Ph-BOX Systems

The recyclability of a heterogeneous catalyst is a key metric for its industrial viability. Below is a comparison of two representative heterogeneous Ph-BOX systems, one supported on silica and the other on a polymer matrix, in different asymmetric reactions. The data highlights the yield and enantioselectivity over several catalytic runs.

Catalyst SystemSupport MaterialReactionCycleYield (%)Enantiomeric Excess (ee, %)
Silica-Grafted Cu-IndaBOX [1]Silica GelDiels-Alder18592
28492
38591
Polystyrene-Supported Cu-Bis(oxazoline) [2][3]PolystyreneAsymmetric Cyanation19598
29498
39397
49297
59196
Partially Carbonized Polymer-Cu-Bis(oxazoline) [4]Chiral PolymerAsymmetric Henry Reaction19896
29796
39795
49695
59594

Experimental Protocols for Assessing Catalyst Recyclability

A rigorous assessment of catalyst recyclability involves a systematic experimental workflow. This includes the initial catalytic reaction, catalyst recovery, and subsequent reuse in consecutive cycles, coupled with analyses to probe for catalyst deactivation and leaching.

General Experimental Workflow for Catalyst Recycling

G cluster_0 Single Catalytic Cycle cluster_1 Analysis & Next Cycle A Initial Catalytic Reaction (Substrate, Solvent, Catalyst) B Reaction Monitoring (TLC, GC, HPLC) A->B C Catalyst Recovery (Filtration/Centrifugation) B->C D Washing of Recovered Catalyst C->D G Analysis of Filtrate (Leaching Test - ICP-AES) C->G Leaching Analysis E Drying of Catalyst (Vacuum Oven) D->E F Characterization of Recovered Catalyst (ICP-AES, SEM, TEM) E->F Post-Cycle Analysis H Subsequent Catalytic Run (Fresh Substrate & Solvent) E->H Catalyst Reuse H->B Next Cycle

Figure 1: A generalized workflow for assessing the recyclability of a heterogeneous catalyst.
Detailed Methodologies

1. Initial Catalytic Reaction:

  • To a reaction vessel, add the heterogeneous Ph-BOX catalyst (typically 1-10 mol%), the substrate, and the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Initiate the reaction by adding any necessary co-reagents or activators and maintain the reaction at the optimal temperature with stirring.

  • Monitor the progress of the reaction using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

2. Catalyst Recovery and Preparation for Reuse:

  • Upon completion of the reaction, the solid catalyst is separated from the reaction mixture. This is typically achieved by vacuum filtration through a sintered glass funnel or by centrifugation followed by decantation of the supernatant.[5]

  • The recovered catalyst is then washed sequentially with the reaction solvent and then with a more volatile solvent (e.g., diethyl ether or dichloromethane) to remove any adsorbed products or byproducts.

  • The washed catalyst is dried under vacuum at a suitable temperature to remove residual solvent before being weighed.

3. Subsequent Catalytic Runs:

  • The dried, recovered catalyst is then used in a subsequent catalytic run with fresh substrate, solvent, and any other reagents under the same reaction conditions as the initial run.

  • This cycle of reaction, recovery, washing, and drying is repeated for a desired number of cycles (typically 5-10) to evaluate the catalyst's long-term stability and performance.

4. Leaching Analysis:

  • Hot Filtration Test: To determine if the active catalytic species is leaching into the solution, a hot filtration test can be performed.[1] The reaction is allowed to proceed to partial conversion (e.g., 50%), at which point the solid catalyst is rapidly filtered off while the reaction mixture is still at the reaction temperature. The filtrate is then maintained at the reaction temperature, and its composition is monitored over time. If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution.

  • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): To quantify the extent of metal leaching, the filtrate from each catalytic cycle is collected and analyzed by ICP-AES. This analysis provides the concentration of the metal (e.g., Cu or Pd) in the product solution, allowing for the calculation of the percentage of metal leached per cycle.

5. Characterization of the Recovered Catalyst:

  • After a series of cycles, the recovered catalyst can be further characterized to investigate any structural or morphological changes. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) can provide insights into the catalyst's integrity and potential deactivation mechanisms.

Signaling Pathways and Logical Relationships

The decision-making process for evaluating the viability of a heterogeneous catalyst for recycling can be visualized as a logical flow.

G A Perform Catalytic Reaction with Heterogeneous Catalyst B Assess Initial Performance (Yield, Enantioselectivity) A->B C Recover and Reuse Catalyst B->C D Maintain High Performance over Multiple Cycles? C->D E Perform Leaching Tests (Hot Filtration, ICP-AES) D->E Yes H Catalyst is Not Suitable for Recycling D->H No F Significant Leaching Observed? E->F G Catalyst is Recyclable and Robust F->G No I Investigate Catalyst Deactivation/ Optimize Support/Immobilization F->I Yes I->H

Figure 2: Logical diagram for the assessment of catalyst recyclability.

References

Safety Operating Guide

Safe Disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (CAS No. 150529-93-4), a chiral ligand commonly used in asymmetric synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

(CAS: 150529-93-4) is classified as a substance with acute toxicity if swallowed, in contact with skin, or if inhaled. Therefore, it must be managed as hazardous waste from the point of generation through final disposal. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.

Hazard Profile and Safety Precautions

The primary hazards associated with (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] are its acute toxicity upon ingestion, dermal contact, and inhalation. While specific occupational exposure limits such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for this compound, its hazard classification necessitates stringent safety protocols.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

Due to the specialized nature of this chemical, specific regulatory exposure limits are not available. The following table summarizes its key hazard classifications.

ParameterValueSource
Hazard Classifications Acute Toxicity, Oral (Category 3) Acute Toxicity, Inhalation (Category 3) Acute Toxicity, Dermal (Category 3)
Signal Word Danger
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

Step-by-Step Disposal Protocol

The disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] must be carried out in accordance with institutional and local regulations, typically managed by an Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Any unused or unwanted (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is considered hazardous waste.

  • Solutions containing this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, weigh boats), must also be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste, ensure the container has a secure, screw-top lid.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]" and its CAS number (150529-93-4).

  • Indicate the approximate quantity of the waste.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic and clearly marked.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].

G cluster_0 Disposal Workflow for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] A Generation of Waste (Unused chemical, contaminated materials) B Is the waste (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] or contaminated with it? A->B C Segregate as Hazardous Waste B->C Yes I Incorrect Disposal Path (General Trash/Drain) B->I No (Follow appropriate disposal for other waste) D Select appropriate, sealed container C->D E Label container with: 'Hazardous Waste' Full Chemical Name CAS Number D->E F Store in designated Satellite Accumulation Area with secondary containment E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal F->G H Disposal by licensed hazardous waste contractor G->H

Caption: Disposal decision workflow for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].

By following these procedures, researchers can ensure the safe and compliant disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], a chiral nitrogen ligand used in enantioselective synthesis.[] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline], based on information from its Safety Data Sheet (SDS).

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Eyeshields, Faceshields---
Hand Protective gloves---
Respiratory Type P2 respirator cartridgesEN 143
Body Protective clothing---

Table 1: Recommended Personal Protective Equipment (PPE)[2]

Hazard Information

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2]

Signal Word: Danger[2]

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

Precautionary Statements:

  • P261: Avoid breathing dust.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ protective clothing.[2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]

  • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[2]

Procedural Workflow for Safe Handling and Disposal

The following diagram outlines the step-by-step procedure for safely handling and disposing of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline].

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Eyeshields/Faceshield - Gloves - P2 Respirator - Protective Clothing A->B C Work in a well-ventilated area or under a fume hood B->C D Avoid generating dust C->D E Weigh and handle the solid chemical D->E F Wash hands and exposed skin thoroughly after handling E->F G Decontaminate work surfaces F->G H Collect waste in a labeled, sealed container G->H I Dispose of contents/container to an approved waste disposal plant H->I

Caption: Safe handling and disposal workflow.

Experimental Protocol: Safe Handling and Disposal

This protocol provides a step-by-step guide for the safe handling and disposal of (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] in a laboratory setting.

1. Preparation: 1.1. Thoroughly review the Safety Data Sheet (SDS) for (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] before commencing any work. 1.2. Ensure that a properly functioning chemical fume hood or other well-ventilated area is available. 1.3. Assemble all necessary personal protective equipment (PPE) as specified in Table 1. 1.4. Don the appropriate PPE: eyeshields and a face shield, chemical-resistant gloves, a P2 respirator, and protective clothing.

2. Handling: 2.1. Conduct all handling of the solid chemical within a chemical fume hood to minimize inhalation exposure.[2] 2.2. When transferring or weighing the compound, do so carefully to avoid the generation of dust.[2] 2.3. In case of accidental skin contact, immediately wash the affected area with plenty of water and seek medical advice if you feel unwell.[2] 2.4. In case of accidental inhalation, move the individual to fresh air and seek immediate medical attention.[2] 2.5. If swallowed, contact a poison control center or doctor immediately.[2]

3. Post-Handling and Decontamination: 3.1. After handling is complete, thoroughly wash hands and any exposed skin with soap and water.[2] 3.2. Decontaminate all work surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.

4. Disposal: 4.1. Collect all waste material, including any contaminated disposables, in a clearly labeled and sealed container. 4.2. Dispose of the chemical waste and its container in accordance with local, state, and federal regulations at an approved waste disposal facility.[2] Do not dispose of it down the drain.

References

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Feasible Synthetic Routes

Reactant of Route 1
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Reactant of Route 2
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.